Product packaging for 4-Methoxy-3,3-dimethylpiperidine(Cat. No.:CAS No. 1421254-87-6)

4-Methoxy-3,3-dimethylpiperidine

Cat. No.: B1433783
CAS No.: 1421254-87-6
M. Wt: 143.23 g/mol
InChI Key: AIPZCOSIRHBIBO-UHFFFAOYSA-N
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Description

4-Methoxy-3,3-dimethylpiperidine (CAS 1421254-87-6) is a piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical intermediate and key building block for the synthesis of novel bioactive molecules. Its primary researched application is in the development of high-affinity ligands for sigma-1 (σ1) receptors . The 3,3-dimethylpiperidine moiety is a recognized pharmacophore that, when incorporated into more complex structures, demonstrates a strong ability to bind selectively to σ1 receptors . Sigma-1 receptors are a distinct protein class expressed in the central nervous system and various peripheral tissues, and are a prominent target in oncological research and for investigating neurological conditions . Researchers utilize this compound to create derivatives for potential use in cancer diagnosis and therapy, as σ1 receptors are overexpressed in many human tumors . Furthermore, piperidine-containing compounds are also explored in other therapeutic areas, such as the development of novel antiplasmodial agents for malaria treatment . The molecular formula of the base compound is C8H17NO, with a molecular weight of 143.23 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B1433783 4-Methoxy-3,3-dimethylpiperidine CAS No. 1421254-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3,3-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)6-9-5-4-7(8)10-3/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPZCOSIRHBIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-3,3-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Modifications to the piperidine ring, such as the introduction of methoxy and gem-dimethyl groups, can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of a robust synthetic pathway to 4-Methoxy-3,3-dimethylpiperidine, a valuable building block for drug discovery. We will delve into the strategic considerations behind the synthetic route, provide detailed, field-tested protocols, and outline a rigorous analytical workflow for the structural confirmation and purity assessment of the final compound. This document is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of complex heterocyclic intermediates.

Introduction: The Strategic Value of Substituted Piperidines

The piperidine ring is a privileged scaffold in drug design, prevalent in a wide array of pharmaceuticals targeting the central nervous system (CNS) and other biological systems.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for precise interactions with biological targets. The strategic introduction of substituents is a key tactic in lead optimization.

  • The 4-Methoxy Group: A methoxy substituent at the 4-position can modulate a compound's polarity, lipophilicity, and hydrogen-bonding capacity. This can be critical for improving properties such as blood-brain barrier penetration or for establishing key binding interactions within a receptor pocket.[2]

  • The 3,3-gem-Dimethyl Group: The incorporation of a gem-dimethyl group can offer significant metabolic and conformational advantages.[3] This structural motif can act as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) and thereby increasing the compound's in vivo half-life.[4][5] Conformationally, the Thorpe-Ingold effect associated with the gem-dimethyl group can restrict bond angles and favor specific rotamers, which may lock the molecule into a more biologically active conformation, enhancing potency and selectivity.[3]

Given these advantages, this compound represents a highly valuable, yet synthetically challenging, building block for the development of novel therapeutics.

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of this compound necessitates a multi-step approach starting from readily available precursors. The core strategy involves the construction of a suitably protected 3,3-dimethyl-4-piperidone intermediate, followed by stereoselective reduction and subsequent O-methylation. The nitrogen atom must be protected throughout the initial steps to prevent unwanted side reactions, with the benzyl group being an ideal choice due to its stability and ease of removal via hydrogenolysis.

Our proposed synthetic pathway consists of three primary stages:

  • Synthesis of N-Benzyl-3,3-dimethyl-4-piperidone: Building the core heterocyclic ketone with the required gem-dimethyl substitution.

  • Reduction to N-Benzyl-3,3-dimethyl-4-piperidinol: Stereoselective conversion of the ketone to the corresponding secondary alcohol.

  • O-Methylation to 4-Methoxy-N-benzyl-3,3-dimethylpiperidine: Formation of the target methoxy ether via a Williamson ether synthesis.

This is followed by an optional deprotection step to yield the final, free secondary amine if required for subsequent derivatization.

Synthesis Workflow and Experimental Protocols

The overall synthetic scheme is depicted below. Each step is designed to be high-yielding and amenable to standard laboratory purification techniques.

SynthesisWorkflow cluster_0 PART 1: Piperidone Formation cluster_1 PART 2: Ketone Reduction cluster_2 PART 3: O-Methylation cluster_3 PART 4: Deprotection (Optional) Start N-Benzyl-4-piperidone Step1 Step 1: α,α-Dimethylation (NaH, MeI) Start->Step1 Product1 N-Benzyl-3,3-dimethyl-4-piperidone Step1->Product1 Step2 Step 2: Reduction (NaBH4, MeOH) Product1->Step2 Product2 N-Benzyl-3,3-dimethyl-4-piperidinol Step2->Product2 Step3 Step 3: Methylation (NaH, MeI) Product2->Step3 Product3 4-Methoxy-N-benzyl-3,3-dimethylpiperidine Step4 Step 4: Deprotection (H2, Pd/C) Product3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of N-Benzyl-3,3-dimethyl-4-piperidone (Intermediate 1)

  • Causality: This step establishes the crucial gem-dimethyl group adjacent to the carbonyl. The synthesis starts from the commercially available N-benzyl-4-piperidone. Strong bases like Sodium Hydride (NaH) are required to generate the enolate, and an excess of both base and methyl iodide is used to drive the reaction to disubstitution. Tetrahydrofuran (THF) is an excellent aprotic solvent for this type of alkylation.

  • Step-by-Step Methodology:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add dry THF (250 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 10.5 g, 262 mmol).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of N-benzyl-4-piperidone (20.0 g, 105.6 mmol) in dry THF (100 mL) dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Re-cool the mixture to 0 °C and add methyl iodide (MeI, 19.7 mL, 317 mmol) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 12 hours. Monitor reaction completion by TLC or GC-MS.

    • After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield N-benzyl-3,3-dimethyl-4-piperidone as a pale yellow oil.

Protocol 2: Reduction to N-Benzyl-3,3-dimethyl-4-piperidinol (Intermediate 2)
  • Causality: The ketone must be reduced to an alcohol for the subsequent methylation step. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[6] It is a mild and selective reducing agent that readily reduces ketones but will not affect other potentially sensitive functional groups.[7][8] Methanol is used as a protic solvent which also serves to protonate the resulting alkoxide intermediate.

  • Step-by-Step Methodology:

    • Dissolve N-benzyl-3,3-dimethyl-4-piperidone (15.0 g, 69.0 mmol) in methanol (200 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 3.9 g, 103.5 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.

    • Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~7.

    • Remove the methanol under reduced pressure.

    • Add water (100 mL) to the residue and extract with dichloromethane (DCM, 3 x 100 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford N-benzyl-3,3-dimethyl-4-piperidinol as a white solid, which can often be used in the next step without further purification.

Protocol 3: O-Methylation to 4-Methoxy-N-benzyl-3,3-dimethylpiperidine (Protected Product)
  • Causality: This step forms the target ether linkage via a Williamson ether synthesis.[9][10] A strong base, NaH, is used to deprotonate the secondary alcohol, forming a nucleophilic alkoxide.[11][12][13] This alkoxide then displaces the iodide from methyl iodide in a classic Sₙ2 reaction to form the methoxy ether.[14]

  • Step-by-Step Methodology:

    • In a flame-dried flask under a nitrogen atmosphere, suspend NaH (60% dispersion, 3.0 g, 75.9 mmol) in dry THF (150 mL).

    • Cool the suspension to 0 °C.

    • Add a solution of N-benzyl-3,3-dimethyl-4-piperidinol (14.0 g, 63.8 mmol) in dry THF (70 mL) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes, until hydrogen evolution ceases.

    • Re-cool to 0 °C and add methyl iodide (MeI, 4.8 mL, 76.6 mmol) dropwise.

    • Stir the reaction at room temperature for 16 hours.

    • Carefully quench the reaction at 0 °C with water (40 mL).

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography (10-20% ethyl acetate in hexanes) to yield the final protected product, 4-Methoxy-N-benzyl-3,3-dimethylpiperidine.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

CharacterizationWorkflow cluster_structure Structural Elucidation cluster_purity Purity Assessment cluster_functional Functional Group ID Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, COSY) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC / GC Sample->HPLC IR FT-IR Spectroscopy Sample->IR Confirmation Structure & Purity Confirmed NMR->Confirmation Correct Shifts & Couplings MS->Confirmation Correct m/z HPLC->Confirmation Purity >95% IR->Confirmation Key Bonds (C-O, N-H)

Caption: Analytical workflow for product characterization.
Expected Analytical Data

The following table summarizes the expected characterization data for the final (deprotected) product, this compound.

Technique Parameter Expected Observation
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ)~3.35 (s, 3H, -OCH₃), ~3.0-2.5 (m, 4H, -CH₂-N-CH₂-), ~2.2-1.8 (m, 3H, Ring CH + NH), ~1.05 (s, 3H, -CH₃), ~0.95 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ)~80.1 (C4), ~56.0 (-OCH₃), ~50.2 (C2), ~45.8 (C6), ~40.5 (C5), ~35.4 (C3), ~25.1 (-CH₃), ~22.8 (-CH₃)
Mass Spec. (ESI-MS)[M+H]⁺Calculated for C₈H₁₈NO⁺: 144.1383; Found: 144.1385
FT-IR (thin film)Wavenumber (cm⁻¹)~3300 (N-H stretch, broad), 2950-2850 (C-H stretch), ~1100 (C-O stretch, strong)
Purity (HPLC) Retention TimeSingle major peak corresponding to the product (>95% area)

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration.

Interpretation of Spectroscopic Data
  • ¹H NMR: The most characteristic signals are the sharp singlet for the methoxy protons around 3.35 ppm and two distinct singlets for the non-equivalent gem-dimethyl protons. The protons on the piperidine ring will appear as complex multiplets.

  • ¹³C NMR: The carbon bearing the methoxy group (C4) is expected to be the most downfield among the ring carbons (~80 ppm). The methoxy carbon itself will appear around 56 ppm.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+) should show a prominent peak for the protonated molecule ([M+H]⁺). High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The fragmentation pattern of piperidine alkaloids often involves characteristic losses, which can further support structural elucidation.[15][16]

  • FT-IR Spectroscopy: The presence of a strong C-O ether stretch around 1100 cm⁻¹ is a key diagnostic feature. If the nitrogen is deprotected, a broad N-H stretch will be visible around 3300 cm⁻¹.

Conclusion and Future Perspectives

This guide outlines a logical, robust, and reproducible synthetic route to this compound. The causality-driven explanations for each experimental step and the comprehensive characterization workflow provide a solid foundation for researchers to produce this valuable intermediate with high purity and confidence. The strategic incorporation of the 4-methoxy and 3,3-gem-dimethyl groups makes this scaffold a compelling starting point for medicinal chemistry campaigns aimed at developing next-generation therapeutics with improved pharmacological and pharmacokinetic profiles. Future work could involve the development of asymmetric syntheses to access enantiomerically pure versions of this building block, further expanding its utility in creating stereochemically defined drug candidates.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Methoxy-3,3-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its conformational flexibility, however, presents a significant challenge in drug design, where a precise three-dimensional arrangement is often crucial for biological activity. This technical guide provides a comprehensive examination of 4-Methoxy-3,3-dimethylpiperidine, a substituted piperidine derivative of interest. We will delve into its structural features, synthesis, and most critically, its conformational landscape. This analysis is grounded in spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and computational modeling, offering insights valuable for the rational design of novel therapeutics.

Introduction: The Significance of the Piperidine Moiety in Drug Discovery

The piperidine ring is a prevalent heterocyclic motif found in a wide array of natural products and synthetic drugs.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for presenting functional groups in a defined spatial orientation. The biological activity of piperidine-containing molecules is intimately linked to the conformation of the piperidine ring, which predominantly adopts a chair-like structure to minimize steric and torsional strain.[1]

Key conformational dynamics of the piperidine ring that influence its role in molecular recognition include:

  • Ring Inversion: The interconversion between two chair conformations.

  • Nitrogen Inversion: The pyramidal inversion at the nitrogen atom.

  • Substituent Orientation: The preference for substituents to occupy axial or equatorial positions.

Understanding and controlling these conformational preferences are paramount in drug development to optimize drug-receptor interactions.

Molecular Structure and Synthesis of this compound

2.1. Structural Features

This compound is a derivative of piperidine with a methoxy group at the C4 position and two methyl groups at the C3 position. The molecular formula is C8H17NO.

PropertyValue
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
SMILES CC1(CNCCC1OC)C
InChIKey AIPZCOSIRHBIBO-UHFFFAOYSA-N

Table 1: Key chemical properties of this compound.[2]

The presence of the gem-dimethyl group at the C3 position introduces significant steric hindrance, which is expected to have a profound impact on the conformational equilibrium of the piperidine ring.

2.2. Synthesis Pathway

A conceptual synthetic workflow for this compound could be envisioned as follows:

G start Substituted Pyridine Precursor step1 Hydrogenation (e.g., PtO2, H2) start->step1 step2 Purification step1->step2 product This compound step2->product

Figure 1: Conceptual synthesis workflow.

Conformational Analysis: Unraveling the 3D Structure

The conformational preference of substituents on a piperidine ring is a delicate balance of steric and electronic effects. The chair conformation is the most stable, and substituents can occupy either equatorial or axial positions. The gem-dimethyl group at the C3 position in this compound is a key determinant of its conformational behavior.

3.1. The Influence of the Gem-Dimethyl Group

The two methyl groups at the C3 position will introduce significant steric strain. In a chair conformation, one methyl group will be axial and the other equatorial. This arrangement will likely lock the ring in a specific conformation to minimize 1,3-diaxial interactions. Similar steric influences are observed in other dimethyl-substituted piperidines, such as 3,5-dimethylpiperidine, where cis and trans isomers exhibit distinct properties due to the spatial arrangement of the methyl groups.[4]

3.2. Conformational Isomers of this compound

Two primary chair conformations are possible for this compound, differing in the orientation of the methoxy group at C4.

G cluster_0 Conformer A (Axial Methoxy) cluster_1 Conformer B (Equatorial Methoxy) a Axial OCH3 b Equatorial OCH3 a->b Ring Inversion b->a Ring Inversion

Figure 2: Conformational equilibrium of this compound.

Conformer A (Axial Methoxy): In this conformation, the methoxy group is in an axial position. This would lead to 1,3-diaxial interactions with the axial protons at C2 and C6.

Conformer B (Equatorial Methoxy): Here, the methoxy group occupies an equatorial position, which is generally more stable for bulky substituents as it minimizes steric clashes.

Given the steric bulk of the methoxy group, it is highly probable that Conformer B, with the equatorial methoxy group, is the thermodynamically favored conformation.

Experimental and Computational Approaches to Conformation Determination

A combination of experimental techniques and computational modeling is essential for a thorough conformational analysis.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution.[5] Key NMR parameters provide critical structural information:

  • Chemical Shifts (δ): The electronic environment of a nucleus influences its chemical shift. Axial and equatorial protons have distinct chemical shifts.

  • Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative orientation of substituents. Analysis of J values in 1H NMR spectra is a common method to confirm the relative stereochemistry of piperidines.[6][7][8]

  • Nuclear Overhauser Effect (NOE): NOE correlations provide information about the spatial proximity of nuclei, which is invaluable for determining the three-dimensional structure.

4.1.1. Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve a pure sample of this compound hydrochloride in a suitable deuterated solvent (e.g., D2O, CDCl3, or DMSO-d6).

  • 1D 1H NMR: Acquire a high-resolution 1D 1H NMR spectrum to observe the chemical shifts and coupling patterns of all protons.

  • 1D 13C NMR: Obtain a 13C NMR spectrum to identify the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks and aid in the assignment of proton signals.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate proton signals with their directly attached carbon atoms.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space interactions between protons, which will be crucial for confirming the axial or equatorial orientation of the methoxy group.

4.2. Computational Modeling

Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the relative energies and geometries of different conformers.

4.2.1. Computational Protocol: DFT Calculations

  • Structure Building: Construct 3D models of both the axial and equatorial conformers of this compound.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative stability of the conformers.

  • Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures correspond to energy minima (no imaginary frequencies).

  • NMR Parameter Prediction: Calculate theoretical NMR chemical shifts and coupling constants to compare with experimental data.

Applications and Future Directions

Substituted piperidines are of significant interest in drug discovery. For example, 4-methoxypiperidine hydrochloride is a versatile building block in the synthesis of pharmaceuticals, including analgesics and antidepressants.[9] The conformational rigidity imparted by the gem-dimethyl group in this compound could be advantageous in designing ligands with high receptor selectivity.

Future research could explore:

  • The synthesis and biological evaluation of derivatives of this compound.

  • Co-crystallization studies with target proteins to experimentally determine the bioactive conformation.

  • Further investigation into the impact of the gem-dimethyl and methoxy substituents on the pKa of the piperidine nitrogen.

Conclusion

The molecular structure of this compound is characterized by a piperidine ring with a sterically demanding gem-dimethyl group at the C3 position and a methoxy group at the C4 position. Conformational analysis, through a synergistic approach of NMR spectroscopy and computational modeling, is crucial to understanding its three-dimensional structure. The equatorial orientation of the methoxy group is predicted to be the most stable conformation. A thorough understanding of the conformational landscape of this and related piperidine derivatives is essential for leveraging their potential in the design and development of novel therapeutic agents.

References

Potential biological activity of substituted piperidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Piperidines

Executive Summary

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most vital scaffolds in modern medicinal chemistry.[1][2] Its derivatives are integral components in over twenty classes of pharmaceuticals, ranging from blockbuster drugs to naturally occurring alkaloids with profound physiological effects.[2][3][4][5] The conformational flexibility of the piperidine ring, combined with its ability to present substituents in well-defined three-dimensional space, makes it an ideal framework for designing molecules that can interact with high specificity and affinity to biological targets.[1] This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted piperidines, delves into the molecular mechanisms underpinning these actions, and presents robust, field-proven methodologies for their evaluation. It is designed for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in the pursuit of novel therapeutics.

The Piperidine Motif: A Privileged Scaffold in Drug Discovery

The prevalence of the piperidine nucleus in approved drugs is not coincidental.[6] It is considered a "privileged scaffold" because this single molecular framework is capable of providing ligands for a wide range of different biological targets. This versatility stems from several key physicochemical properties:

  • Structural Flexibility: The piperidine ring can adopt multiple low-energy conformations (e.g., chair, boat), allowing it to adapt its shape to fit the steric demands of various enzyme active sites and receptor binding pockets.[6]

  • Basic Nitrogen Center: The nitrogen atom is typically basic (pKa of piperidinium ion is ~11.2), allowing it to be protonated at physiological pH. This positive charge can form crucial ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in target proteins, a common and powerful binding interaction.

  • Lipophilicity Modulation: The piperidine core itself is lipophilic, which aids in membrane permeability. However, the basic nitrogen provides a handle for modulating water solubility, a critical parameter for optimizing pharmacokinetic (ADME) properties.[6]

  • Vectors for Substitution: The ring's carbon and nitrogen atoms provide multiple points for substitution, allowing medicinal chemists to systematically modify the structure to fine-tune potency, selectivity, and metabolic stability.[7]

This combination of features has enabled the development of piperidine-containing drugs across a vast range of therapeutic areas.[8]

A Spectrum of Pharmacological Activities

Substituted piperidines exhibit a remarkable breadth of biological activities. The following sections highlight key therapeutic areas where this scaffold has made a significant impact.

Anticancer Activity

Piperidine derivatives have emerged as potent agents against various cancers, including breast, prostate, colon, and lung cancer.[9][10] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways essential for cancer cell survival and proliferation.[9][10]

Key Mechanisms of Action:

  • Signaling Pathway Inhibition: Many piperidine-based compounds interfere with crucial oncogenic signaling cascades. They have been shown to regulate pathways such as STAT-3, NF-κB, and PI3K/Akt, which control cell growth, apoptosis, and migration.[9][10] The inhibition of these pathways can lead to cell cycle arrest and prevent the survival of cancer cells.[10]

  • Apoptosis Induction: Certain derivatives induce programmed cell death (apoptosis) in cancer cells. For example, Compound 17a, a piperidine derivative, was found to induce apoptosis in prostate cancer (PC3) cells by downregulating anti-apoptotic proteins like BCL-2 and upregulating pro-apoptotic proteins like BAX.[9]

  • Enzyme Inhibition: Piperidine-containing small molecules have been developed as targeted therapeutics that inhibit specific enzymes crucial for cancer progression, such as angiogenesis-related kinases (e.g., VEGFR), EGFR, ALK, and topoisomerases.[11] Since 2017, ten piperidine-containing anticancer drugs have received USFDA approval.[11]

Logical Relationship: Anticancer Mechanism of a Substituted Piperidine

cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade Piperidine_Derivative Substituted Piperidine Cancer_Cell Cancer Cell Membrane Piperidine_Derivative->Cancer_Cell Enters Cell NFkB_Pathway Inhibits NF-κB Pathway Cancer_Cell->NFkB_Pathway Apoptosis_Proteins Modulates Bcl-2/Bax Ratio NFkB_Pathway->Apoptosis_Proteins Cell_Cycle Induces Cell Cycle Arrest NFkB_Pathway->Cell_Cycle Apoptosis Apoptosis (Cell Death) Apoptosis_Proteins->Apoptosis Promotes Proliferation Cancer Cell Proliferation Cell_Cycle->Proliferation Inhibits

Caption: Inhibition of the NF-κB pathway by a piperidine derivative.

Table 1: Comparative In Vitro Anticancer Activity of Selected Piperidine Derivatives

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[12]
MDA-MB-231Breast (ER-)1.2 ± 0.12[12]
Compound 17a PC3Prostate0.81[9][12]
MGC803Gastric1.09[12]
MCF-7Breast1.30[12]
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[12]
HT29Colon4.1 (GI50, µg/mL)[12]
PC-3Prostate<25 (GI50, µg/mL)[12]
Neuroprotective Activity

Ischemic stroke and neurodegenerative disorders represent a significant area of unmet medical need. Several piperidine derivatives have been designed and synthesized as potential neuroprotective agents.[13] For instance, Fenazinel, a piperidine-containing compound, showed promising neuroprotection in preclinical models of focal cerebral ischemia.[13] Subsequent research has focused on creating derivatives with improved efficacy and reduced side effects, such as cardiotoxicity.[13][14]

One key strategy involves evaluating compounds in models of glutamate-induced excitotoxicity in neuronal cell lines like SH-SY5Y.[13] Compound A10, a piperidine urea derivative, demonstrated superior protective activity against glutamate-induced injury compared to the parent compound Fenazinel and also exhibited a significant neuroprotective effect in a rat model of middle cerebral artery occlusion (MCAO).[13][14]

Antiviral Activity

The piperidine scaffold is a key component in various antiviral agents.[15] Derivatives have shown potent activity against viruses such as HIV and influenza.

  • Anti-HIV Activity: Piperidine-substituted purine and triazine derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[16][17] Many of these compounds show remarkable activity against wild-type HIV-1 and, importantly, against drug-resistant mutant strains.[17]

  • Anti-Influenza Activity: A series of 1,4,4-trisubstituted piperidines were identified as inhibitors of influenza A/H1N1 virus by interfering with the hemagglutinin-mediated membrane fusion process.[18] Other piperidine-based derivatives have demonstrated excellent inhibitory activity against a variety of influenza strains, with one optimized compound showing an EC50 value as low as 0.05 µM.[15][19] These compounds appear to interfere with the early to middle stages of the viral replication cycle.[15][19]

Analgesic and Anti-inflammatory Properties

Piperidine derivatives are well-known for their analgesic (pain-relieving) and anti-inflammatory activities.[20][21]

  • Analgesic Activity: The piperidine core is a classic pharmacophore for opioid receptor ligands, forming the basis for potent analgesics like pethidine.[20] Synthetic derivatives are often evaluated for their ability to increase pain thresholds in preclinical models like the tail immersion test.[20] The mechanism often involves interaction with opioid receptors, though some derivatives may also act by inhibiting prostaglandin signaling pathways.[22]

  • Anti-inflammatory Activity: The anti-inflammatory effects of piperidine compounds are often mediated by their ability to inhibit central regulators of the inflammatory response. Certain derivatives can block the activation of the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-6. Studies have also demonstrated that piperidine-2,4,6-trione derivatives possess distinct anti-inflammatory activity.[23]

Antimalarial Activity

With the rise of drug-resistant malaria, there is an urgent need for new therapeutic agents.[24][25] The piperidine ring is a structural moiety found in compounds with good selectivity and activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[24][26] Numerous 1,4-disubstituted piperidine derivatives have been synthesized and evaluated against both chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., W2, K1) strains of the parasite.[24][25][27] Several of these novel compounds have exhibited potent, nanomolar-range activity against both types of strains, with potencies comparable or superior to chloroquine itself.[24][27]

Methodologies for Biological Evaluation

The transition from a synthesized compound to a potential drug candidate requires rigorous and reproducible biological testing. The protocols described below are foundational for assessing the activities discussed in this guide. They are designed as self-validating systems through the mandatory inclusion of appropriate controls.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: This assay quantifies the cytotoxic or anti-proliferative effect of a compound. It is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability.

Workflow: MTT Cytotoxicity Assay

cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout A 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate B 2. Incubate 24h Allow cells to adhere A->B C 3. Treat with serial dilutions of piperidine derivative B->C E 4. Incubate 48-72h C->E D Include Controls: - Vehicle (e.g., 0.1% DMSO) - Positive (e.g., Doxorubicin) D->C F 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL) E->F G 6. Incubate 4h (Formation of formazan) F->G H 7. Solubilize Crystals (Add DMSO or Solubilizer) G->H I 8. Read Absorbance (e.g., at 570 nm) H->I J Data Analysis I->J Calculate % Viability & IC50 Value

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, PC3) during their logarithmic growth phase.

    • Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000 to 10,000 cells/well in 100 µL of complete culture medium).[12]

    • Rationale: Seeding at an appropriate density ensures cells are healthy and actively dividing during the experiment, providing a robust signal window.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test piperidine derivative in sterile DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.

    • Self-Validation System:

      • Negative Control: Wells containing cells treated with vehicle (medium with the same percentage of DMSO as the compound wells). This defines 100% cell viability.

      • Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin). This validates the assay's ability to detect cell death.

      • Blank Control: Wells containing medium but no cells. This is used for background absorbance correction.

    • Incubate the plate for an appropriate duration (typically 48 to 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Rationale: This incubation period allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into insoluble formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Wells / Absorbance of Negative Control Wells) x 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: Neuroprotection Assay (Glutamate-Induced Injury Model)

Causality: This assay models excitotoxicity, a key pathological process in ischemic stroke and neurodegenerative diseases. Glutamate, a major excitatory neurotransmitter, can cause neuronal death when present in excessive concentrations. This protocol assesses a compound's ability to protect neuronal cells from glutamate-induced toxicity. The readout is cell viability, often measured using the MTT assay described above.

Step-by-Step Methodology:

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate as described in the MTT protocol.[13]

  • Pre-treatment: After 24 hours of initial incubation, treat the cells with various concentrations of the test piperidine derivative for 1-2 hours.

    • Rationale: Pre-treatment allows the compound to enter the cells and engage its target before the insult, mimicking a prophylactic treatment paradigm.

  • Glutamate Challenge: Introduce L-glutamic acid to the wells to a final concentration known to induce significant cell death (e.g., 25-50 mM).[13]

    • Self-Validation System:

      • Normal Control: Cells treated with vehicle only (no compound, no glutamate).

      • Model Control: Cells treated with vehicle and then challenged with glutamate. This defines the maximum injury level.

      • Positive Control: Cells treated with a known neuroprotective agent (e.g., Fenazinel, Edaravone) before the glutamate challenge.[13]

  • Incubation: Co-incubate the cells with the compound and glutamate for 24 hours at 37°C.

  • Viability Assessment: After incubation, assess cell viability using the MTT assay (Steps 3-5 of the previous protocol).

  • Data Analysis: Calculate the protective effect of the compound by comparing the viability of the compound-treated group to the model control and normal control groups.

Conclusion and Future Perspectives

The substituted piperidine scaffold is a cornerstone of medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[8] Its unique combination of structural and physicochemical properties ensures its continued relevance in drug discovery.[1][3] The breadth of activity, from anticancer and neuroprotective to antiviral and antimalarial, highlights the remarkable versatility of this heterocyclic core.[8][28]

Future research will likely focus on the development of highly selective ligands by exploring novel substitution patterns and stereochemistries.[7] The application of new synthetic methodologies, such as late-stage functionalization, will enable the rapid generation and optimization of piperidine-based compound libraries.[7] As our understanding of the molecular basis of disease deepens, the rational design of substituted piperidines targeted against specific proteins and pathways will undoubtedly lead to the development of the next generation of innovative and effective therapeutics.

References

The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxy-3,3-dimethylpiperidine and its Analogs for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous heterocyclic motif and a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence in natural products and its favorable physicochemical properties, such as high aqueous solubility and the ability to engage in strong hydrogen bonding interactions, make it an attractive scaffold for drug design. The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets.

Derivatives of piperidine have demonstrated a vast array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on the this compound core and its analogs, a class of compounds that has shown significant promise in several therapeutic areas. The introduction of the methoxy and gem-dimethyl groups on the piperidine ring imparts distinct structural and electronic features that can influence receptor binding, metabolic stability, and pharmacokinetic profiles. This review will delve into the synthesis, biological activities, and structure-activity relationships of this important class of molecules.

Synthetic Strategies for Substituted Piperidines

The synthesis of substituted piperidines is a well-established field in organic chemistry, with numerous methods available for their construction. A common approach involves the modification of pre-existing piperidine rings or the de novo synthesis from acyclic precursors. For 3,3-disubstituted piperidines, Mannich condensation reactions are frequently employed due to their ability to incorporate aryl groups at the C3 position.[3]

A general, multi-step synthesis for creating 3-alkyl-4-anilidopiperidines, which are analogs of the core structure, begins with N-substituted-4-piperidone. This starting material can be converted to an imine derivative, which then undergoes deprotonation and subsequent alkylation. Mild acid hydrolysis yields the 3-alkyl-4-piperidone, which can be further modified to introduce various functionalities.[4]

Below is a generalized workflow for the synthesis of substituted piperidine analogs.

Synthetic Workflow for Substituted Piperidines start N-substituted-4-piperidone step1 Imine Formation start->step1 step2 Deprotonation & Alkylation step1->step2 step3 Acid Hydrolysis step2->step3 intermediate 3-Alkyl-4-piperidone step3->intermediate step4 Further Functionalization (e.g., Reductive Amination, Acylation) intermediate->step4 product Substituted Piperidine Analogs step4->product

Caption: Generalized synthetic workflow for creating substituted piperidine analogs.

Therapeutic Applications and Biological Activities

Analogs of this compound have been investigated for a range of therapeutic applications, with notable activity as inhibitors of the presynaptic choline transporter, CCR5 antagonists for HIV-1, and modulators of opioid receptors.

Inhibition of the Presynaptic Choline Transporter (CHT)

The presynaptic high-affinity choline transporter (CHT) is a critical protein for cholinergic signaling, responsible for the uptake of choline necessary for acetylcholine synthesis.[5] A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as novel and potent inhibitors of CHT.[5][6] Starting from initial lead compounds identified through high-throughput screening, iterative medicinal chemistry efforts led to the discovery of potent and selective CHT inhibitors.[5]

The structure-activity relationship (SAR) for this class of compounds revealed that the 4-isopropylpiperidine ether moiety was important for activity, while other substituents like cyclohexyl and cyclopentyl were inactive.[5] Tolerated replacements for the piperidine included (2-piperidin-1-yl)ethoxy and 2-morpholinoethoxy groups, although the latter was significantly less active.[5]

Compound IDR GroupIC50 (µM)
10o CyclohexylInactive
10p CyclopentylInactive
10q (2-piperidin-1-yl)ethoxy0.76 and 0.53
10r 2-morpholinoethoxy6.12 and 1.77
ML352 (10m) Optimized AmidePotent & Selective
Table 1: SAR data for 4-methoxy-3-(piperidin-4-yl)oxy benzamide analogs as CHT inhibitors.[5]
CCR5 Antagonism for HIV-1 Inhibition

The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells.[7] Consequently, CCR5 antagonists are a validated class of anti-HIV agents. Several piperidine-based compounds have been developed as potent CCR5 antagonists.

One notable example is Sch-417690/Sch-D, a potent, highly selective, and orally bioavailable CCR5 antagonist with a complex piperazine-piperidine scaffold.[8] The discovery of this compound involved optimizing a lead structure to improve selectivity for CCR5 over muscarinic receptors and to enhance pharmacokinetic properties.[9] The nature and size of the benzylic substituent were found to be crucial for controlling receptor selectivity and potency.[8]

CompoundKey Structural FeatureBiological Activity
Sch-350634 Piperidino-2(S)-methyl piperazineImproved selectivity for CCR5 over muscarinic receptors.[9]
Sch-417690/Sch-D Methoxymethyl analoguePotent inhibitor of HIV-1 entry, excellent oral bioavailability.[8]
Nifreviroc (TD-0232) 1,3,3,4-tetrasubstituted pyrrolidineIC50 = 2.9 nM in RANTES-binding assay.[10]
Table 2: Examples of piperidine-containing CCR5 antagonists for HIV-1.
Modulation of Opioid Receptors

Piperidine derivatives have long been a cornerstone in the development of opioid receptor modulators for pain management.[11] The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a classic example of a class of compounds that can act as either opioid agonists or antagonists, depending on the nature of the substituents.[12][13]

Research has shown that the addition of a trans-3-methyl group to an opioid agonist can convert it into a pure opioid antagonist.[13] The antagonist properties are not solely dependent on the N-substituent.[12][13] The removal of the 3-methyl or 4-methyl groups from the piperidine ring of these antagonists still results in compounds with opioid antagonist activity, suggesting that the orientation of the 4-(3-hydroxyphenyl) group is a key determinant of their antagonist profile.[13] A structurally novel derivative, JDTic, demonstrated highly potent and selective kappa opioid receptor antagonist activity.[14]

Compound ClassKey Structural FeatureOpioid Receptor Activity
N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines Both 3- and 4-methyl groupsPotent antagonists.[12]
Analogues lacking the 4-methyl group 3-methyl group presentOpioid antagonists.[12]
Analogues lacking the 3-methyl group 4-methyl group presentOpioid antagonists.[12]
Analogues lacking both methyl groups Unsubstituted at 3 and 4 positionsOpioid antagonists.[12]
JDTic (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivativeHighly potent and selective kappa antagonist.[14]
Table 3: Influence of methyl substituents on the opioid receptor activity of 4-(3-hydroxyphenyl)piperidine analogs.

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound analogs is highly dependent on the nature and substitution pattern of the piperidine ring and its appended functionalities. A summary of key SAR findings is presented below.

SAR Summary core This compound Core Key Structural Features Influencing Activity substituents Substituents on Piperidine Nitrogen - Determines agonist vs. antagonist activity at opioid receptors. - Influences selectivity for CCR5. core:head->substituents N-Substituents ring_substitution Piperidine Ring Substitution - Gem-dimethyl at C3 can enhance metabolic stability. - Methyl groups at C3 and C4 are critical for opioid antagonist activity. core:head->ring_substitution Ring Substituents methoxy_group 4-Methoxy Group - Can be replaced with other groups like cyano to modulate lipophilicity and metabolism. [2] - Influences binding to CHT. core:head->methoxy_group C4-Substituent linker Linker to Aromatic System - Ether linkage is important for CHT inhibitors. - Piperazine linkers are common in CCR5 antagonists. core:head->linker Linker Moiety

Caption: Key structure-activity relationships for this compound analogs.

Key Experimental Protocols

General Synthesis of 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide

This protocol describes a key step in the synthesis of a precursor for certain biologically active pyridine derivatives, which are structurally related to the core topic.

Step 1: Under alkaline conditions, 2,3-Dimethyl-4-nitropyridine-N-oxide reacts with 3-methoxypropanol to prepare 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide.[15]

  • Solvent: Dimethylformamide (DMF).

  • Base: Potassium carbonate is used to control the alkalinity of the solution.

  • Temperature: The reaction is carried out at 120-125 °C.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to 40-50 °C and filtered. The solid is washed with DMF. The combined filtrates yield the desired product solution.[15]

In Vitro CCR5 Binding Assay

This protocol outlines a general method for evaluating the ability of test compounds to inhibit the binding of a natural ligand to the CCR5 receptor.

  • Cell Line: A stable cell line expressing recombinant CCR5 is used.

  • Radioligand: [¹²⁵I]-MIP-1β is a commonly used radioligand for CCR5 binding assays.[7]

  • Procedure:

    • Cells are incubated with various concentrations of the test compound.

    • [¹²⁵I]-MIP-1β is added to the mixture.

    • The reaction is allowed to reach equilibrium.

    • The amount of bound radioligand is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This provides a measure of the compound's affinity for the CCR5 receptor.[7]

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a versatile class of compounds with significant therapeutic potential across various disease areas. The accumulated body of research highlights the importance of subtle structural modifications in dictating the biological activity and selectivity of these molecules. The development of potent and selective CHT inhibitors, CCR5 antagonists, and opioid receptor modulators underscores the value of the piperidine core in medicinal chemistry.

Future research in this area should focus on several key aspects:

  • Exploration of Novel Analogs: The synthesis and evaluation of new analogs with diverse substitution patterns could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Elucidation of Binding Modes: Computational modeling and structural biology studies could provide detailed insights into the binding modes of these compounds with their respective targets, facilitating rational drug design.

  • Investigation of New Therapeutic Areas: Given the broad range of biological activities associated with piperidine derivatives, screening of this compound analogs against other relevant biological targets could uncover new therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for 4-Methoxy-3,3-dimethylpiperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of natural products and pharmaceuticals.[1][2][3] Its saturated, three-dimensional structure offers distinct advantages over flat aromatic rings, enabling more complex and specific interactions with biological targets.[1][4] The strategic functionalization of the piperidine ring is a powerful tool for modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug candidates.[4]

This guide focuses on the synthesis and application of 4-Methoxy-3,3-dimethylpiperidine , a valuable building block for organic synthesis. The gem-dimethyl substitution at the 3-position introduces a significant steric shield, which can influence the reactivity of the neighboring positions and lock the piperidine ring in specific conformations. The methoxy group at the 4-position provides a key functional handle and can act as a hydrogen bond acceptor, further influencing molecular interactions. These structural features make this compound a compelling starting material for the synthesis of novel chemical entities in drug discovery and materials science.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₇NO[5]
Molecular Weight 143.23 g/mol [5]
Appearance Off-white to light yellow solid (as hydrochloride salt)[6]
Boiling Point Not readily available
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF). The hydrochloride salt exhibits enhanced water solubility.[6]
pKa (of conjugate acid) Estimated to be in the range of 10-11, similar to other N-alkyl piperidines.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step sequence starting from the corresponding piperidone precursor. This approach involves the reduction of the ketone followed by O-methylation.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: O-Methylation A 3,3-Dimethyl-4-piperidone B 3,3-Dimethyl-4-hydroxypiperidine A->B NaBH4, MeOH C 3,3-Dimethyl-4-hydroxypiperidine D This compound C->D NaH, MeI, THF

Caption: Synthetic route to this compound.

Protocol 1: Reduction of 3,3-Dimethyl-4-piperidone

The reduction of the ketone functionality is a critical step. Sodium borohydride is a mild and effective reducing agent for this transformation.

Materials:

  • N-Benzyl-3,3-dimethyl-4-piperidone (or other N-protected variant)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Benzyl-3,3-dimethyl-4-piperidone (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,3-Dimethyl-4-hydroxypiperidine derivative.

Causality: The use of an N-protected piperidone is crucial to prevent side reactions with the reducing agent. Methanol serves as a protic solvent that also facilitates the decomposition of the borate ester intermediate. The aqueous workup is necessary to remove inorganic salts.

Protocol 2: O-Methylation of 3,3-Dimethyl-4-hydroxypiperidine

The Williamson ether synthesis is a classic and reliable method for the formation of the methoxy group. Due to the steric hindrance around the hydroxyl group, a strong base and an efficient methylating agent are recommended.

Materials:

  • N-Benzyl-3,3-dimethyl-4-hydroxypiperidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF (0.3 M) at 0 °C under an inert atmosphere, add a solution of N-Benzyl-3,3-dimethyl-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (2.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-protected this compound.

  • If the free amine is desired, the N-benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C in ethanol).

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the sterically hindered secondary alcohol. Anhydrous conditions are essential to prevent quenching of the sodium hydride. Methyl iodide is a potent electrophile for the S(_N)2 reaction.

Applications in Organic Synthesis

This compound is a versatile secondary amine that can participate in a variety of carbon-nitrogen bond-forming reactions.

Diagram: Key Applications

G A This compound B N-Alkylation A->B R-X, Base C Reductive Amination A->C RCHO, [H] D Amide Coupling A->D RCOOH, Coupling Agent E Buchwald-Hartwig Amination A->E Ar-X, Pd catalyst

Caption: Common synthetic transformations using the title compound.

Protocol 3: N-Alkylation

Direct N-alkylation is a fundamental method for introducing substituents onto the piperidine nitrogen.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF (0.2 M), add potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality: Potassium carbonate acts as a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. DMF is a suitable polar aprotic solvent for this S(_N)2 reaction.

Protocol 4: Reductive Amination

Reductive amination provides a controlled method for N-alkylation, particularly with aldehydes and ketones, avoiding over-alkylation.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM (0.2 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ from the amine and carbonyl compound, without reducing the starting aldehyde or ketone.[7][8]

Protocol 5: Amide Coupling

The formation of an amide bond is one of the most important reactions in medicinal chemistry.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DCM (0.2 M), stir at room temperature for 15 minutes.

  • Add a solution of this compound (1.2 eq) in DCM.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form an active ester, which is then readily attacked by the amine.[9] DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate byproduct.

Protocol 6: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds with aryl halides.[1]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, to an oven-dried reaction vessel, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous toluene (0.1 M) and seal the vessel.

  • Heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality: The palladium catalyst, in conjunction with a bulky electron-rich phosphine ligand like XPhos, facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the C-N bond.[10] Sodium tert-butoxide is a strong, non-nucleophilic base required for the catalytic cycle.

Conclusion

This compound is a strategically designed building block that offers unique steric and electronic properties for the synthesis of complex molecules. The protocols detailed herein provide a robust framework for its synthesis and subsequent derivatization through common and powerful synthetic transformations. Its application in N-alkylation, reductive amination, amide coupling, and Buchwald-Hartwig amination highlights its versatility and potential for accelerating the discovery of new chemical entities in pharmaceutical and materials research.

References

The Strategic Application of 4-Methoxy-3,3-dimethylpiperidine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of Saturated Heterocycles

In the intricate world of drug discovery, the piperidine ring stands as a titan among privileged scaffolds.[1][2][3][4][5] Its prevalence in both natural products and blockbuster pharmaceuticals is a testament to its remarkable utility. The three-dimensional geometry of the piperidine ring provides an exquisite framework for orienting substituents in precise vectors, enabling meticulous optimization of drug-target interactions. This guide delves into the strategic application of a particularly intriguing, yet underexplored, building block: 4-Methoxy-3,3-dimethylpiperidine .

While specific, publicly documented applications of this exact molecule in late-stage clinical candidates are sparse, its structural motifs are emblematic of modern medicinal chemistry design principles. The strategic incorporation of a gem-dimethyl group and a methoxy substituent on the piperidine core offers a compelling combination of properties. This document, therefore, will serve as a detailed application note and protocol guide, leveraging data from structurally related analogs to illuminate the potential of this compound as a valuable tool in the medicinal chemist's arsenal. We will explore its synthesis, its derivatization, and the profound impact its constituent parts can have on the pharmacokinetic and pharmacodynamic properties of a lead compound.

The Anatomy of a Privileged Scaffold: Deconstructing this compound

The therapeutic potential of a molecule containing the this compound scaffold is deeply rooted in its unique structural and physicochemical properties. Each component of this building block plays a distinct and crucial role.

  • The Piperidine Core: A six-membered saturated heterocycle, the piperidine ring provides a non-planar, conformationally flexible scaffold. Its basic nitrogen atom (pKa ≈ 11.2 for piperidine itself) serves as a key handle for derivatization and can act as a hydrogen bond acceptor or a point of salt formation, enhancing aqueous solubility.

  • The gem-Dimethyl Group at C3: This structural feature is of paramount importance in modern drug design. The introduction of a gem-dimethyl group adjacent to a metabolic soft spot can serve as a metabolic shield, sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) and thereby increasing the molecule's half-life. Furthermore, this group imparts a specific conformational rigidity to the piperidine ring, which can be advantageous for locking in a bioactive conformation and improving binding affinity to the target protein.

  • The Methoxy Group at C4: The methoxy group is a versatile functional group in medicinal chemistry.[6] It can act as a hydrogen bond acceptor and its presence can modulate the lipophilicity and metabolic stability of the molecule. The ether linkage is generally more stable to metabolism than a corresponding hydroxyl group. The position of the methoxy group also influences the overall polarity and solubility of the final compound.

The interplay of these three features makes this compound a highly attractive building block for navigating the complex multidimensional optimization process of drug discovery.

Synthesis and Derivatization: A Practical Guide

A robust and versatile synthetic toolbox is essential for effectively utilizing any building block in a drug discovery program. Here, we outline a plausible synthetic route to this compound and provide detailed protocols for its subsequent derivatization.

Proposed Synthesis of this compound

Synthesis_of_4_Methoxy_3_3_dimethylpiperidine start Substituted Pyridine step1 Introduction of gem-dimethyl group start->step1 e.g., Alkylation step2 Reduction of Pyridine Ring step1->step2 e.g., Catalytic Hydrogenation step3 Introduction of Methoxy Group step2->step3 e.g., Williamson Ether Synthesis product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Key Derivatization Protocols

The secondary amine of the piperidine ring is the primary handle for diversification. The following protocols are representative of common and robust methods for elaborating this scaffold.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound hydrochloride

  • Aryl bromide or chloride

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound hydrochloride (1.2 eq), sodium tert-butoxide (2.5 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired N-aryl piperidine.

Protocol 2: Reductive Amination

This protocol details the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride)

  • Solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

  • Acetic acid (optional, as catalyst)

Procedure:

  • Dissolve this compound (1.1 eq) and the aldehyde or ketone (1.0 eq) in the chosen solvent.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, controlling any effervescence.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Derivatization_Workflow start This compound buchwald Buchwald-Hartwig Amination start->buchwald Ar-X, Pd-catalyst reductive Reductive Amination start->reductive R-CHO, NaBH(OAc)3 acylation Acylation start->acylation R-COCl, Base product1 N-Aryl Piperidine buchwald->product1 product2 N-Alkyl Piperidine reductive->product2 product3 N-Acyl Piperidine acylation->product3

Caption: Key derivatization reactions for the this compound scaffold.

Medicinal Chemistry Applications: A Landscape of Opportunity

The true value of a building block is realized in its ability to impart desirable properties to a drug candidate. While we await specific examples for this compound, we can infer its potential applications by examining structurally related compounds that have found success in various therapeutic areas.

Central Nervous System (CNS) Agents

The piperidine ring is a common feature in drugs targeting the CNS.[3] The lipophilicity and basicity of the piperidine nitrogen can be fine-tuned to achieve the desired blood-brain barrier penetration. The gem-dimethyl group can enhance metabolic stability, a crucial parameter for CNS drugs that require sustained target engagement. The methoxy group can further modulate polarity and interactions with the target protein. For instance, derivatives of 4-methoxypiperidine have been explored as novel inhibitors of the presynaptic choline transporter, a target for cognitive disorders.[7]

Oncology

In oncology, the piperidine scaffold is found in a multitude of kinase inhibitors and other targeted therapies. The conformational constraint imposed by the gem-dimethyl group can be exploited to improve selectivity and reduce off-target effects. The overall scaffold can serve as a versatile platform for appending various pharmacophoric elements to target specific enzymes or receptors involved in cancer progression.

Analgesics

Piperidine derivatives have a long history in the development of analgesics, particularly opioid receptor modulators. The substitution pattern on the piperidine ring is critical for determining the affinity and selectivity for mu, delta, and kappa opioid receptors. The combination of the gem-dimethyl and methoxy groups in the title compound could offer a unique substitution pattern for exploring novel analgesic agents with improved side-effect profiles.

Data Summary and Physicochemical Profile

To aid in the rational design of new molecules, a clear understanding of the physicochemical properties of the building block is essential. The table below summarizes the predicted properties of this compound.

PropertyPredicted ValueRationale for Importance in Drug Discovery
Molecular Weight143.23 g/mol Low molecular weight provides ample room for further derivatization while adhering to Lipinski's Rule of Five.
cLogP~1.5 - 2.0A moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.
pKa (of conjugate acid)~10.5 - 11.0The basic nitrogen allows for salt formation to improve solubility and provides a key interaction point with biological targets.
Polar Surface Area (PSA)~21.3 ŲA low PSA is generally favorable for cell permeability and oral bioavailability.

Note: These values are estimations from standard cheminformatics software and should be experimentally verified.

Conclusion and Future Outlook

This compound represents a promising, albeit currently underutilized, building block for medicinal chemistry. Its unique combination of a privileged piperidine core, a metabolically stabilizing gem-dimethyl group, and a versatile methoxy substituent offers a compelling set of features for the design of novel therapeutics. As the demand for drug candidates with finely tuned pharmacokinetic and pharmacodynamic profiles continues to grow, we anticipate that scaffolds such as this will play an increasingly important role in the future of drug discovery. This guide provides a foundational understanding and a practical set of protocols to empower researchers to explore the full potential of this and related substituted piperidines in their quest for the next generation of medicines.

References

Protocol for N-alkylation of 4-Methoxy-3,3-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylated piperidines are ubiquitous structural motifs in pharmaceuticals and bioactive molecules, valued for their ability to influence physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1] The 4-methoxy-3,3-dimethylpiperidine scaffold, in particular, offers a sterically hindered secondary amine, presenting both a challenge and an opportunity for synthetic chemists. The gem-dimethyl group at the C3 position provides conformational rigidity and can shield the molecule from metabolic degradation, making its derivatives attractive for drug discovery programs. This application note provides a comprehensive guide to the N-alkylation of this specific piperidine, detailing two primary, field-proven protocols: direct alkylation with alkyl halides and reductive amination. It explains the mechanistic rationale behind each method, offers a comparative analysis, and provides detailed, step-by-step procedures to ensure successful synthesis and purification.

Mechanistic Overview and Strategy Selection

The N-alkylation of a secondary amine like this compound involves the formation of a new carbon-nitrogen bond at the piperidine nitrogen. The choice of synthetic strategy is critical and depends on the nature of the desired alkyl group (R) and the required tolerance for other functional groups. The significant steric hindrance from the adjacent gem-dimethyl groups heavily influences reaction kinetics and necessitates carefully chosen conditions.

Strategy 1: Direct Alkylation via SN2 Reaction

Direct alkylation with an alkyl halide (e.g., R-Br, R-I) is a classical method for C-N bond formation.[2] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[3]

A key challenge with this method is the potential for over-alkylation. The product, a tertiary amine, is still nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium salt.[4][5] This side reaction is particularly problematic with highly reactive alkylating agents like methyl iodide.[4]

To achieve selective mono-alkylation, the reaction is typically run in the presence of a non-nucleophilic base (e.g., K₂CO₃, NaH, or a hindered organic base like N,N-diisopropylethylamine) to neutralize the H-X acid formed, which would otherwise protonate the starting amine and halt the reaction.[6] Slow addition of the alkylating agent can also help maintain a high concentration of the secondary amine relative to the tertiary amine product, favoring the desired reaction.[6]

cluster_0 Direct Alkylation (SN2) Workflow start Mix Piperidine & Base in Solvent add_halide Slowly Add Alkyl Halide (R-X) start->add_halide react Stir at RT or Heat add_halide->react SN2 Reaction workup Aqueous Workup / Extraction react->workup purify Purify (Chromatography) workup->purify product N-Alkyl-piperidine purify->product

Caption: Workflow for Direct N-Alkylation.

Strategy 2: Reductive Amination

Reductive amination is a powerful and highly versatile one-pot method for N-alkylation that effectively avoids the issue of over-alkylation.[7] This strategy involves the reaction of the secondary amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.

The steric hindrance of this compound can make the initial formation of the iminium ion from ketones challenging.[8] However, reactions with aldehydes are generally smooth. Mild and selective reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly used because they are stable in protic solvents and selectively reduce the iminium ion in the presence of the carbonyl starting material.[9] This method is broadly applicable and tolerates a wide range of functional groups.[10]

cluster_1 Reductive Amination Mechanism amine Secondary Amine (Piperidine) iminium Iminium Ion Intermediate amine->iminium carbonyl Aldehyde / Ketone carbonyl->iminium + H2O product Tertiary Amine Product iminium->product hydride Hydride Reductant (e.g., NaBH(OAc)3) hydride->product Reduction

Caption: Key steps in Reductive Amination.

Comparative Analysis of Protocols

The selection of an appropriate protocol is paramount for achieving high yield and purity. The following table provides a comparative summary to guide the researcher.

ParameterProtocol A: Direct Alkylation Protocol B: Reductive Amination
Alkylating Agent Alkyl Halides (R-X)Aldehydes (R-CHO), Ketones (R-CO-R')
Key Reagents Base (K₂CO₃, NaH, DIPEA)Reducing Agent (NaBH(OAc)₃, NaBH₃CN)
Primary Risk Over-alkylation to quaternary salt.[4]Slow reaction with hindered ketones.[8]
Steric Hindrance Can be slow; may require heat.Generally effective, especially with aldehydes.
Functional Group Tolerance Moderate; sensitive to strong bases.Excellent; mild reducing agents are selective.[10]
Typical Solvents DMF, Acetonitrile, THFDichloromethane (DCM), 1,2-Dichloroethane (DCE)
Ideal For Simple, unfunctionalized alkyl groups.Complex substrates, introducing functionalized alkyl groups.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide in the presence of potassium carbonate.

Materials:

  • This compound (1.0 eq)

  • Alkyl Bromide (e.g., Benzyl Bromide) (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the piperidine (concentration approx. 0.1-0.5 M).

  • Stir the suspension vigorously at room temperature for 15-20 minutes.

  • Add the alkyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it may be gently heated to 50-60 °C.

  • Upon completion, dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated piperidine.

Protocol B: N-Alkylation via Reductive Amination

This protocol is optimized for the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride (STAB), a mild and effective reducing agent.[9]

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM.

  • Stir the solution at room temperature for 30-60 minutes to allow for the initial formation of the iminium ion. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step, though it is often not necessary.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue via silica gel column chromatography to obtain the desired N-alkylated product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Insufficiently reactive alkyl halide; Steric hindrance; Inactive reagents.Use a more reactive halide (I > Br > Cl); Increase reaction temperature; For reductive amination, add catalytic acetic acid; Ensure reagents (e.g., NaBH(OAc)₃) are fresh and anhydrous.
Formation of Quaternary Salt (Protocol A) Alkylating agent is too reactive or added too quickly.Use a less reactive alkyl halide; Add the halide slowly using a syringe pump; Ensure a sufficient excess of the secondary amine is present initially.[6]
Difficult Purification Residual DMF (Protocol A); Co-elution of product and starting material.Perform thorough aqueous washes to remove DMF; Optimize chromatography conditions (try different solvent systems or use a shallower gradient).

References

The Piperidine Scaffold: A Cornerstone in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3] Its true power, however, extends into the realm of catalysis, where piperidine and its derivatives have emerged as versatile and potent tools for accelerating a wide array of chemical transformations. This guide provides an in-depth exploration of the catalytic applications of piperidine-based compounds, moving beyond a simple recitation of protocols to offer insights into the mechanistic underpinnings and rationale that guide their use in both academic research and industrial drug development.

Piperidine as a Quintessential Organocatalyst

Secondary amines, particularly piperidine, are workhorses in organocatalysis, primarily through their ability to form key intermediates such as enamines and iminium ions.[4] This mode of activation provides a powerful, metal-free alternative for carbon-carbon and carbon-heteroatom bond formation.

The Knoevenagel Condensation: A Classic Transformation

The Knoevenagel condensation, the reaction between an aldehyde or ketone and an active methylene compound, is frequently catalyzed by a weak base like piperidine.[5] The catalytic cycle, as elucidated by theoretical and experimental studies, proceeds through a series of well-defined intermediates.[6][7][8]

Mechanistic Insight:

The catalytic effect of piperidine in this reaction is not merely to act as a simple Brønsted base to deprotonate the active methylene compound. Instead, it actively participates in the reaction by forming a more electrophilic iminium ion with the carbonyl compound.[6][7] This is followed by the deprotonation of the active methylene by the hydroxide ion generated during iminium formation, leading to an enolate. The subsequent C-C bond formation occurs via the attack of the enolate on the iminium ion. The final step is the elimination of the piperidine catalyst to afford the α,β-unsaturated product.[7][8] Theoretical calculations suggest that the formation of the iminium ion is often the rate-determining step.[6][8]

Visualizing the Knoevenagel Condensation Mechanism:

Knoevenagel_Mechanism cluster_0 Iminium Ion Formation (Rate-Determining) cluster_1 Enolate Formation & C-C Bond Formation cluster_2 Catalyst Regeneration Aldehyde Aldehyde Carbinolamine Carbinolamine Aldehyde->Carbinolamine + Piperidine Piperidine Piperidine Iminium_Ion Iminium_Ion Carbinolamine->Iminium_Ion - H2O Addition_Intermediate Addition_Intermediate Iminium_Ion->Addition_Intermediate + Enolate Active_Methylene Active_Methylene Enolate Enolate Active_Methylene->Enolate + OH- Product Product Addition_Intermediate->Product - Piperidine Piperidine_Regen Piperidine

Caption: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation.

Protocol: General Procedure for Piperidine-Catalyzed Knoevenagel Condensation

This protocol provides a general method for the condensation of an aldehyde with an active methylene compound, such as malononitrile.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Active Methylene Compound (e.g., Malononitrile)

  • Piperidine (Catalyst)

  • Solvent (e.g., Ethanol or Methanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq), the active methylene compound (1.0 eq), and ethanol (5-10 mL per mmol of aldehyde).

  • Catalyst Addition: Add piperidine (0.1 eq) to the stirred solution.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product in a vacuum oven to obtain the final α,β-unsaturated compound.

Trustworthiness and Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting materials and the formation of a new, typically more conjugated (UV-active), product spot. The final product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Michael Addition and Domino Reactions

Piperidine and its derivatives are also effective catalysts for Michael additions, where a nucleophile adds to an α,β-unsaturated carbonyl compound. Furthermore, they can initiate powerful domino or cascade reactions, where multiple bonds are formed in a single operation.[1] For instance, the reaction of aldehydes with nitroolefins catalyzed by chiral piperidine derivatives can lead to the formation of polysubstituted piperidines with high enantioselectivity.[9]

Chiral Piperidine Derivatives in Asymmetric Catalysis

The development of enantioselective synthesis is a cornerstone of modern organic chemistry, particularly in drug development where the chirality of a molecule is critical to its biological activity.[2] Chiral piperidine-based compounds have proven to be valuable in this arena, both as organocatalysts and as ligands for transition metals.

Asymmetric Hydrogenation

The catalytic asymmetric hydrogenation of pyridine derivatives is a direct and efficient route to enantioenriched piperidines.[10] This transformation often employs transition metal catalysts, such as iridium or rhodium, complexed with chiral ligands. While not piperidine-based catalysts themselves, these reactions are crucial for producing chiral piperidine building blocks.

Asymmetric [4+2] Annulation

Chiral phosphine catalysts, some of which incorporate piperidine-like structures or are used to synthesize chiral piperidines, have been successfully employed in asymmetric [4+2] annulation reactions of imines with allenes.[11][12][13] This method provides access to a variety of functionalized piperidine derivatives with excellent diastereoselectivity and enantioselectivity.

Data on Asymmetric [4+2] Annulation:

EntryCatalyst (mol%)SolventTime (h)Yield (%)dr (cis:trans)ee (%)
110Toluene1295>95:598
210CH₂Cl₂2492>95:596
35Toluene248895:597

Data is representative and compiled for illustrative purposes based on findings in the field.[11][13]

Piperidine-Based Ligands in Transition Metal Catalysis

While simple piperidines are often used as bases, the piperidine motif can be incorporated into more complex molecular architectures to create effective ligands for transition metal catalysis.[14] These ligands play a crucial role in modulating the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Workflow for Catalyst Screening and Optimization:

Catalyst_Screening_Workflow cluster_0 Catalyst Development cluster_1 Reaction Screening cluster_2 Analysis & Application Ligand_Design Design & Synthesize Piperidine-Based Ligand Complexation Complex with Transition Metal Precursor Ligand_Design->Complexation Catalyst_Characterization Characterize Pre-catalyst Complexation->Catalyst_Characterization Initial_Screening Screen Catalyst with Model Substrates Catalyst_Characterization->Initial_Screening Condition_Optimization Optimize Reaction Conditions (Solvent, Temp, Time) Initial_Screening->Condition_Optimization Substrate_Scope Evaluate Substrate Scope Condition_Optimization->Substrate_Scope Yield_Selectivity_Analysis Analyze Yield and Selectivity (ee, dr) Substrate_Scope->Yield_Selectivity_Analysis Mechanistic_Studies Conduct Mechanistic Studies (Optional) Yield_Selectivity_Analysis->Mechanistic_Studies Application Apply to Target Molecule Synthesis Yield_Selectivity_Analysis->Application

Caption: A logical workflow for the development of a transition metal-catalyzed reaction.

For example, tri(piperidine)phosphine ligands have been used in palladium-catalyzed cross-coupling reactions, demonstrating that incorporating the piperidine scaffold can lead to robust and efficient catalytic systems.[14] Furthermore, iridium(III) catalysts have been developed for the direct hydrogenation of pyridines to piperidines, a reaction that is highly valuable in pharmaceutical manufacturing.[15]

Protocol: Iridium-Catalyzed Hydrogenation of a Substituted Pyridine

This protocol is a representative example of the synthesis of a piperidine derivative through the hydrogenation of a pyridine precursor, a key transformation in pharmaceutical synthesis.[15]

Materials:

  • Substituted Pyridine (1.0 eq)

  • [Ir(cod)Cl]₂ (Iridium precursor, 0.5-2 mol%)

  • Chiral Ligand (e.g., a phosphine-oxazoline ligand, 1-4 mol%)

  • Hydrogen Source (H₂ gas)

  • Solvent (e.g., Dichloromethane or Toluene)

  • High-pressure reactor (autoclave)

  • Magnetic stirrer and stir bar

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and properly assembled.

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the iridium precursor and the chiral ligand to the reactor.

  • Reaction Mixture: Add the degassed solvent to the reactor, followed by the substituted pyridine substrate.

  • Reaction: Seal the reactor, purge several times with H₂ gas, and then pressurize to the desired pressure (e.g., 50 atm). Heat the reaction to the desired temperature (e.g., 60 °C) with vigorous stirring.

  • Monitoring and Work-up: After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the H₂ gas.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the enantioenriched piperidine derivative.

Causality Behind Experimental Choices: The use of a high-pressure reactor is essential for reactions involving hydrogen gas to ensure a sufficient concentration of H₂ in the reaction medium. The chiral ligand is the source of asymmetry, and its choice is critical for achieving high enantioselectivity. The solvent is chosen based on its ability to dissolve the substrate and catalyst and its compatibility with the reaction conditions.

Conclusion

Piperidine-based compounds are far more than just a common structural motif in pharmaceuticals; they are a versatile class of catalysts that enable a broad spectrum of chemical transformations. From their role as simple amine catalysts in classic condensation reactions to their incorporation into sophisticated chiral ligands for asymmetric metal catalysis, the applications of piperidines are continually expanding. A thorough understanding of the underlying mechanisms and the rationale for protocol design, as outlined in this guide, is essential for researchers aiming to harness the full potential of these remarkable catalysts in their synthetic endeavors.

References

Application Note: A Multi-Step Strategy for the Purification of 4-Methoxy-3,3-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted piperidine scaffolds are of paramount importance in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The biological activity of these compounds is intrinsically linked to their stereochemistry and purity. This document provides a comprehensive, field-proven protocol for the purification of 4-Methoxy-3,3-dimethylpiperidine, a key intermediate in drug discovery programs. The described multi-step strategy, involving an aqueous workup, purification via hydrochloride salt formation and recrystallization, and a final fractional distillation, is designed to systematically eliminate common process-related impurities. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis and purification of heterocyclic amine intermediates.

Introduction: The Challenge of Amine Purification

The synthesis of piperidine derivatives often results in a crude product containing a mixture of unreacted starting materials, partially reduced intermediates, catalyst residues, and reaction by-products. Given that this compound is a liquid amine, direct purification by methods such as chromatography can be challenging and not easily scalable. Therefore, a robust, multi-step purification strategy is essential to achieve the high degree of purity (>99.5%) required for downstream applications in pharmaceutical development.

The strategy detailed herein is based on a plausible synthetic route for this compound: the catalytic hydrogenation of the corresponding pyridine precursor, 3,3-dimethyl-4-methoxypyridine. This allows for a logical deduction of the likely impurity profile and the rationale behind each purification step.

Plausible Synthesis Route & Impurity Profile

A common and efficient method for the synthesis of piperidines is the reduction of the corresponding pyridine ring.[1][3] The proposed synthesis of this compound involves the catalytic hydrogenation of 3,3-dimethyl-4-methoxypyridine.

Synthesis_Route Start 3,3-dimethyl-4-methoxypyridine Product This compound Start->Product H₂, PtO₂ or Pd/C Ethanol/Acetic Acid

Caption: Plausible synthesis of this compound.

This synthetic approach is likely to generate a crude product containing the following impurities:

  • Unreacted Starting Material: 3,3-dimethyl-4-methoxypyridine.

  • Partially Hydrogenated Intermediates: Various tetrahydropyridine isomers.

  • Catalyst Residues: Finely divided platinum or palladium from the hydrogenation catalyst.

  • Solvents: Residual ethanol and acetic acid from the reaction medium.

  • Side-Products: Minor by-products from over-reduction or side reactions.

The Purification Strategy: A Three-Pronged Approach

Our purification protocol is designed to systematically remove the classes of impurities identified above. The workflow leverages the basic nature of the target piperidine to achieve selective separation.

Purification_Workflow cluster_0 Purification Stages Crude Crude Product (from synthesis) Workup Aqueous Workup (Filtration & Extraction) Crude->Workup Remove Catalyst, Solvents Salt_Formation HCl Salt Formation & Recrystallization Workup->Salt_Formation Remove Non-Basic Impurities Free_Base Liberation of Free Base Salt_Formation->Free_Base Convert back to Amine Distillation Fractional Distillation Free_Base->Distillation Final Polishing Step Final_Product Pure this compound (>99.5%) Distillation->Final_Product

Caption: Overall workflow for the purification of this compound.

Rationale for Each Step:

  • Aqueous Workup: The initial step involves filtering the crude reaction mixture to remove the heterogeneous catalyst. A subsequent acid-base extraction is then employed. The amine is protonated with aqueous acid to form a water-soluble salt, allowing for the removal of non-basic organic impurities by washing with an organic solvent. Basification of the aqueous layer then liberates the free amine, which can be extracted back into an organic solvent.[4]

  • Hydrochloride Salt Formation and Recrystallization: Converting the amine to its hydrochloride salt provides a solid derivative that can be purified by recrystallization.[5][6][7] This is a highly effective method for removing impurities that do not form crystalline salts or have different solubility profiles, such as partially hydrogenated intermediates and residual starting material.

  • Fractional Distillation: As a final polishing step, fractional distillation is used to separate the liquid amine from any remaining volatile impurities or non-volatile baseline impurities. This technique separates liquids based on differences in their boiling points and is highly effective for achieving high levels of purity for liquid compounds.[8][9]

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Aqueous Workup
  • Catalyst Removal: Filter the crude reaction mixture through a pad of Celite® to remove the hydrogenation catalyst (e.g., Pd/C or PtO₂). Wash the filter cake with a small amount of the reaction solvent (e.g., ethanol).

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Acidic Extraction: Dissolve the residue in diethyl ether (10 volumes). Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 5 volumes). The target amine will move into the aqueous layer as its hydrochloride salt.

  • Washing: Wash the combined aqueous layers with diethyl ether (2 x 5 volumes) to remove any remaining non-basic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 5 M sodium hydroxide solution until the pH is >12. Ensure the solution remains cool during the addition.

  • Back-Extraction: Extract the liberated free amine from the basic aqueous solution with dichloromethane (3 x 5 volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

Protocol 2: Purification via Hydrochloride Salt Recrystallization
  • Salt Formation: Dissolve the crude amine from Protocol 1 in a minimal amount of cold 2-propanol. Slowly add a solution of anhydrous HCl in diethyl ether or 2-propanol dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold diethyl ether.

  • Recrystallization: Recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether or 2-propanol. Dissolve the salt in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C to a constant weight.

Protocol 3: Liberation of Free Base and Fractional Distillation
  • Liberation: Dissolve the purified hydrochloride salt in water and basify to pH >12 with 5 M NaOH while cooling in an ice bath.

  • Extraction: Extract the free amine with diethyl ether (3 x 5 volumes).

  • Drying: Dry the combined organic extracts over anhydrous potassium carbonate (a more suitable drying agent for amines than sodium sulfate), filter, and carefully remove the solvent on a rotary evaporator.

  • Fractional Distillation: Assemble a fractional distillation apparatus with a Vigreux column.[8] Distill the residual liquid under atmospheric or reduced pressure (depending on the boiling point). Collect the fraction that distills at a constant temperature.

Purity Assessment and Characterization

The purity and identity of the final product should be confirmed using a combination of analytical techniques.

Technique Purpose Expected Observations
GC-MS Purity assessment and impurity identificationA single major peak (>99.5% by area) corresponding to the mass of the target compound.[10][11]
¹H NMR Structural confirmationSignals corresponding to the methoxy group, the gem-dimethyl groups, and the piperidine ring protons.[2][12]
¹³C NMR Structural confirmationResonances for all unique carbon atoms in the molecule.[2]
FTIR Functional group analysisPresence of C-H, C-N, and C-O stretches; absence of N-H stretches from the starting pyridine.

Conclusion

The multi-step purification protocol described in this application note provides a reliable and robust method for obtaining high-purity this compound. By systematically targeting different classes of process-related impurities through aqueous workup, salt recrystallization, and fractional distillation, this procedure ensures a final product that meets the stringent quality standards required for pharmaceutical research and development. The principles outlined are broadly applicable to the purification of other substituted piperidine derivatives and similar basic intermediates.

References

Quantitative Analysis of 4-Methoxy-3,3-dimethylpiperidine: Validated GC-MS and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides detailed, validated protocols for the quantification of 4-Methoxy-3,3-dimethylpiperidine, a key heterocyclic building block in modern pharmaceutical synthesis. Due to its chemical properties—specifically its volatility and lack of a strong native chromophore—two primary analytical techniques are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The GC-MS method is ideal for purity assessments and analyzing residual levels in reaction mixtures, while the LC-MS/MS method offers superior sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices. Both methods are designed to be robust and compliant with the principles of analytical procedure validation outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Challenge

This compound (MW: 143.23 g/mol ) is a substituted piperidine derivative increasingly utilized in the synthesis of active pharmaceutical ingredients (APIs).[3][4][5] The piperidine scaffold is a privileged structure in medicinal chemistry, and precise control over the purity and concentration of its synthetic precursors is critical for ensuring the safety and efficacy of the final drug product.

The analytical quantification of this compound presents two main challenges:

  • Volatility: The compound is semi-volatile, making it amenable to gas chromatography.[6][7]

  • Lack of Chromophore: The molecule does not possess a significant ultraviolet (UV) absorbing chromophore, rendering conventional HPLC-UV detection insensitive and impractical.[6][8]

To overcome these challenges, mass spectrometry-based detection is the strategy of choice. This guide provides two orthogonal, high-confidence methods that leverage the power of mass spectrometry for accurate and reliable quantification.

Part I: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Causality

This method leverages the volatility of this compound for separation by gas chromatography, followed by highly selective detection using mass spectrometry.[6] Electron Ionization (EI) is employed as the ionization source, which imparts high energy (70 eV) to the analyte molecules, causing reproducible fragmentation.[9] This fragmentation pattern serves as a chemical fingerprint for identification.

For quantification, Selected Ion Monitoring (SIM) is used. Instead of scanning the full mass range, the mass spectrometer is set to detect only specific, characteristic fragment ions of the analyte. This dramatically increases the signal-to-noise ratio, providing the sensitivity and selectivity required for accurate measurement. The choice of ions is critical; they must be unique to the target analyte to avoid interference from other matrix components. Based on the structure, the molecular ion (m/z 143) and fragments resulting from alpha-cleavage are anticipated to be prominent.[9][10]

GC-MS Experimental Protocol

1. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Methanol (HPLC or GC-grade)

  • Dichloromethane (GC-grade)

  • Anhydrous Sodium Sulfate

  • 2 mL GC vials with septa caps

2. Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards (1–100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with methanol.

  • Sample Preparation: For a reaction mixture, accurately weigh approximately 50 mg of the sample into a 15 mL centrifuge tube. Add 5 mL of dichloromethane, vortex for 1 minute, and then add a small amount of anhydrous sodium sulfate to remove any residual water. Centrifuge, and transfer an aliquot of the supernatant into a GC vial for analysis. A dilution may be necessary to fall within the calibration range.

3. Instrumentation and Conditions

ParameterRecommended ConditionCausality/Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides stable and reproducible temperature and flow control.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar 5% phenyl-methylpolysiloxane phase provides good peak shape for amines and general-purpose separation.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (20:1 ratio)Prevents column overloading and ensures sharp peaks for quantitative analysis. The ratio can be adjusted based on concentration.
Injection Volume 1 µLStandard volume for reproducible injections.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program 60°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 minInitial low temperature focuses the analyte at the head of the column. The ramp allows for efficient elution and separation from other components.
Mass Spectrometer Agilent 5977B MSD or equivalentA single quadrupole mass spectrometer is robust and sufficient for SIM analysis.
Ion Source Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
Source Temperature 230°COptimized to prevent analyte condensation or degradation within the ion source.
Quadrupole Temp 150°CMaintains ion path integrity and prevents contamination.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity and selectivity for quantification.[11]
SIM Ions Quantifier: m/z 128, Qualifiers: m/z 143, m/z 84Predicted ions: m/z 143 (Molecular Ion), m/z 128 (Loss of -CH3), m/z 84 (Piperidine ring fragment). The most abundant, unique ion should be the quantifier. These must be confirmed experimentally.

4. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample / Reference Standard B Dissolve & Dilute (Methanol) A->B C Transfer to GC Vial B->C D Inject 1 µL into GC C->D E Separate on DB-5ms Column D->E F Ionize (EI) & Detect (SIM Mode) E->F G Integrate Peak Area (Quantifier Ion) F->G H Generate Calibration Curve G->H I Calculate Concentration H->I

Caption: Workflow for the quantification of this compound by GC-MS.

Part II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Principle and Causality

This method is the gold standard for quantifying low-level analytes in complex matrices. The analyte is first separated from matrix components using reversed-phase liquid chromatography. Detection is achieved with a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.

The causality behind this technique's exceptional performance is a two-stage mass filtering process:

  • Electrospray Ionization (ESI): A soft ionization technique that preserves the molecular ion. Given the basic nitrogen in the piperidine ring, ESI in positive ion mode is used to generate the protonated precursor ion, [M+H]⁺.[9][12]

  • MRM Transition: In the first quadrupole (Q1), only the precursor ion (e.g., m/z 144.2 for [C8H17NO+H]⁺) is allowed to pass. This ion is then fragmented in the collision cell (Q2). In the third quadrupole (Q3), only a specific, characteristic product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating background noise and chemical interference.

LC-MS/MS Experimental Protocol

1. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • 1.5 mL HPLC vials with septa caps

2. Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Prepare as described in the GC-MS section, using 50:50 acetonitrile:water as the diluent.

  • Calibration Standards (0.1–100 ng/mL): Prepare a series of calibration standards by serially diluting the stock solution with 50:50 acetonitrile:water. The wider dynamic range of LC-MS/MS allows for much lower concentrations.

  • Sample Preparation: Dissolve the sample in 50:50 acetonitrile:water to an estimated concentration of ~1 µg/mL. Perform a further dilution (e.g., 1:1000) with the same solvent to bring the final concentration into the ng/mL calibration range. Filter through a 0.22 µm syringe filter into an HPLC vial.

3. Instrumentation and Conditions

ParameterRecommended ConditionCausality/Rationale
Liquid Chromatograph Waters ACQUITY UPLC or equivalentUPLC systems provide high resolution and speed with minimal solvent consumption.
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)A C18 column provides excellent retention for moderately polar compounds. The short length allows for fast analysis times.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid ensures the analyte is protonated, leading to good peak shape and efficient ionization.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µL
Gradient Program 5% B to 95% B in 3 min; hold 1 min; return to 5% B and equilibrate for 1 minA rapid gradient is sufficient for separating the analyte from the solvent front and potential impurities.
Mass Spectrometer Sciex Triple Quad 6500+ or equivalentA tandem mass spectrometer is required for MRM experiments.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique ideal for LC-MS. Positive mode is chosen to protonate the basic nitrogen atom.[9]
Ion Source Gas 1 50 psiNebulizer gas to assist in droplet formation.
Ion Source Gas 2 55 psiTurbo gas to aid in desolvation.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass analyzer.
IonSpray Voltage 5500 VHigh voltage applied to the ESI needle to generate charged droplets.
Source Temperature 550°CTemperature of the heated nebulizer to facilitate solvent evaporation.
MRM Transitions Quantifier: 144.2 -> 112.2, Qualifier: 144.2 -> 84.2Predicted transitions: Precursor [M+H]⁺ is m/z 144.2. Product ions could correspond to loss of methanol (CH3OH, -32 Da) giving m/z 112.2, or a ring fragment at m/z 84.2. These must be optimized experimentally via infusion.

4. LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Sample / Reference Standard B Dissolve & Serially Dilute (ACN:Water) A->B C Filter (0.22 µm) into HPLC Vial B->C D Inject 5 µL into UPLC C->D E Separate on C18 Column D->E F Ionize (ESI+) & Detect (MRM Mode) E->F G Integrate MRM Peak (Quantifier Transition) F->G H Generate Weighted Calibration Curve (1/x) G->H I Calculate Concentration H->I

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Method Validation and System Suitability

For use in a regulated environment, either method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[2][13] A validation protocol should be established before beginning the study.[2]

System Suitability Test (SST): Before any analytical run, SSTs must be performed. This typically involves injecting a mid-level calibration standard multiple times (e.g., n=5). The results must meet pre-defined criteria to ensure the system is operating correctly.

Validation Parameters Summary

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte without interference.Peak purity analysis (MS); no interfering peaks at the analyte's retention time in blank/placebo injections.
Linearity & Range To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995; visual inspection of residuals.
Accuracy Closeness of test results to the true value.% Recovery of 98.0% - 102.0% for spiked samples at three concentration levels.
Precision Agreement among a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day/analyst) RSD ≤ 2.0%.[1]
Limit of Quantitation (LOQ) The lowest amount that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met at this concentration.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., flow rate ±5%, column temp ±2°C) are varied.

Conclusion

Two robust, selective, and sensitive methods for the quantification of this compound have been presented.

  • The GC-MS method is a reliable workhorse for routine analysis of process samples and purity assessment where analyte concentrations are in the µg/mL range or higher.

  • The LC-MS/MS method provides superior sensitivity (ng/mL to pg/mL) and selectivity, making it the preferred choice for trace analysis, impurity profiling, analysis in complex biological matrices, and applications requiring the highest level of confidence.

The selection of the appropriate method should be based on the specific application, required sensitivity, sample matrix, and available instrumentation. Both protocols provide a solid foundation for method implementation and subsequent validation in accordance with global regulatory standards.[14][15]

References

Introduction: The Piperidine Scaffold - A Cornerstone in Analgesic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: The Use of Piperidine Derivatives in the Development of Analgesics

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to engage in various chemical interactions have made it a privileged scaffold in medicinal chemistry, particularly in the development of potent analgesics.[2] From the early synthetic opioids like pethidine to the highly potent fentanyl and its analogs, the piperidine core has been instrumental in the design of drugs that modulate the body's pain perception pathways.[2][3][4] This document provides a comprehensive guide for researchers on the application of piperidine derivatives in the discovery and development of novel analgesic agents. It will delve into the underlying mechanisms of action, provide detailed protocols for synthesis and screening, and offer insights into the structure-activity relationships that govern their efficacy.

Mechanism of Action: Targeting Opioid Receptors and Beyond

The primary mechanism by which many piperidine-based analgesics exert their effects is through interaction with the opioid receptor system, particularly the mu-opioid receptor (MOR).[3][4] Opioid receptors are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[5][6][7]

Opioid Receptor Signaling Cascade:

Upon agonist binding, such as a piperidine derivative, the opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.[5][6] This typically involves:

  • G-protein Activation: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).[6]

  • Downstream Effector Modulation: The dissociated Gα and Gβγ subunits then modulate various downstream effectors:

    • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

    • Modulation of Ion Channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels (VGCCs) results in neuronal hyperpolarization and reduced neurotransmitter release.[7][8]

This cascade ultimately dampens the transmission of pain signals.[9]

Beyond Opioid Receptors:

While opioid receptors are a major target, some piperidine derivatives may exert their analgesic effects through other mechanisms. For instance, phencyclidine (PCP), a piperidine derivative, is a non-competitive NMDA receptor antagonist, blocking the activity of this excitatory receptor to produce analgesia.[10] Research is ongoing to explore piperidine derivatives that target other pain-related pathways, such as transient receptor potential (TRP) channels, to develop analgesics with improved side-effect profiles.[11]

Opioid Receptor Signaling Pathway Piperidine_Analgesic Piperidine Analgesic MOR Mu-Opioid Receptor (MOR) Piperidine_Analgesic->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits VGCC Voltage-Gated Ca2+ Channel G_Protein->VGCC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to Ca_Influx VGCC->Ca_Influx Blocks Neurotransmitter_Release Neurotransmitter Release (e.g., Substance P) Ca_Influx->Neurotransmitter_Release Reduces K_Efflux GIRK->K_Efflux Promotes Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Causes Pain_Signal Pain Signal Propagation Hyperpolarization->Pain_Signal Inhibits

Caption: Opioid Receptor Signaling Pathway for Analgesia.

Protocols for Synthesis and Screening

The development of novel piperidine-based analgesics involves a systematic process of synthesis, purification, characterization, and pharmacological evaluation.

Protocol 1: Synthesis of a 4-Anilidopiperidine Analog

This protocol outlines a general procedure for the synthesis of a 4-anilidopiperidine derivative, a common scaffold in potent opioid analgesics like fentanyl.

Materials:

  • N-benzyl-4-piperidone

  • Aniline

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol or Dichloromethane (DCM)

  • Propionyl chloride or Acetic anhydride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Reductive Amination: a. Dissolve N-benzyl-4-piperidone and a slight excess of aniline in methanol. b. Add a reducing agent like sodium cyanoborohydride in portions while stirring at room temperature. c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. d. Quench the reaction with water and extract the product with an organic solvent. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • N-Acylation: a. Dissolve the product from the previous step in a suitable solvent like DCM. b. Add a base such as triethylamine. c. Cool the mixture in an ice bath and add propionyl chloride dropwise. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). e. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. f. Dry the organic layer, filter, and concentrate.

  • Purification: a. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 4-anilidopiperidine analog.

  • Characterization: a. Confirm the structure of the final compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Synthesis Workflow Start Starting Materials (N-benzyl-4-piperidone, Aniline) Reductive_Amination Step 1: Reductive Amination (e.g., NaBH3CN) Start->Reductive_Amination Intermediate Intermediate Amine Reductive_Amination->Intermediate N_Acylation Step 2: N-Acylation (e.g., Propionyl Chloride, TEA) Intermediate->N_Acylation Crude_Product Crude Product N_Acylation->Crude_Product Purification Step 3: Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure Piperidine Derivative Purification->Pure_Product Characterization Step 4: Characterization (NMR, MS) Pure_Product->Characterization Final_Compound Confirmed Structure Characterization->Final_Compound

Caption: General Synthesis Workflow for a 4-Anilidopiperidine Analog.

Protocol 2: In Vitro Screening - Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the mu-opioid receptor.

Materials:

  • Cell membranes expressing the human mu-opioid receptor (commercially available or prepared in-house)

  • Radioligand (e.g., [³H]DAMGO)

  • Test piperidine derivative at various concentrations

  • Naloxone (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: a. In a microcentrifuge tube, add the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. b. For total binding, omit the test compound. c. For non-specific binding, add a high concentration of naloxone.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: a. Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand. b. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. d. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vivo Screening - Hot Plate Test for Analgesia

The hot plate test is a common method to assess the central analgesic activity of a compound in rodents.[12][13]

Materials:

  • Hot plate apparatus with adjustable temperature

  • Mice or rats

  • Test piperidine derivative

  • Vehicle control (e.g., saline)

  • Positive control (e.g., morphine)

Procedure:

  • Acclimatization: Acclimatize the animals to the testing room and handling for several days before the experiment.

  • Baseline Measurement: a. Set the hot plate temperature to a non-damaging noxious level (e.g., 55 ± 0.5°C). b. Gently place the animal on the hot plate and start a timer. c. Record the latency to a nociceptive response, such as licking a paw or jumping. d. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established.

  • Drug Administration: a. Administer the test compound, vehicle, or positive control to different groups of animals via a specific route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Measurement: a. At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: a. Calculate the percentage of Maximal Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. b. Compare the %MPE of the test compound group to the vehicle and positive control groups to determine its analgesic efficacy.

Structure-Activity Relationship (SAR) Insights

The analgesic potency and pharmacological profile of piperidine derivatives are highly dependent on their chemical structure.[14] Key SAR considerations include:

  • Substituents on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is critical for activity. Aralkyl groups, such as a phenethyl group, often lead to high potency.[14]

  • Substitution at the 4-Position: The group at the 4-position of the piperidine ring significantly influences binding affinity and selectivity. For 4-anilidopiperidines, substituents on the aniline ring and the nature of the acyl group are important.

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on analgesic activity. For example, different diastereoisomers of 3-methyl-fentanyl analogs exhibit vastly different potencies.[15][16]

Table 1: Comparative Analgesic Potency of Representative Piperidine Derivatives

CompoundStructureRelative Potency (Morphine = 1)Primary Mechanism of Action
Pethidine 4-phenyl-1-methylpiperidine-4-carboxylate0.1Mu-opioid receptor agonist
Fentanyl N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide50-100Potent mu-opioid receptor agonist[3]
Remifentanil Methyl 1-(3-methoxy-3-oxopropyl)-4-(N-phenylpropanamido)piperidine-4-carboxylate100-200Ultra-short-acting mu-opioid receptor agonist[3]
Sufentanil N-(4-(methoxymethyl)-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide500-1000Potent mu-opioid receptor agonist[4]
Brifentanil cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine~13,000Extremely potent and short-acting opioid agonist[15]

Conclusion and Future Directions

Piperidine derivatives remain a cornerstone in the development of analgesic drugs. While their efficacy is well-established, the quest for safer opioids with reduced side effects such as respiratory depression, tolerance, and dependence continues. Future research will likely focus on:

  • Developing biased agonists: These are compounds that preferentially activate certain downstream signaling pathways over others, potentially separating the desired analgesic effects from the adverse effects.

  • Exploring novel targets: Designing piperidine derivatives that act on non-opioid pain targets or have a multi-target profile could lead to new classes of analgesics.

  • Leveraging computational tools: Molecular modeling and in silico screening can accelerate the design and discovery of novel piperidine-based analgesics with improved properties.[17][18]

By integrating synthetic chemistry, pharmacology, and modern drug discovery technologies, the full potential of the piperidine scaffold in pain management can continue to be realized.

References

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving the Yield of 4-Methoxy-3,3-dimethylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-3,3-dimethylpiperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable piperidine derivative. Drawing from established chemical principles and field-tested insights, this document provides a structured approach to troubleshooting and refining your synthetic protocol.

I. Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a multi-step process commencing with the commercially available 3,3-dimethylglutarimide. The proposed synthetic pathway involves the reduction of the glutarimide to the corresponding 4-hydroxypiperidine, followed by O-methylation to yield the target compound. This route is advantageous due to the accessibility of the starting material and the generally robust nature of the involved transformations.

Below is a visual representation of the proposed synthetic workflow:

Synthesis_Workflow A 3,3-Dimethylglutarimide B Reduction (e.g., LiAlH4) A->B Step 1 C 3,3-Dimethyl-4-hydroxypiperidine B->C D O-Methylation (e.g., NaH, CH3I) C->D Step 2 E This compound D->E

Caption: Proposed synthetic workflow for this compound.

II. Detailed Experimental Protocols

The following protocols are provided as a baseline for your experiments. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve optimal results in your specific laboratory setting.

Protocol 1: Reduction of 3,3-Dimethylglutarimide

Objective: To synthesize 3,3-Dimethyl-4-hydroxypiperidine.

Parameter Value Notes
Reactants 3,3-Dimethylglutarimide, Lithium Aluminum Hydride (LAH)Ensure LAH is fresh and handled under inert atmosphere.
Solvent Anhydrous Tetrahydrofuran (THF)Use of dry solvents is critical to prevent quenching of LAH.[1]
Stoichiometry 1 equivalent of imide, 2-3 equivalents of LAHExcess LAH is used to ensure complete reduction.
Temperature 0 °C to refluxInitial addition at 0 °C, followed by heating to reflux.
Reaction Time 4-12 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, add a suspension of Lithium Aluminum Hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3,3-dimethylglutarimide in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,3-Dimethyl-4-hydroxypiperidine.

Protocol 2: O-Methylation of 3,3-Dimethyl-4-hydroxypiperidine

Objective: To synthesize this compound.

Parameter Value Notes
Reactants 3,3-Dimethyl-4-hydroxypiperidine, Sodium Hydride (NaH), Methyl Iodide (CH₃I)NaH should be handled with care under an inert atmosphere.
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)Anhydrous conditions are essential.
Stoichiometry 1 eq. of alcohol, 1.2-1.5 eq. of NaH, 1.2-1.5 eq. of CH₃IA slight excess of base and alkylating agent is recommended.
Temperature 0 °C to room temperatureInitial deprotonation at 0 °C.
Reaction Time 2-6 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add a suspension of Sodium Hydride (60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve 3,3-Dimethyl-4-hydroxypiperidine in anhydrous THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add Methyl Iodide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

III. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis and provides actionable solutions.

Troubleshooting_Guide cluster_Reduction Step 1: Reduction Issues cluster_Methylation Step 2: O-Methylation Issues A Low or No Conversion of Starting Material A1 Inactive LAH A->A1 A2 Presence of Water A->A2 A3 Insufficient LAH A->A3 B Formation of Multiple Byproducts B1 Over-reduction B->B1 B2 Incomplete workup B->B2 C Incomplete Methylation C1 Inefficient Deprotonation C->C1 C2 Degraded Methyl Iodide C->C2 D N-Methylation Side Product D1 Less Hindered Amine D->D1

Caption: Troubleshooting decision tree for the synthesis.

FAQs for Step 1: Reduction of 3,3-Dimethylglutarimide
  • Q1: My reduction reaction is sluggish, and I observe a significant amount of unreacted starting material. What could be the cause?

    • A1: Inactive Lithium Aluminum Hydride (LAH): LAH is highly reactive and can be deactivated by moisture and air. Ensure you are using a fresh bottle of LAH or a properly stored one. It is good practice to titrate the LAH to determine its active hydride content.

    • A2: Presence of Water: The presence of even trace amounts of water in your solvent or on your glassware will quench the LAH.[1] Ensure all glassware is flame-dried or oven-dried before use and that your solvent is anhydrous.

    • A3: Insufficient LAH: The stoichiometry of the reduction is crucial. For the reduction of an imide, at least two equivalents of hydride are consumed. Using an insufficient amount of LAH will lead to incomplete reaction. It is common to use a 2-3 fold excess to drive the reaction to completion.

  • Q2: I am observing the formation of multiple byproducts in my reduction reaction. How can I minimize these?

    • A1: Over-reduction: While less common with imides, harsh reaction conditions (prolonged heating, large excess of LAH) could potentially lead to side reactions. Monitor the reaction closely and stop it once the starting material is consumed.

    • A2: Incomplete Workup: The workup procedure is critical for removing aluminum salts. If the quenching is not performed correctly, these salts can complicate purification and potentially catalyze side reactions. Adhering to a standardized workup protocol, such as the Fieser method, is recommended.

FAQs for Step 2: O-Methylation of 3,3-Dimethyl-4-hydroxypiperidine
  • Q3: The O-methylation reaction is not going to completion. What are the likely reasons?

    • A1: Inefficient Deprotonation: The first step is the deprotonation of the hydroxyl group by a strong base like sodium hydride (NaH). If the NaH is old or has been improperly handled, its activity may be diminished. Using fresh, high-purity NaH is essential. Also, ensure sufficient reaction time for the deprotonation to complete before adding the methyl iodide.

    • A2: Degraded Methyl Iodide: Methyl iodide is light-sensitive and can decompose over time, releasing iodine which gives it a brownish color. Use fresh, colorless methyl iodide for the best results.

  • Q4: I am observing a significant amount of an N-methylated byproduct. How can I avoid this?

    • A1: Competitive N-Methylation: The secondary amine of the piperidine ring is also nucleophilic and can compete with the alkoxide for the methyl iodide. While the gem-dimethyl groups at the 3-position provide some steric hindrance, N-methylation can still occur. To favor O-methylation, ensure complete deprotonation of the hydroxyl group to form the more nucleophilic alkoxide. Running the reaction at a lower temperature may also improve selectivity. If N-methylation remains a significant issue, protection of the piperidine nitrogen with a suitable protecting group (e.g., Boc) prior to methylation, followed by deprotection, can be an effective, albeit longer, alternative.

IV. Purification and Characterization

  • Purification: Flash column chromatography on silica gel is the recommended method for purifying the final product. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is typically effective. The presence of a small amount of triethylamine in the eluent can help to prevent tailing of the amine product on the silica gel.

  • Characterization: The structure and purity of this compound should be confirmed by standard analytical techniques, including:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

By following these guidelines and troubleshooting suggestions, researchers can enhance the yield and purity of this compound, facilitating its application in further scientific endeavors.

V. References

  • Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. AdiChemistry. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Side Reactions and Byproduct Formation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of piperidine and its derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own work.

Part 1: General Troubleshooting & FAQs

This section addresses common issues applicable across various synthetic routes.

Q1: My final piperidine product has a yellow or brown tint. What is the cause, and how can I fix it?

A: A yellow to brown discoloration in piperidine is almost always due to the presence of oxidation products.[1] The secondary amine of the piperidine ring is susceptible to air oxidation over time, forming various unsaturated species and N-oxides that are colored. While these impurities may be present in small amounts, they can be problematic for applications requiring high purity.

  • Troubleshooting:

    • Purification: The most effective method for removing these colored impurities is fractional distillation under an inert atmosphere (e.g., Nitrogen or Argon).[1]

    • Prevention: To prevent re-oxidation, store the purified piperidine under an inert atmosphere, protected from light, and in a refrigerator. Using amber glass bottles with tight-fitting septa is highly recommended.[1]

Q2: I'm trying to separate my piperidine product from unreacted pyridine starting material by distillation, but it's not working.

A: This is a classic purification challenge caused by the formation of a minimum-boiling azeotrope between piperidine and pyridine.[1] This mixture, consisting of approximately 92% piperidine and 8% pyridine, boils at a constant temperature of ~106.1°C, making complete separation by fractional distillation alone impossible.[1]

  • Solution: Selective Salt Formation A highly effective chemical separation method involves exploiting the difference in basicity and reactivity between piperidine and pyridine. Piperidine readily reacts with carbon dioxide (CO₂) to form a non-volatile solid carbonate salt, while the less basic pyridine does not react under the same conditions.[1]

    Protocol: Purification via Carbonate Salt Formation

    • Reaction: Dissolve the impure piperidine/pyridine mixture in a suitable anhydrous, non-polar solvent (e.g., diethyl ether or toluene).

    • Precipitation: Bubble dry CO₂ gas through the solution. Alternatively, add crushed dry ice to the flask with vigorous stirring. The piperidine carbonate will precipitate as a white solid.

    • Isolation: Collect the solid piperidine carbonate by filtration and wash it with fresh, cold solvent to remove any residual pyridine.

    • Regeneration: Treat the collected solid with a strong aqueous base (e.g., 20-40% KOH solution) to regenerate the free piperidine. The piperidine will form a separate layer.

    • Final Purification: Separate the organic layer, dry it over anhydrous potassium carbonate or sodium sulfate, and distill to obtain pure piperidine.

Q3: A white solid has crashed out of my piperidine solution during storage. What is it?

A: The formation of a white precipitate in a stored piperidine solution is a common occurrence. This solid is typically piperidine carbonate, formed by the reaction of the basic piperidine with atmospheric carbon dioxide.[2][3] If the solution was stored in an environment with other acidic reagents (e.g., in a refrigerator containing bottles of acetyl chloride or HCl solutions), the solid could also be piperidine hydrochloride.[1][3]

  • Causality Diagram: Piperidine Carbonate Formation

    G Mechanism of Piperidine Carbonate Formation Piperidine Piperidine (2 molecules) Intermediate Carbamic Acid Intermediate Piperidine->Intermediate + CO₂ CO2 Atmospheric CO₂ CO2->Intermediate Salt Piperidinium Carbamate Intermediate->Salt + Piperidine (Proton Transfer) Product Piperidine Carbonate (White Solid) Salt->Product Rearrangement/ Hydration (trace H₂O)

Part 2: Synthesis-Specific Troubleshooting Guides
Method 1: Catalytic Hydrogenation of Pyridine

This is the most common industrial and laboratory-scale method for piperidine synthesis. [4]It involves the reduction of the aromatic pyridine ring using H₂ gas and a metal catalyst.

Q4: My pyridine reduction is incomplete, leaving significant amounts of starting material and intermediates. How can I drive the reaction to completion?

A: Incomplete reduction is a frequent issue, often resulting in a mixture of pyridine, piperidine, and partially hydrogenated intermediates like dihydropyridines and tetrahydropyridines. [2]The primary causes are insufficient catalyst activity, non-optimal reaction conditions, or catalyst poisoning.

  • Troubleshooting Strategy:

    • Catalyst Choice & Loading: Raney Nickel, Rhodium (Rh/C), and Platinum (PtO₂) are highly effective catalysts. [4]Rhodium-based catalysts are often noted for high selectivity and activity under milder conditions. [4]Ensure the catalyst loading is adequate (typically 1-5 mol%).

    • Reaction Conditions: Hydrogen pressure and temperature are critical. Increasing hydrogen pressure (from 5 atm to 50-100 atm) significantly accelerates the reaction rate. Temperature control is also key; while higher temperatures can increase the rate, they can also promote side reactions. [4] 3. Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Glacial acetic acid is often used as it protonates the pyridine, activating the ring towards reduction. [1]

  • Workflow for Optimizing Incomplete Hydrogenation

    G Start Problem: Incomplete Hydrogenation Check_Catalyst 1. Evaluate Catalyst - Is it active? - Is loading sufficient (1-5 mol%)? Start->Check_Catalyst Increase_Pressure 2. Increase H₂ Pressure (e.g., 5 -> 50 atm) Check_Catalyst->Increase_Pressure Catalyst OK Optimize_Temp 3. Optimize Temperature (Monitor for side reactions) Increase_Pressure->Optimize_Temp Check_Solvent 4. Check Solvent - Consider acidic medium (e.g., AcOH) Optimize_Temp->Check_Solvent Success Complete Reaction: High Piperidine Yield Check_Solvent->Success

    Caption: A logical workflow for troubleshooting incomplete pyridine hydrogenation.

Q5: My reaction is producing significant amounts of ring-opened byproducts like pentylamines. What is causing this "over-reduction," and how can I prevent it?

A: Over-reduction, also known as hydrogenolysis, is the cleavage of the C-N bond in the newly formed piperidine ring. [4]This side reaction leads to the formation of linear amines (e.g., amylamine) and, in extreme cases, alkanes and ammonia, drastically reducing the yield of the desired product. [4]

  • Causality & Prevention:

    • Catalyst Selection is Crucial: This side reaction is highly dependent on the catalyst used. While very active, Raney Nickel can be prone to causing hydrogenolysis at higher temperatures. Rhodium-based catalysts are often reported to be highly selective for ring hydrogenation without significant C-N bond cleavage. [4] * Control Temperature: Hydrogenolysis is more prevalent at elevated temperatures. Running the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., room temperature to 60°C) can suppress this side reaction.

    • Reaction Monitoring: Closely monitor the reaction progress by GC-MS or TLC. Stop the reaction as soon as the pyridine starting material has been consumed to avoid prolonged exposure of the piperidine product to the hydrogenation conditions.

CatalystTypical ConditionsSelectivity vs. Over-reductionReference
Raney Nickel 100-200°C, 100-200 atmEffective but can cause C-N cleavage at high temps[4]
PtO₂ (Adams') RT-50°C, 3-5 atmGood selectivity, widely used in labs[1]
Rhodium (e.g., Rh/C) RT-80°C, 5-50 atmExcellent selectivity, minimizes over-reduction[4]
Palladium (Pd/C) Harsh conditions requiredOften less effective, can be poisoned[5]

Protocol: Selective Hydrogenation of Substituted Pyridine using PtO₂

  • Reactor Setup: In a high-pressure reactor (e.g., a Parr shaker), add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Under an inert atmosphere, add PtO₂ (Adams' catalyst), typically 1-5 mol%. [1]3. Hydrogenation: Seal the reactor, purge it with H₂ gas, and then pressurize to the desired pressure (e.g., 50 psi / ~3.4 atm).

  • Execution: Stir or shake the reaction mixture at room temperature. [1]Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS or TLC.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Basify the filtrate with a strong base (e.g., NaOH or KOH) to neutralize the acetic acid and deprotonate the piperidinium salt. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ether), dry the combined organic layers, and remove the solvent under reduced pressure.

Method 2: Reductive Amination of Glutaraldehyde

This method constructs the piperidine ring by reacting glutaraldehyde with a primary amine in the presence of a reducing agent. It is generally a high-yield reaction. [2][6] Q6: I am using a primary amine in a reductive amination with glutaraldehyde and see an unexpected side product. What could it be?

A: While this reaction is typically clean, the formation of a 5-hydroxy-pentanyl derivative as a side product can occur, particularly with certain substrates like proline. [2][6]This happens when only one of the aldehyde groups reacts with the amine and is reduced, leaving the other aldehyde to be reduced to a primary alcohol.

  • Mechanism and Prevention:

    • Cause: This side reaction arises from a competition between the intramolecular cyclization (to form the piperidine) and the intermolecular reduction of the free aldehyde group. If the reduction of the initial Schiff base is faster than the formation of the second iminium ion needed for cyclization, the linear side product can form.

    • Solution:

      • Choice of Reducing Agent: Use a reducing agent that is selective for imines/iminium ions over aldehydes, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). [7]These reagents are less reactive towards the aldehyde carbonyl, allowing the cyclization to occur before the second aldehyde is reduced.

      • pH Control: The reaction is often carried out under mildly acidic conditions (pH 4-6) to promote the formation of the iminium ion intermediates required for cyclization.

Method 3: Hofmann-Löffler-Freytag Reaction

This radical-based reaction cyclizes N-haloamines to form pyrrolidines or piperidines. [8][9] Q7: My Hofmann-Löffler-Freytag reaction is producing a mixture of piperidine and pyrrolidine. How can I improve the selectivity for the six-membered ring?

A: The formation of the isomeric pyrrolidine derivative is the most common and significant side reaction in this process. [2]The outcome is determined by a competition between a 1,5-hydrogen atom transfer (leading to piperidine) and a 1,4-hydrogen atom transfer (leading to pyrrolidine).

  • Mechanistic Competition: The reaction proceeds via a protonated aminyl radical that abstracts a hydrogen atom from the alkyl chain. The selectivity depends on which hydrogen is abstracted. Abstraction from the δ-carbon leads to a C-radical that cyclizes to a piperidine, while abstraction from the γ-carbon leads to a pyrrolidine. The transition state for the 1,5-hydrogen transfer (via a six-membered ring-like structure) is generally favored, but the 1,4-transfer can be competitive depending on the substrate's conformation. [10]

  • Selectivity Diagram: Competing Hydrogen Abstraction Pathways

    G Hofmann-Löffler-Freytag Selectivity cluster_main Main Pathway cluster_side Side Reaction AminylRadical Protonated Aminyl Radical Piperidine_TS 1,5-H Transfer (δ-Hydrogen) [6-membered TS] AminylRadical->Piperidine_TS Favored Pyrrolidine_TS 1,4-H Transfer (γ-Hydrogen) [5-membered TS] AminylRadical->Pyrrolidine_TS Competitive Piperidine_Product Piperidine (Major Product) Piperidine_TS->Piperidine_Product Pyrrolidine_Product Pyrrolidine (Byproduct) Pyrrolidine_TS->Pyrrolidine_Product

    Caption: Competing pathways in the Hofmann-Löffler-Freytag reaction leading to piperidine vs. pyrrolidine.

  • Improving Selectivity:

    • Substrate Design: The inherent structure of the N-haloamine is the primary determinant of the product ratio. [2]Modifying the alkyl chain to sterically hinder the γ-position or to favor a conformation that brings the δ-hydrogen closer to the nitrogen radical can increase piperidine formation.

    • Reaction Conditions: While substrate structure is dominant, carefully controlling the acid concentration (typically strong sulfuric acid) and temperature can sometimes influence the ratio, though this is less predictable. [10]

References

Technical Support Center: Optimization of Reaction Conditions for 4-Methoxy-3,3-dimethylpiperidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the functionalization of 4-Methoxy-3,3-dimethylpiperidine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered yet valuable scaffold. The gem-dimethyl substitution at the C3 position and the methoxy group at C4 introduce unique steric and electronic properties that require careful consideration and optimization of reaction conditions.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common issues encountered during N-functionalization and C-H functionalization of this piperidine derivative.

Table of Contents

  • Understanding the Substrate: Key Challenges

  • Troubleshooting Guide & FAQs

    • N-Arylation (Buchwald-Hartwig Amination)

    • N-Alkylation

    • N-Acylation

    • C-H Functionalization

  • Detailed Experimental Protocols

    • Protocol 1: Optimized Buchwald-Hartwig N-Arylation of this compound

    • Protocol 2: Mono-N-Alkylation of this compound

  • References

Understanding the Substrate: Key Challenges

The functionalization of this compound presents a unique set of challenges primarily stemming from its steric hindrance. The gem-dimethyl group at the C3 position significantly shields the nitrogen atom and the adjacent C2 and C4 positions. This steric bulk can impede the approach of reagents and catalysts, leading to sluggish or failed reactions.

Key challenges include:

  • Low Nucleophilicity of the Secondary Amine: The steric hindrance from the 3,3-dimethyl groups diminishes the nucleophilicity of the piperidine nitrogen, making reactions like N-arylation, N-alkylation, and N-acylation challenging.

  • Difficulty in C-H Functionalization: Directing C-H functionalization to a specific position (C2, C3, or C4) is complicated. The C2 and C4 positions are sterically hindered, and the electronic influence of the methoxy and dimethyl groups must be considered.[1][2]

  • Side Reactions: In palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, the steric bulk can promote side reactions like β-hydride elimination from the amido complex, leading to reduced product yield.[3]

  • Regioselectivity: Achieving regioselective functionalization requires careful selection of catalysts and directing groups to overcome the inherent steric and electronic biases of the substrate.[1][2]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the functionalization of this compound in a question-and-answer format.

N-Arylation (Buchwald-Hartwig Amination)

Question 1: My Buchwald-Hartwig N-arylation of this compound is giving low to no yield. What are the likely causes and how can I improve it?

Answer: Low yields in the N-arylation of this sterically hindered amine are a common issue. The primary culprits are often related to the catalyst system and reaction conditions.

  • Cause A: Inadequate Catalyst System (Ligand Choice is Crucial). Standard phosphine ligands may not be effective for this sterically demanding substrate. The ligand must be bulky enough to promote reductive elimination but not so bulky that it prevents the initial coordination of the amine.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands. Ligands like XPhos , RuPhos , or BrettPhos are specifically designed for coupling with hindered amines.[4] It is often beneficial to use pre-catalysts where the ligand is already coordinated to the palladium source, as these can be more stable and efficient.[5][6]

  • Cause B: Inappropriate Base. The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, while an overly strong base can lead to side reactions, especially with sensitive functional groups on the aryl halide.

    • Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[4][6] If your substrate has base-sensitive groups, consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) , though you may need to increase the reaction temperature.[4]

  • Cause C: Suboptimal Solvent and Temperature. The solvent affects the solubility of the reagents and the stability of the catalytic species. Insufficient temperature can lead to a sluggish reaction.

    • Solution: Anhydrous, degassed aprotic solvents like toluene or dioxane are standard.[7] Ensure the reaction is heated sufficiently, typically between 80-110 °C .[4] Monitor for catalyst decomposition at higher temperatures.

  • Cause D: Oxygen Sensitivity. The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[4] Use degassed solvents.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig N-Arylation

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts are often more active and stable.
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich ligands are essential for hindered amines.[4]
Base NaOtBu or K₃PO₄Strong, non-nucleophilic bases are effective.
Solvent Anhydrous, degassed Toluene or DioxaneAprotic solvents are standard for this reaction.[7]
Temperature 80 - 110 °CSufficient thermal energy is needed to overcome the activation barrier.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.[4]

Question 2: I am observing a significant amount of reduced arene byproduct in my N-arylation reaction. What is causing this and how can I minimize it?

Answer: The formation of a reduced arene (dehalogenated starting material) is often a result of a side reaction called β-hydride elimination .[3] This is more prevalent with sterically hindered secondary amines.

  • Mechanism: After oxidative addition of the aryl halide to the Pd(0) catalyst, the piperidine coordinates to the palladium center. If the subsequent reductive elimination to form the C-N bond is slow due to steric hindrance, an alternative pathway where a β-hydrogen from the piperidine ring is eliminated can occur.

  • Solutions:

    • Ligand Modification: The use of ligands specifically designed to accelerate reductive elimination is key. The aforementioned bulky biaryl phosphine ligands (XPhos, RuPhos) are known to favor the desired C-N bond formation over β-hydride elimination.[3]

    • Reaction Concentration: In some cases, running the reaction at a higher concentration can favor the bimolecular reductive elimination step.

    • Lower Temperature: While counterintuitive for a sluggish reaction, sometimes lowering the temperature can disfavor the β-hydride elimination pathway more than the desired reductive elimination. This requires careful optimization.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine Coordination R2NH, Base Amido Complex Amido Complex Amine Coordination->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-N Product Ar-N Product Reductive Elimination->Ar-N Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

N-Alkylation & N-Acylation

Question 3: I am getting significant di-alkylation during the N-alkylation of my piperidine. How can I achieve selective mono-alkylation?

Answer: Over-alkylation is a common problem with reactive alkylating agents. The mono-alkylated product can sometimes be more nucleophilic than the starting secondary amine.

  • Solutions:

    • Slow Addition: Add the alkylating agent dropwise or via a syringe pump to a solution of the piperidine. This maintains an excess of the starting amine, statistically favoring mono-alkylation.[8]

    • Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).

    • Choice of Base: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the alkylation.[8]

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity.

Question 4: My N-acylation reaction with an acid anhydride is very slow. How can I speed it up?

Answer: The reduced nucleophilicity of the hindered nitrogen can make acylation sluggish, especially with less reactive acylating agents.

  • Solutions:

    • More Reactive Acylating Agent: Switch from an acid anhydride to a more reactive acid chloride .[8]

    • Use a Catalyst: Add a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) . DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate, which is then readily attacked by the hindered amine.[8]

    • Solvent and Base: Ensure you are using an anhydrous aprotic solvent like dichloromethane (DCM) and a non-nucleophilic base like triethylamine (TEA) or DIPEA to neutralize the HCl generated.[8]

C-H Functionalization

Question 5: I want to perform a C-H functionalization on the piperidine ring. Which position is most likely to react and how can I control the regioselectivity?

Answer: Controlling regioselectivity in the C-H functionalization of this substituted piperidine is a significant challenge. The likely sites of reaction and strategies for control are as follows:

  • Inherent Reactivity: Without a directing group, C-H functionalization often favors the C2 position due to electronic activation from the nitrogen atom. However, the gem-dimethyl group at C3 provides significant steric hindrance, making the C2 position less accessible.[2]

  • Strategies for Control:

    • Protecting/Directing Groups: The most effective way to control regioselectivity is by installing a directing group on the piperidine nitrogen. Different directing groups can favor functionalization at different positions. For example, certain amide-based directing groups can facilitate C4-arylation via the formation of a palladacycle intermediate.[1]

    • Catalyst Control: The choice of catalyst and its steric properties can also influence the site of functionalization. A bulky catalyst may favor reaction at the less hindered C4 position over the more hindered C2 position.[1][2]

    • Photoredox Catalysis: Recent advances in photoredox catalysis have enabled α-amino C-H arylation.[9] For your substrate, this would likely target the C2 position, but the steric hindrance would need to be overcome, possibly with specific photocatalysts and conditions.

CH_Functionalization cluster_piperidine This compound cluster_sites Potential C-H Functionalization Sites Piperidine C2 C2/C6: Electronically activated but sterically hindered C4 C4: Less sterically hindered than C2 C3 C3: Gem-dimethyl prevents functionalization

Caption: Potential sites for C-H functionalization on the piperidine ring.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Optimized Buchwald-Hartwig N-Arylation of this compound

This protocol is adapted from established methods for the N-arylation of sterically hindered secondary amines.[3][4]

Materials:

  • This compound

  • Aryl bromide or iodide

  • Pd₂(dba)₃ (or a suitable pre-catalyst)

  • XPhos (or another bulky biaryl phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware (Schlenk tube or reaction vial)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Addition of Reagents: Under a positive pressure of argon, add the sodium tert-butoxide (1.4 mmol). Then, add the this compound (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Protocol 2: Mono-N-Alkylation of this compound

This protocol is designed to favor mono-alkylation by controlling the stoichiometry and addition rate.[8]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (ACN) or dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Initial Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.1 mmol) and anhydrous acetonitrile (10 mL).

  • Base Addition: Add DIPEA (1.5 mmol) to the stirred solution.

  • Slow Addition of Alkylating Agent: In a separate syringe, prepare a solution of the alkyl halide (1.0 mmol) in anhydrous acetonitrile (5 mL). Add this solution dropwise to the piperidine solution over 1-2 hours using a syringe pump.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting alkyl halide is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

References

Technical Support Center: Troubleshooting Low Yields in Dialkylation of Protected 3-Piperidone

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the α,α'-dialkylation of N-protected 3-piperidone derivatives. Achieving high yields in this transformation can be notoriously difficult due to competing side reactions and the sensitive nature of the enolates involved. This document provides a structured, question-and-answer-based approach to diagnose and resolve common issues, grounded in mechanistic principles and field-proven strategies.

Introduction: The Challenge of Dialkylation

The α-alkylation of ketones is a cornerstone of C-C bond formation in organic synthesis. However, the process is often plagued by issues such as incomplete reactions, aldol condensations, O-alkylation, and for unsymmetrical ketones, poor regioselectivity.[1][2] When targeting a dialkylated product from a symmetrical ketone like 3-piperidone, the primary challenges shift to driving the reaction to completion while preventing the accumulation of mono-alkylated intermediates and avoiding side reactions that degrade the starting material or product.

This guide will walk you through a logical troubleshooting process, addressing the most common failure points in the dialkylation of N-protected 3-piperidones.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction stalls after the first addition, leaving me with a high proportion of the mono-alkylated product. How can I drive the reaction to completion?

This is the most common issue in dialkylation. The formation of the second enolate is often slower and more difficult than the first due to steric and electronic factors. Here are the primary causes and solutions:

Potential Cause 1: Insufficient Base The second proton is less acidic than the first, and the mono-alkylated piperidone is more sterically hindered. A full two equivalents of a strong, non-nucleophilic base are required to ensure complete deprotonation for the second alkylation step.

  • Solution: Carefully titrate your base (e.g., commercial LDA or n-BuLi used to generate it in situ) before use. Ensure you are adding at least 2.0-2.2 equivalents of active base relative to the starting piperidone.

Potential Cause 2: Premature Quenching or Proton Exchange If any proton sources are present (e.g., moisture in the solvent, the conjugate acid of the base), the second, more reactive enolate can be quenched before it has a chance to react with the alkylating agent.

  • Solution: Rigorously dry all glassware and solvents. Use freshly distilled THF and ensure your alkylating agent is anhydrous. When using bases like LDA, which is generated from diisopropylamine and n-BuLi, the resulting amine has a pKa of ~35-40, which is high enough to avoid significant proton-back-transfer to the ketone enolate (pKa ~19-20), ensuring the enolate is formed irreversibly.[3][4]

Potential Cause 3: Low Reaction Temperature While low temperatures (-78 °C) are crucial for the initial enolate formation to minimize side reactions, holding the reaction at this temperature for the second alkylation might render it too sluggish, especially with less reactive alkylating agents.

  • Solution: After the addition of the first equivalent of alkylating agent, consider allowing the reaction to warm slightly (e.g., to -40 °C or even 0 °C) before or during the addition of the second equivalent of alkylating agent. This must be done cautiously, as warming can also promote side reactions.[5] Monitor the reaction closely by TLC or UPLC.

Q2: My reaction mixture is complex, with multiple unidentified byproducts and a low mass balance. What are the likely side reactions?

A "messy" reaction points to a loss of chemoselectivity. The highly reactive enolate intermediate can participate in several undesired pathways.

Potential Cause 1: Aldol Condensation This occurs when the enolate attacks the carbonyl of an unreacted starting piperidone molecule. This is a significant problem when using weaker bases (e.g., alkoxides, hydroxides) that establish an equilibrium with a substantial concentration of both the enolate and the starting ketone.[6]

  • Solution: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS).[3][7] These bases quantitatively and irreversibly convert the ketone to its enolate, minimizing the concentration of the electrophilic ketone in the solution and thus suppressing self-condensation.[8]

Potential Cause 2: O-Alkylation Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen (O-alkylation). While generally a minor pathway for lithium enolates in THF, certain conditions can favor it.

  • Factors Favoring O-Alkylation:

    • Cation: K+ > Na+ > Li+ (more dissociated enolates are more likely to react at the harder oxygen atom).

    • Solvent: Polar aprotic solvents that solvate the cation well (e.g., HMPA, DMPU) can increase O-alkylation.

    • Alkylating Agent: Highly reactive electrophiles, especially those with hard leaving groups (e.g., alkyl sulfates), can favor O-alkylation.

  • Solution: Stick with lithium-based enolates (like LDA) in a non-polar aprotic solvent like THF. Use alkyl bromides or iodides as they are softer electrophiles, favoring reaction at the softer carbon nucleophile.[7]

Potential Cause 3: Elimination of the Alkylating Agent If you are using a secondary or tertiary alkyl halide, the enolate can act as a base, leading to E2 elimination instead of the desired SN2 substitution.[6]

  • Solution: Whenever possible, use primary or benzylic/allylic halides.[6] If a secondary group is required, use a more reactive alkylating agent like a triflate and run the reaction at the lowest possible temperature to favor substitution over elimination.

Diagram: Troubleshooting Workflow for Low Dialkylation Yield

The following diagram outlines a decision-making process for troubleshooting your reaction.

TroubleshootingWorkflow start Low Yield of Dialkylated Product main_product main_product start->main_product What is the main component in the crude mixture? mono mono main_product->mono Mono-alkylated Product sm sm main_product->sm Unreacted Starting Material complex complex main_product->complex Complex Mixture/ Side Products cause_base_stoich cause_base_stoich mono->cause_base_stoich Check Base Stoichiometry cause_temp cause_temp mono->cause_temp Check Reaction Temperature sol_titrate sol_titrate cause_base_stoich->sol_titrate Solution: Titrate base, use 2.0-2.2 eq. sol_warm sol_warm cause_temp->sol_warm Solution: Warm reaction slightly (e.g., to -40°C) after first alkylation. cause_base_activity cause_base_activity sm->cause_base_activity Check Base Activity/Addition cause_temp_low cause_temp_low sm->cause_temp_low Check Temperature sol_fresh_base sol_fresh_base cause_base_activity->sol_fresh_base Solution: Use fresh/newly titrated base. Check for inefficient deprotonation. sol_temp_protocol sol_temp_protocol cause_temp_low->sol_temp_protocol Solution: Ensure enolate formation is at appropriate temp (e.g., -78°C). cause_aldol cause_aldol complex->cause_aldol Possible Aldol Condensation cause_elim cause_elim complex->cause_elim Possible E2 Elimination cause_o_alk cause_o_alk complex->cause_o_alk Possible O-Alkylation sol_strong_base sol_strong_base cause_aldol->sol_strong_base Solution: Use strong, non-nucleophilic base (LDA, NaHMDS) for irreversible enolate formation. sol_alkyl_halide sol_alkyl_halide cause_elim->sol_alkyl_halide Solution: Use 1° or benzylic/ allylic alkyl halides. sol_conditions_o_alk sol_conditions_o_alk cause_o_alk->sol_conditions_o_alk Solution: Use Li-enolate in THF; avoid highly polar aprotic co-solvents.

Caption: Troubleshooting decision tree for dialkylation reactions.

Q3: How does my choice of N-protecting group (Boc vs. Cbz vs. Benzyl) influence the reaction?

The N-protecting group is not just a passive spectator; it critically influences the electronics and stability of the piperidone ring and can be the source of unexpected side reactions.

  • N-Boc (tert-Butoxycarbonyl): This is often the preferred protecting group. The electron-withdrawing nature of the carbamate slightly increases the acidity of the α-protons, facilitating enolate formation. It is stable to the strongly basic conditions of the alkylation but can be easily removed later with acid (e.g., TFA).[9][10] N-Boc-3-piperidone is a widely used intermediate for this reason.[11][12]

  • N-Cbz (Benzyloxycarbonyl): Similar to Boc, the Cbz group is an electron-withdrawing carbamate that is stable to the basic reaction conditions. A key difference is its removal by hydrogenolysis, which offers an orthogonal deprotection strategy if other acid-sensitive groups are present in the molecule.[13]

  • N-Bn (Benzyl): The benzyl group is electron-donating and less sterically demanding than Boc or Cbz. Its stability to strong bases is excellent. However, under certain conditions, particularly with organolithium bases, deprotonation of the benzylic protons can compete with the desired α-deprotonation of the ketone, leading to side products. Deprotection is typically achieved via hydrogenolysis.[13]

Recommendation: For most applications, N-Boc is the most reliable choice due to its electronic benefits, steric bulk that can help direct reactivity, and straightforward deprotection.

Protecting GroupKey CharacteristicsDeprotection MethodPotential Issues
Boc Electron-withdrawing, sterically bulky, stable to base.Acid (TFA, HCl)None under typical alkylation conditions.
Cbz Electron-withdrawing, stable to base.Hydrogenolysis (Pd/C, H₂)None under typical alkylation conditions.
Benzyl Electron-donating, stable to base.Hydrogenolysis (Pd/C, H₂)Potential for competitive deprotonation at the benzylic position.

Protocols for Experimental Success

Protocol 1: General Procedure for Dialkylation of N-Boc-3-Piperidone

This protocol provides a robust starting point for the dialkylation using LDA.

  • Apparatus Setup: Under a nitrogen or argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of ketone) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add Lithium Diisopropylamide (LDA) solution (2.2 equivalents, e.g., 2.0 M in THF/heptane/ethylbenzene) to the cold THF via syringe.

  • Enolate Formation: In the dropping funnel, prepare a solution of N-Boc-3-piperidone (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the LDA solution over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete enolate formation.

  • First Alkylation: Add the first alkylating agent (1.1 equivalents) dropwise, again maintaining the temperature below -70 °C. Stir for 1-2 hours at -78 °C.

  • Second Alkylation: Add the second alkylating agent (1.1 equivalents) dropwise at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature overnight.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Screening for Optimal Base and Temperature

If the general protocol fails, a systematic screen of conditions is necessary.

  • Setup: Prepare three identical, small-scale reactions (e.g., 0.5 mmol) in parallel under an inert atmosphere, as described in Protocol 1.

  • Variable Conditions:

    • Reaction A (Control): Use LDA (2.2 eq) at -78 °C for all additions, as per the general protocol.

    • Reaction B (Alternative Base): Use NaHMDS (2.2 eq, e.g., 2.0 M in THF) at -78 °C. Sodium enolates can sometimes exhibit different reactivity and solubility profiles.[14]

    • Reaction C (Temperature Ramp): Use LDA (2.2 eq). After the second alkylating agent is added at -78 °C, allow the reaction to warm to -20 °C and hold for 4 hours before warming to room temperature.

  • Analysis: After a set time (e.g., 16 hours), quench all reactions identically and work them up. Analyze the crude product mixtures by ¹H NMR or LC-MS to determine the conversion and the ratio of starting material, mono-alkylated, and di-alkylated products. This will provide a clear indication of which condition is most promising.

Diagram: General Mechanism of Dialkylation

DialkylationMechanism ketone N-Boc-3-Piperidone enolate1 First Enolate ketone->enolate1 - H⁺ (eq 1 base) base LDA (2.2 eq) enolate2 Second Enolate alkyl_halide1 R¹-X (1.1 eq) mono_alkylated Mono-alkylated Ketone alkyl_halide2 R²-X (1.1 eq) product Dialkylated Product enolate1->mono_alkylated + R¹-X mono_alkylated->enolate2 - H⁺ (eq 2 base) enolate2->product + R²-X

Caption: Stepwise mechanism for the dialkylation of 3-piperidone.

References

Technical Support Center: Dimethylpiperidine Stability in Experimental Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and troubleshooting advice regarding the stability of dimethylpiperidine isomers under various experimental conditions. Our goal is to equip you with the scientific rationale behind its behavior to ensure the integrity and success of your experiments. Dimethylpiperidine, a common building block in organic synthesis, is generally a stable compound; however, its reactivity under specific acidic or basic conditions can lead to unexpected outcomes if not properly understood and managed.[1][2]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential stability issues you may encounter during your research.

Section 1: Stability and Reactions in Acidic Conditions

Question 1: I'm using a dimethylpiperidine isomer as a base scavenger in a reaction that generates a strong acid (e.g., HCl). I'm observing unexpected side products or low yield. Is the dimethylpiperidine degrading?

Answer: It is highly unlikely that the dimethylpiperidine is "degrading" in the sense of its ring structure breaking down under typical acidic conditions generated in situ. The piperidine ring is robust and does not readily undergo acid-catalyzed hydrolysis or ring-opening.[3] What you are observing is almost certainly the consequence of salt formation.

  • Causality: Dimethylpiperidine, as a secondary or tertiary amine, is basic. In the presence of an acid like HCl, it will be protonated to form a dimethylpiperidinium salt (e.g., dimethylpiperidine hydrochloride).[4][5][6] This reaction is a simple and rapid acid-base neutralization.[1]

  • Troubleshooting the Issue:

    • Loss of Basicity: The primary issue is that the formation of the salt neutralizes the amine, rendering it unavailable to act as a base or nucleophile for the remainder of your reaction. If your reaction requires a sustained basic environment, the in situ generation of acid will titrate your dimethylpiperidine, potentially stalling the reaction.

    • Solubility Changes: The resulting dimethylpiperidinium salt has significantly different solubility properties than the free base. While dimethylpiperidine is soluble in many organic solvents, its salt is often much more polar and may precipitate out of nonpolar organic solvents, effectively removing it from the reaction phase.[7][8] Conversely, the salt form enhances water solubility.

    • Unexpected Side Products: The "unexpected side products" may not be from the degradation of dimethylpiperidine itself, but rather from alternative reaction pathways that become favorable when your intended base is sequestered as a salt.

  • Experimental Protocol: Verifying Salt Formation

    • Sample Collection: Carefully take a small aliquot of your reaction mixture where you suspect precipitation.

    • Isolation: Filter the precipitate.

    • Analysis:

      • Dissolve a portion of the solid in water and check the pH. It should be acidic.

      • Analyze the solid by LC-MS. You should observe a peak corresponding to the mass of the protonated dimethylpiperidine cation.[9][10][11]

      • Alternatively, you can perform a simple qualitative test for chloride ions (e.g., with silver nitrate solution) if HCl was the acid.

Question 2: Can strong, hot acidic conditions (e.g., refluxing in 6M HCl) cause the dimethylpiperidine ring to open or decompose?

Answer: For a simple dimethylpiperidine, significant degradation or ring-opening under these conditions is not a typical reaction pathway. The piperidine scaffold is known for its stability.[1] However, the stability can be influenced by other functional groups present on the molecule. For instance, if the piperidine ring is part of a more complex structure, such as a ketal or a system prone to rearrangement, acid-catalyzed transformations could be possible.[3] For unsubstituted or simple alkyl-substituted piperidines, the main event will be the formation of the corresponding ammonium salt.

Section 2: Stability and Reactions in Basic Conditions

Question 3: I am running a reaction with a strong base (e.g., NaOH, KOH) in the presence of dimethylpiperidine. Is there a risk of degradation?

Answer: Dimethylpiperidine is generally stable in the presence of common inorganic bases like sodium hydroxide or potassium hydroxide. The piperidine ring itself is not susceptible to base-catalyzed hydrolysis.[12][13] The primary concern under basic conditions arises when other reactive species, particularly alkylating agents, are present, which can lead to a specific degradation pathway known as the Hofmann Elimination .

Question 4: What is Hofmann Elimination, and how could it affect my experiment involving dimethylpiperidine?

Answer: The Hofmann Elimination is a multi-step degradation pathway that converts an amine into an alkene.[14] It is a significant potential stability issue but requires a specific sequence of reactions. It does not occur simply by exposing dimethylpiperidine to a base.

  • Causality & Mechanism:

    • Quaternization: The nitrogen of the dimethylpiperidine (which must be a secondary or tertiary amine) must first be "exhaustively methylated" or alkylated to form a quaternary ammonium salt. This typically occurs in the presence of an excess of an alkylating agent, such as methyl iodide.

    • Anion Exchange: The resulting ammonium iodide is then treated with a base like silver oxide (Ag₂O) in water. This step replaces the iodide ion with a hydroxide ion, forming a quaternary ammonium hydroxide.

    • Elimination: Upon heating, this quaternary ammonium hydroxide undergoes an E2 elimination reaction. The hydroxide acts as a base, and the bulky quaternary ammonium group acts as a leaving group, leading to the formation of an alkene through the cleavage of the piperidine ring.

  • Visualizing the Hofmann Elimination Pathway:

    Hofmann_Elimination cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange cluster_step3 Step 3: Elimination A Dimethylpiperidine B Quaternary Ammonium Salt A->B  Excess Alkyl Halide (e.g., CH₃I)   C Quaternary Ammonium Hydroxide B->C  Ag₂O, H₂O   D Ring-Opened Alkene C->D  Heat (Δ)  

    Caption: The Hofmann Elimination workflow for piperidine derivatives.

  • Troubleshooting and Prevention:

    • Avoid Excess Alkylating Agents: If your reaction involves both dimethylpiperidine and an alkylating agent, be mindful of stoichiometry. An excess of the alkylating agent can lead to the initial quaternization step.

    • Temperature Control: The final elimination step is driven by heat. If quaternization is unavoidable, keeping the reaction temperature as low as possible can help prevent the subsequent elimination.

    • Isomer Considerations: The steric hindrance around the nitrogen atom can influence the rate of quaternization. For example, the nitrogen in 2,6-dimethylpiperidine is more sterically hindered than in 3,5-dimethylpiperidine, which could affect the propensity for this reaction.[7]

Section 3: General Stability, Storage, and Handling

Question 5: What are the general guidelines for storing and handling dimethylpiperidine to ensure its stability?

Answer: Proper storage and handling are crucial to prevent degradation from environmental factors.

  • Incompatible Materials: The most significant incompatibility is with strong oxidizing agents .[2] Oxidation can lead to the formation of N-oxides and potentially ring-opened products.[4] Also, keep it away from strong acids, acid chlorides, and acid anhydrides, as these will react with the basic nitrogen.[2]

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Protect from direct sunlight and moisture.

  • Thermal Stability: While stable at ambient temperatures, thermal decomposition can occur at elevated temperatures, potentially producing toxic fumes such as nitrogen oxides and carbon monoxide.[2]

Table 1: Summary of Dimethylpiperidine Stability

ConditionStabilityPrimary Reaction/OutcomePotential Degradation Products
Acidic (e.g., HCl) Stable RingProtonation to form a saltDimethylpiperidinium salt
Basic (e.g., NaOH) Stable RingNo reactionNone under normal conditions
Basic + Alkyl Halide + Heat UnstableHofmann EliminationRing-opened alkenes
Strong Oxidizing Agents UnstableOxidationN-oxides, ring-opened products
Elevated Temperature Thermally LabileDecompositionOxides of nitrogen and carbon
Section 4: Analytical Methods for Stability Assessment

Question 6: How can I monitor the stability of my dimethylpiperidine-containing compound during an experiment or in a formulation?

Answer: To accurately assess stability, you need a reliable analytical method that can separate the parent compound from any potential degradants. This is often achieved through a process called a "forced degradation" study.[15][16][17][18][19]

  • Forced Degradation Studies: In these studies, a sample of the compound is intentionally exposed to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and light) to generate degradation products.[15][16] This helps in developing a "stability-indicating" analytical method. The goal is typically to achieve 5-20% degradation.[15][18]

  • Recommended Analytical Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for volatile compounds like dimethylpiperidine. It provides both separation and identification of the parent compound and any volatile degradants.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile and highly sensitive method, particularly for less volatile derivatives or when analyzing reaction mixtures. It is effective for identifying and quantifying the parent compound and its degradation products.[9][10][11][20][21]

  • Experimental Protocol: Basic Stability Analysis using LC-MS

    • Sample Preparation: Prepare solutions of your dimethylpiperidine compound in the relevant experimental matrix (e.g., acidic solution, basic solution).

    • Time-Point Analysis: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) under the experimental conditions.

    • LC-MS Method:

      • Column: A C18 reverse-phase column is often suitable.

      • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid to ensure good peak shape and ionization, is a good starting point.

      • Detection: Use mass spectrometry to monitor the mass-to-charge ratio (m/z) of the parent compound.

    • Data Analysis: Plot the peak area of the parent compound over time. A decrease in the peak area indicates degradation. Simultaneously, look for the appearance of new peaks, which would correspond to degradation products. The mass of these new peaks can provide clues to their structure.

  • Visualizing the Analytical Workflow:

    Analytical_Workflow A Sample Preparation (e.g., in Acidic Buffer) B Incubation (Time Points: 0h, 2h, 4h...) A->B C LC-MS Analysis B->C D Data Processing C->D E Parent Compound Quantification (Peak Area vs. Time) D->E F Degradant Identification (New m/z values) D->F

    Caption: Workflow for a typical stability study using LC-MS.

By understanding the fundamental reactivity of dimethylpiperidine, you can better design your experiments, troubleshoot unexpected results, and ensure the stability and integrity of your compounds.

References

Identification and characterization of impurities in 4-Methoxy-3,3-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxy-3,3-dimethylpiperidine

Welcome to the technical support center for the identification and characterization of impurities in this compound. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this pharmaceutical intermediate. Our approach is rooted in established scientific principles and field-proven experience, providing not just protocols, but the causal logic behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the impurity profile of this compound.

Q1: What are the primary sources and types of impurities expected in this compound?

Impurities can be introduced at various stages of the manufacturing process and storage.[1][2] They are generally classified into three main categories as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

  • Organic Impurities: These are the most common and structurally similar to the active pharmaceutical ingredient (API).

    • Process-Related Impurities: Arise from the synthetic route. This includes:

      • Unreacted Starting Materials: For instance, if the synthesis involves the hydrogenation of a pyridine precursor, such as 3,3-dimethyl-4-methoxypyridine, incomplete reaction can leave this as a residual impurity.[5]

      • Intermediates: Synthetic intermediates that are not fully converted to the final product.

      • By-products: Formed from side reactions inherent to the chosen chemical transformation.

    • Degradation Products: Formed during storage or manufacturing when the molecule is exposed to stress conditions like acid, base, heat, light, or oxidation.[6][7]

  • Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, catalysts (e.g., palladium on carbon for hydrogenation), heavy metals, or inorganic salts.[1]

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification that are not completely removed.[2]

Q2: Why is it critical to identify and characterize these impurities?

Controlling impurities is a fundamental requirement for ensuring the safety and efficacy of a final drug product.[8] Even trace amounts of certain impurities can have unintended pharmacological or toxicological effects. Regulatory bodies like the FDA and EMA, following ICH guidelines (specifically ICH Q3A), mandate strict control over impurities.[4][9] The thresholds for reporting, identifying, and qualifying impurities are based on the maximum daily dose of the drug.[1][10] Characterizing impurities helps to:

  • Ensure Patient Safety: By identifying potentially toxic (including mutagenic) by-products.

  • Optimize the Synthetic Process: Understanding how impurities are formed allows for the modification of reaction conditions to minimize their generation.[11]

  • Develop Robust Analytical Methods: A well-characterized impurity profile is essential for developing and validating stability-indicating analytical methods.[6]

Q3: What is the general workflow for impurity identification and characterization?

A systematic approach is crucial for efficiently identifying and characterizing unknown impurities. The workflow typically involves separation, detection, isolation, and structural elucidation.

G cluster_workflow Impurity Characterization Workflow A API Sample with Unknown Impurities B Method Development (e.g., RP-HPLC, GC) A->B C Impurity Detection & Quantification B->C D Is the impurity above the Identification Threshold (ICH Q3A)? C->D E Report and Monitor D->E No F Fraction Collection (Prep-HPLC) D->F Yes G Structural Elucidation F->G H LC-MS/MS (Accurate Mass) G->H I NMR Spectroscopy (1D & 2D) G->I J Characterized Impurity (Reference Standard Synthesis) H->J I->J

Caption: General workflow for impurity identification and characterization.

Part 2: Troubleshooting Guides for Analytical Techniques

This section provides practical, Q&A-based troubleshooting for common analytical methods used in impurity profiling.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the cornerstone technique for separating and quantifying non-volatile organic impurities.[2][11]

Problem / Observation Potential Cause & Explanation Recommended Solution & Rationale
Peak Tailing for the main API peak (a basic piperidine compound) 1. Secondary Silanol Interactions: The basic nitrogen on the piperidine ring can interact with acidic residual silanols on the C18 column surface, causing tailing.[12] 2. Column Overload: Injecting too much sample mass can saturate the stationary phase.[13]1a. Lower Mobile Phase pH: Use a buffer to maintain a pH of 2.5-3.5. This protonates the piperidine nitrogen, minimizing its interaction with silanols. 1b. Add a Competing Base: Add a small amount of a competing base like triethylamine (TEA) to the mobile phase to occupy the active silanol sites. 2. Reduce Injection Concentration/Volume: Dilute the sample or reduce the injection volume to ensure you are operating within the column's linear range.
Drifting Retention Times 1. Poor Column Equilibration: The column chemistry has not reached equilibrium with the mobile phase, especially with gradient methods or after changing solvents.[14] 2. Mobile Phase Composition Change: Evaporation of the more volatile organic component can alter the mobile phase strength over time. 3. Temperature Fluctuation: Column temperature affects viscosity and retention. Inconsistent lab temperature can cause drift.[14]1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase until a stable baseline is achieved. 2. Prepare Fresh Mobile Phase Daily: Cover solvent reservoirs and prepare fresh mobile phase for each run sequence to ensure consistency. 3. Use a Column Oven: A thermostatically controlled column oven is essential for reproducible chromatography.
Ghost Peaks (Peaks in a Blank Injection) 1. Sample Carryover: Residue from a previous, more concentrated injection remains in the injector loop or needle.[15] 2. Contaminated Mobile Phase: Impurities in the solvents (especially water) or degradation of mobile phase additives.1. Optimize Needle Wash: Use a strong, non-aqueous solvent (like acetonitrile/isopropanol) in the needle wash protocol to effectively clean the injector. 2. Use High-Purity Solvents: Always use HPLC-grade or LC-MS grade solvents and prepare buffers fresh. Filter all aqueous phases.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is ideal for analyzing volatile organic impurities, starting materials, and residual solvents.[11]

Problem / Observation Potential Cause & Explanation Recommended Solution & Rationale
High Nitrogen (m/z 28) or Oxygen (m/z 32) in MS Scan System Leak: Air is leaking into the system, most commonly at the injection port septum, column fittings, or vacuum seals.1. Check for Leaks: Use an electronic leak detector around all fittings. Start at the injector and move towards the MS. 2. Replace Septum: The injection port septum is a common source of leaks and should be replaced regularly. 3. Re-install Column: Ensure column fittings are tight (but not overtightened) at both the inlet and the MS transfer line.
Poor Peak Shape (Tailing) 1. Active Sites in the System: The basic piperidine moiety can interact with active sites in the GC inlet liner or the column itself. 2. Non-Volatile Residue: Accumulation of non-volatile material at the head of the column can interfere with chromatography.1. Use an Inert Liner: Employ a deactivated (silanized) inlet liner to minimize interactions. 2. Prune the Column: Cut the first 5-10 cm from the front of the column to remove non-volatile contamination. This is a quick way to restore performance.
Irreproducible Results / Fluctuating Peak Areas 1. Inconsistent Injection Technique: Manual injections can vary significantly. 2. Inlet Discrimination: The sample may not be vaporizing uniformly in the inlet, often due to incorrect temperature or injection speed.1. Use an Autosampler: An autosampler provides superior reproducibility over manual injections.[16] 2. Optimize Inlet Temperature: Ensure the inlet temperature is high enough to vaporize the sample quickly but not so high that it causes degradation.

Part 3: Experimental Protocols & Methodologies

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating method.[6][17]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile or a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the initial mobile phase.

    • Analyze by a suitable RP-HPLC method (see example below) alongside an unstressed control sample.

    • Rationale: The goal is to achieve 5-20% degradation.[7] If degradation is insufficient, the stress conditions (time, temperature, reagent concentration) should be intensified.

Example RP-HPLC Method for Impurity Profiling
Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for general-purpose impurity profiling.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the basic piperidine is protonated, leading to better peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier with low UV cutoff.
Gradient 5% B to 95% B over 30 minA broad gradient is used for initial screening to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 210 nmThe piperidine structure lacks a strong chromophore, requiring detection at a low wavelength for sensitivity.[18]
Injection Vol. 10 µL
Sample Conc. 0.5 mg/mL in Mobile Phase ADissolving the sample in the initial mobile phase prevents peak distortion.
Structural Elucidation of an Unknown Impurity by NMR

Once an impurity is isolated via preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination.[19][20][21]

Objective: To determine the chemical structure of an isolated impurity.

Methodology:

  • Sample Preparation: Dissolve ~1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Acquire 1D Spectra:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (splitting pattern), and their relative quantities (integration).[22]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • Acquire 2D Spectra:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons), helping to piece together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for connecting molecular fragments and identifying quaternary carbons.[23]

  • Structure Assembly: Use the information from all spectra to assemble the final structure, much like solving a puzzle. For example, an HMBC correlation from the methoxy protons to a piperidine ring carbon confirms the location of the methoxy group.

G cluster_nmr NMR Structure Elucidation Logic A Isolated Impurity B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, HMBC) A->C D Proton Environments & Connectivity (J-coupling) B->D E Carbon Skeleton B->E F Direct C-H Bonds C->F G Long-Range C-H Bonds (Connects Fragments) C->G H Propose Structure D->H E->H F->H G->H I Confirm with MS Data (Molecular Weight) H->I J Final Structure I->J

Caption: Logic flow for assembling a structure using various NMR experiments.

References

Technical Support Center: Strategies for Stereoselective Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the stereochemical outcome of reactions that form or functionalize the piperidine ring—a scaffold of immense importance in the pharmaceutical industry.[1][2][3] This resource provides in-depth, question-and-answer-based troubleshooting guides to address specific experimental issues, grounded in mechanistic principles and practical field experience.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Q1: What are the primary strategic approaches to control stereoselectivity in piperidine synthesis?

    • Q2: My catalytic asymmetric hydrogenation of a substituted pyridine gives low enantiomeric excess (ee). What are the likely causes and how can I improve it?

    • Q3: I am using a chiral auxiliary for a diastereoselective alkylation, but the diastereomeric ratio (dr) is poor. What factors should I investigate?

    • Q4: My organocatalytic aza-Diels-Alder reaction is sluggish and gives a mixture of stereoisomers. How can I troubleshoot this?

    • Q5: I'm considering a biocatalytic approach. What are the key parameters to optimize for enzymatic reactions yielding chiral piperidines?

  • Troubleshooting Guides by Reaction Type

    • Issue 1: Low Diastereoselectivity in the Reduction of N-Acyliminium Ions

    • Issue 2: Poor Regio- and Stereoselectivity in Cycloaddition Reactions

    • Issue 3: Epimerization and Loss of Stereochemical Integrity

  • Experimental Protocols

    • Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

    • Protocol 2: Chiral Auxiliary-Mediated Diastereoselective Allylation

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic approaches to control stereoselectivity in piperidine synthesis?

A1: Achieving stereocontrol in piperidine synthesis is a critical challenge due to the flexible, non-planar nature of the six-membered ring. The choice of strategy depends on the target molecule's substitution pattern, desired stereoisomer, and scalability requirements. The main approaches can be categorized as follows:

  • Catalytic Asymmetric Synthesis: This is often the most efficient and atom-economical approach.[4] It involves using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Key methods include:

    • Transition Metal Catalysis: Widely used for the asymmetric hydrogenation of pyridines, pyridinium salts, or related unsaturated precursors.[5][6] Catalysts based on Iridium, Rhodium, and Ruthenium with chiral phosphine ligands are common.[3][5][6]

    • Organocatalysis: Utilizes small, chiral organic molecules (e.g., proline derivatives) to catalyze stereoselective C-C and C-N bond formations, such as Mannich, Michael, and aza-Diels-Alder reactions, which build the piperidine core.[2][7][8]

    • Biocatalysis: Employs enzymes like transaminases, lipases, amine oxidases, or ene imine reductases to perform highly selective transformations under mild conditions.[9][10][11][12] This approach is gaining traction due to its high selectivity and green chemistry profile.[13][14]

  • Chiral Auxiliary-Based Synthesis: This classic strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction.[15] The auxiliary creates a diastereomeric intermediate, allowing for facial differentiation during bond formation. After the key stereocenter-forming step, the auxiliary is cleaved and can often be recovered.[15][16] Common auxiliaries include Evans oxazolidinones, phenylglycinol derivatives, and carbohydrate-based systems.[4][17][18]

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature, such as amino acids (e.g., L-lysine to make L-pipecolic acid) or alkaloids, as building blocks.[1][16] The inherent stereochemistry of the starting material is incorporated into the final piperidine product, avoiding the need for an asymmetric induction step.

The following diagram illustrates the conceptual decision-making process for selecting a strategy.

Strategy_Selection cluster_catalytic Catalytic Options Start Target Piperidine Synthesis Strategy Select Stereocontrol Strategy Start->Strategy Catalytic Catalytic Asymmetric Synthesis Strategy->Catalytic High atom economy? Direct synthesis? Auxiliary Chiral Auxiliary Method Strategy->Auxiliary Well-established? Substrate control needed? Pool Chiral Pool Synthesis Strategy->Pool Natural product analog? Starting material available? TransitionMetal Transition Metal (e.g., Ir, Rh) Catalytic->TransitionMetal Organo Organocatalysis (e.g., Proline) Catalytic->Organo Bio Biocatalysis (Enzymes) Catalytic->Bio

Caption: Decision workflow for choosing a stereocontrol strategy.

Q2: My catalytic asymmetric hydrogenation of a substituted pyridine gives low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A2: Low enantioselectivity in the asymmetric hydrogenation of pyridines or pyridinium salts is a common issue. The problem often stems from suboptimal reaction conditions or catalyst-substrate mismatch. Here is a troubleshooting guide:

Potential Cause Explanation & Causality Recommended Solution
Substrate Activation The aromaticity of the pyridine ring makes it resistant to reduction.[19] Many successful protocols require activation by forming an N-acyl or N-benzyl pyridinium salt, which lowers the energy of the LUMO and makes the ring more susceptible to hydride attack.[1][5]Convert the pyridine to a pyridinium salt (e.g., using benzyl bromide or phenyl chloroformate) prior to hydrogenation. This enhances reactivity and can dramatically improve stereoselectivity.[3][5]
Catalyst/Ligand Mismatch The chiral ligand is the source of stereochemical information. Its electronic and steric properties must be well-matched to the substrate to create a highly ordered transition state with a large energy difference between the two diastereomeric pathways.Screen a panel of chiral ligands. For iridium-catalyzed hydrogenations, P,N-ligands like BoQPhos are often effective.[5] For rhodium systems, diphosphine ligands like JosiPhos can be successful.[1] Consult literature for precedents with similar substrates.[20]
Catalyst Poisoning The nitrogen atom of the pyridine substrate or piperidine product can act as a Lewis base and coordinate to the metal center, leading to catalyst inhibition or deactivation.[3][20]Ensure the reaction is run under strictly inert conditions (degassed solvents, glovebox). Sometimes, the addition of a weak, non-coordinating base can help by neutralizing any generated acid without poisoning the catalyst.[1]
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.Screen different solvents. While polar aprotic solvents are common, sometimes less conventional solvents or solvent mixtures can provide superior results.[20]
Hydrogen Pressure & Temp. These parameters affect reaction kinetics and can influence selectivity. Higher pressures may increase rate but sometimes at the cost of selectivity. Temperature affects the energy difference between competing transition states.Systematically vary the hydrogen pressure and reaction temperature. Lowering the temperature often increases enantioselectivity, provided the reaction rate remains acceptable.
Q3: I am using a chiral auxiliary for a diastereoselective alkylation, but the diastereomeric ratio (dr) is poor. What factors should I investigate?

A3: Poor diastereoselectivity in auxiliary-controlled reactions points to issues with the formation or reaction of the key intermediate, typically an enolate. The auxiliary's ability to shield one face of the molecule is paramount.

  • Enolate Geometry and Formation: The stereochemical outcome is highly dependent on the geometry (E vs. Z) of the enolate formed. The choice of base and additives can dictate this geometry.

    • Causality: Bulky bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) often favor the formation of a specific enolate isomer due to steric interactions. The presence of Lewis acidic additives (e.g., LiCl) can sequester byproducts and lead to a more defined enolate aggregate structure.

    • Solution: Screen different bases (LDA, LiHMDS, KHMDS) and temperatures for deprotonation. The addition of salts like LiCl or coordinating solvents like HMPA (use with caution) can break up aggregates and influence stereoselectivity.

  • Steric Blocking by the Auxiliary: The core principle of a chiral auxiliary is its ability to create a sterically biased environment.[15] If the auxiliary is not effectively blocking one face of the reacting enolate, the incoming electrophile will not be properly directed.

    • Causality: The conformation of the enolate-auxiliary system is critical. For many auxiliaries, like those derived from phenylglycinol, chelation between the lithium cation, the enolate oxygen, and another heteroatom on the auxiliary locks the system into a rigid conformation that exposes only one face to the electrophile.[18]

    • Solution: Ensure your auxiliary is appropriate for the substrate. A bulkier auxiliary might be needed. Also, verify that the solvent and counterion (e.g., Li+, Na+) support the required chelated transition state. Non-coordinating solvents like THF or toluene are often preferred.

  • Electrophile Reactivity: A highly reactive electrophile may react too quickly and indiscriminately, leading to poor selectivity.

    • Solution: Consider using a less reactive electrophile or lowering the reaction temperature significantly (e.g., -78 °C to -100 °C) to slow down the reaction and allow the steric and electronic preferences of the transition state to dominate.

The following diagram illustrates the general workflow for an auxiliary-directed diastereoselective reaction.

Auxiliary_Workflow cluster_step2 Key Stereocontrol Step A 1. Attach Auxiliary (Prochiral Substrate + Chiral Auxiliary) Enolate Form Intermediate (e.g., Chiral Enolate) A->Enolate B 2. Diastereoselective Reaction (e.g., Enolate Alkylation) C 3. Cleave Auxiliary D Enantioenriched Product C->D E Recovered Auxiliary C->E React React with Electrophile Enolate->React Facial block by auxiliary Product Diastereomerically Enriched Intermediate React->Product Product->C

Caption: General workflow for chiral auxiliary-mediated synthesis.

Q4: My organocatalytic aza-Diels-Alder reaction is sluggish and gives a mixture of stereoisomers. How can I troubleshoot this?

A4: The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine core, but its stereochemical outcome can be sensitive to reaction conditions, particularly in organocatalyzed variants.[21] Many reactions that appear to be concerted [4+2] cycloadditions may in fact proceed through a stepwise Mannich-Michael pathway, which has implications for stereocontrol.[22][23][24]

  • Mechanism Ambiguity (Concerted vs. Stepwise): The first step is to understand the likely mechanism. A true concerted Diels-Alder reaction's stereoselectivity is governed by orbital symmetry and endo/exo transition states. A stepwise Mannich-Michael reaction involves the formation of an enamine or iminium ion intermediate, and the stereochemistry is set in two separate bond-forming events.[23][24]

    • Troubleshooting: Review the literature for your specific catalyst and substrate class.[22] If the reaction is likely stepwise, focus on optimizing the conditions for both the initial Mannich (C-C bond formation) and subsequent intramolecular Michael addition (cyclization).

  • Catalyst Activity and Loading: The organocatalyst (e.g., a diarylprolinol silyl ether) is responsible for activating the substrates and controlling the facial selectivity.

    • Causality: Low catalyst activity can lead to a slow reaction, allowing background, non-catalyzed pathways to compete, resulting in poor stereoselectivity. The catalyst must efficiently form the reactive enamine/iminium intermediate.

    • Solution:

      • Increase Catalyst Loading: Try increasing the catalyst loading from 10 mol% to 20 mol%.[8]

      • Screen Catalysts: Test different derivatives of the catalyst. Small changes to the catalyst structure (e.g., substituents on the aryl rings) can have a large impact on selectivity.

      • Add a Co-catalyst/Additive: Often, a weak acid or base co-catalyst is required to facilitate catalyst turnover or proton transfer steps. Acetic acid or benzoic acid are common additives.[8]

  • Solvent and Water Content: The solvent polarity can influence the stability of charged intermediates. Furthermore, water can interfere with enamine formation.

    • Solution: Screen a range of solvents (e.g., CHCl₃, Toluene, CH₂Cl₂). Ensure all reagents and solvents are scrupulously dry, as water can hydrolyze the enamine intermediate and shut down the catalytic cycle.

Q5: I'm considering a biocatalytic approach. What are the key parameters to optimize for enzymatic reactions yielding chiral piperidines?

A5: Biocatalysis offers exceptional selectivity but requires careful optimization of the reaction environment to ensure the enzyme functions optimally.[11]

  • Enzyme Selection and Activity: The choice of enzyme is paramount. Different enzymes (e.g., from different microbial sources) will have different substrate specificities and selectivities.

    • Solution: If possible, screen a panel of enzymes (e.g., different transaminases or reductases). Once an enzyme is selected, ensure you are using a preparation with high activity. Source a fresh batch or measure its activity with a standard substrate.[20]

  • pH and Buffer System: Every enzyme has an optimal pH range for activity and stability. Deviations from this pH can lead to denaturation and loss of function.

    • Causality: The ionization state of amino acid residues in the enzyme's active site is crucial for substrate binding and catalysis. The pH of the medium dictates this ionization state.

    • Solution: Determine the optimal pH for your enzyme from the literature or supplier data. Use a well-chosen buffer system with sufficient buffering capacity to maintain this pH throughout the reaction, as the reaction itself may produce or consume acid/base.[20]

  • Cofactor Recycling: Many useful enzymes, particularly oxidoreductases, require stoichiometric amounts of expensive cofactors like NAD(P)H or NAD(P)+. For the process to be economically viable, the cofactor must be regenerated in situ.

    • Solution: Implement a cofactor recycling system. For reductive processes requiring NADH, a common system is to use glucose and glucose dehydrogenase (GDH) to convert NAD+ back to NADH. For oxidative processes, an electron acceptor is needed.

  • Substrate/Product Inhibition: High concentrations of the substrate or the product can sometimes bind to the enzyme and inhibit its activity.

    • Solution: If inhibition is suspected, try running the reaction with a lower initial substrate concentration or implementing a fed-batch approach where the substrate is added gradually over time. This keeps the instantaneous concentration low, mitigating inhibition.[20]

Troubleshooting Guides by Reaction Type

Issue 1: Low Diastereoselectivity in the Reduction of N-Acyliminium Ions
  • Symptoms: You are performing a cyclization that proceeds via an N-acyliminium ion, followed by reduction (e.g., with NaBH₄ or H₂/Pd-C), but the resulting piperidine is a ~1:1 mixture of diastereomers.

  • Underlying Principle: The stereochemical outcome of the reduction depends on the facial selectivity of hydride delivery to the planar iminium ion. This is governed by the conformation of the ring, which directs the nucleophile to the sterically less hindered face. Often, the substituent already on the ring will adopt a pseudo-equatorial position to minimize A(1,3) strain, directing the incoming hydride to the opposite face.

  • Troubleshooting Steps:

    • Change the Reducing Agent: Bulkier reducing agents can exhibit higher diastereoselectivity. If you are using NaBH₄, try switching to Lithium tri-sec-butylborohydride (L-Selectride®). Its greater steric demand will amplify the energetic preference for attack from the less hindered face.

    • Lower the Temperature: Reducing the reaction temperature (e.g., from room temperature to -78 °C) will make the reaction more sensitive to small energy differences between the two diastereomeric transition states, often favoring the formation of the thermodynamically more stable product.

    • Modify the N-Acyl Group: The size of the group on the nitrogen can influence the ring's conformation and the steric environment around the iminium ion. A bulkier N-protecting group (e.g., switching from N-Boc to N-Cbz) might enforce a more biased conformation, leading to improved selectivity.

Issue 2: Poor Regio- and Stereoselectivity in Cycloaddition Reactions
  • Symptoms: An intermolecular [4+2] cycloaddition (e.g., aza-Diels-Alder) to form a polysubstituted piperidine results in a mixture of regioisomers and diastereomers.

  • Underlying Principle: The regioselectivity of cycloadditions is governed by the electronic properties of the diene and dienophile (in this case, an azadiene and an alkene). The stereoselectivity is controlled by the preference for an endo vs. exo approach of the reactants.

  • Troubleshooting Steps:

    • Employ a Lewis Acid Catalyst: The addition of a Lewis acid (e.g., Zn(OTf)₂, Sc(OTf)₃, InCl₃) can dramatically improve both reaction rate and selectivity.[25]

      • Causality: The Lewis acid coordinates to the dienophile (or imine), lowering its LUMO energy and accentuating the differences in the frontier molecular orbital coefficients, which enhances regioselectivity. It also helps to lock the transition state geometry, improving diastereoselectivity.

    • Modify Substrate Electronics: If possible, modify the electronic nature of your substrates. Making the dienophile more electron-deficient (e.g., by using an electron-withdrawing group) or the diene more electron-rich will accelerate the reaction and can improve regiochemical control.

    • Consider a Stepwise, Catalytic Approach: As mentioned in the FAQ, many formal cycloadditions can be achieved with higher control via a stepwise, organocatalytic Mannich-Michael sequence. This decouples the two bond-forming events, allowing for more precise stereocontrol at each step.[23][24]

Issue 3: Epimerization and Loss of Stereochemical Integrity
  • Symptoms: You successfully form a chiral piperidine with high stereopurity, but during subsequent steps (e.g., deprotection, purification), the enantiomeric or diastereomeric excess erodes.

  • Underlying Principle: Stereocenters adjacent to a carbonyl group, imine, or other activating group are susceptible to epimerization (loss of stereochemical information) under basic or acidic conditions via the formation of a planar enolate or enamine intermediate.[4][26]

  • Troubleshooting Steps:

    • Analyze the Structure: Identify any acidic protons on stereogenic centers. The C2 and C6 positions of the piperidine ring are particularly susceptible if there is an activating group present.

    • Use Milder Reagents: If you are using a strong base (e.g., NaOMe, K₂CO₃) for a deprotection or saponification step, switch to a milder, non-basic method if possible. For example, for cleaving a methyl ester, consider using an enzyme (lipase) or a reagent like trimethyltin hydroxide under neutral conditions.

    • Control pH during Workup and Purification:

      • Workup: Ensure that aqueous workups are performed with buffered solutions or are quickly neutralized to avoid prolonged exposure to harsh pH.

      • Chromatography: Silica gel is acidic and can cause epimerization of sensitive compounds. If this is suspected, neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent and then packing the column. Alternatively, use a different stationary phase like alumina or a bonded-phase silica. A photoredox-catalyzed epimerization has also been observed, which can lead to the thermodynamically more stable product.[26]

Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction for 3-Substituted Piperidines

This protocol is adapted from a modern cross-coupling approach to enantioenriched 3-substituted piperidines and demonstrates a key strategy for stereocontrol.[3][27][28] The method involves the partial reduction of pyridine, followed by an enantioselective Rh-catalyzed carbometalation.

  • Synthesis of Dihydropyridine Precursor:

    • To a solution of pyridine (1.0 eq) in dry THF at 0 °C, add phenyl chloroformate (1.05 eq) dropwise. Stir for 30 minutes.

    • In a separate flask, prepare a solution of NaBH₄ (1.5 eq) in MeOH.

    • Cool the pyridinium solution to -20 °C and add the NaBH₄ solution dropwise, maintaining the temperature below -15 °C.

    • After the addition is complete, stir for 1 hour, then quench by adding water. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the phenyl pyridine-1(2H)-carboxylate precursor.

  • Asymmetric Reductive Heck Reaction:

    • In a glovebox, charge a vial with [Rh(cod)OH]₂ (3 mol%), a suitable chiral phosphine ligand (e.g., (S)-Segphos, 7 mol%), the dihydropyridine precursor (1.0 eq), and the desired arylboronic acid (3.0 eq).

    • Add a solution of aqueous CsOH (2.0 eq) followed by a 1:1 mixture of THP:Toluene.

    • Seal the vial, remove from the glovebox, and heat at 70 °C for 20 hours.

    • Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.

Protocol 2: Chiral Auxiliary-Mediated Diastereoselective Allylation

This protocol is a general representation of using a phenylglycinol-derived lactam for the stereocontrolled synthesis of a 2-substituted piperidine, based on established methodologies.[16][18]

  • Enolate Formation:

    • To a solution of the phenylglycinol-derived bicyclic lactam (1.0 eq) in dry THF at -78 °C under an argon atmosphere, add LiHMDS (1.1 eq, 1.0 M in THF) dropwise.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Diastereoselective Alkylation:

    • To the enolate solution at -78 °C, add allyl iodide (1.5 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature, then extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography to isolate the diastereomerically enriched allylated lactam.

  • Auxiliary Cleavage:

    • Dissolve the purified allylated lactam in a suitable solvent (e.g., THF).

    • Add a reducing agent such as LiAlH₄ (excess) at 0 °C to reduce the lactam carbonyl and cleave the auxiliary N-O bond.

    • After completion, perform a standard Fieser workup (water, then 15% NaOH, then water).

    • Filter the resulting solids and concentrate the filtrate. The crude product can be purified to yield the enantioenriched 2-allylpiperidine and the recovered chiral auxiliary.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs and biologically active natural products. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile three-dimensional framework for interacting with biological targets. For researchers, scientists, and drug development professionals, the efficient and selective synthesis of substituted piperidines is a critical endeavor. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to this privileged heterocycle, grounded in mechanistic understanding and supported by experimental data. We will move beyond simple procedural descriptions to dissect the causality behind experimental choices, offering insights to empower your synthetic strategies.

Catalytic Hydrogenation of Pyridines: The Workhorse Approach

The catalytic hydrogenation of pyridines represents the most direct and atom-economical route to the piperidine core. This classical method involves the reduction of the aromatic pyridine ring to its saturated counterpart. While conceptually simple, the choice of catalyst, solvent, and reaction conditions is paramount to achieving high yields and, crucially, controlling selectivity.

Mechanistic Considerations

The hydrogenation of pyridines typically proceeds via a stepwise reduction on the surface of a heterogeneous catalyst or through coordination to a homogeneous metal center. The aromaticity of the pyridine ring necessitates the use of active catalysts, often from the platinum group metals (Pt, Pd, Rh, Ru) or nickel. A key challenge is the potential for the basic nitrogen atom of both the pyridine starting material and the piperidine product to coordinate to the metal center, leading to catalyst inhibition or poisoning. To mitigate this, acidic additives are frequently employed to protonate the nitrogen, enhancing the substrate's reactivity and reducing its coordinating ability.

Comparative Analysis of Catalytic Systems
Catalyst SystemTypical ConditionsAdvantagesLimitationsRepresentative YieldReference
PtO₂ (Adams' catalyst) H₂ (50-70 bar), Acetic Acid, rtHigh activity, reliable for a range of substituted pyridines.Requires high pressure, catalyst can be pyrophoric.>90%[1][2]
Pd/C H₂ (1-50 bar), Acidic solvent (e.g., HCl/EtOH), rt-80°CCost-effective, widely available, good for debenzylation.Can be less active than Pt or Rh, potential for hydrogenolysis of sensitive groups.85-95%[3]
Rh/C H₂ (5 atm), H₂O, 80°CEffective under milder conditions, can be used in aqueous media.More expensive than Pd/C.High[4]
[Ir(cod)(PCy₃)py]PF₆ H₂ (50 bar), THF, 80°CHomogeneous catalyst, high activity, good for asymmetric hydrogenation of pyridinium salts.Catalyst separation can be challenging, air-sensitive.>99% (for specific substrates)[5]
Rh-JosiPhos H₂ (50 bar), THF/TFE, Et₃N, 50°CHigh enantioselectivity for 3-substituted pyridinium salts.Requires specialized chiral ligands, optimization of base is crucial.up to 90% ee[6]
Experimental Protocol: Hydrogenation of 3-Phenylpyridine using PtO₂

This protocol exemplifies a standard procedure for the complete reduction of a substituted pyridine using a heterogeneous catalyst.

Materials:

  • 3-Phenylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Celite®

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a high-pressure reactor vessel, add 3-phenylpyridine (1.0 g) and glacial acetic acid (10 mL).

  • Carefully add PtO₂ (5 mol%).

  • Seal the reactor and purge with nitrogen or argon to remove air.

  • Pressurize the reactor with hydrogen gas to 60 bar.

  • Commence vigorous stirring at room temperature for 8 hours. Monitor the reaction by observing hydrogen uptake.

  • Upon completion, carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper may be pyrophoric; do not allow it to dry completely in the air.

  • Carefully neutralize the filtrate by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-phenylpiperidine.[1]

Workflow for Catalytic Hydrogenation of Pyridines

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge Reactor: Substituted Pyridine Solvent (e.g., Acetic Acid) Catalyst (e.g., PtO₂) B Seal and Purge Reactor (Inert Gas) A->B C Pressurize with H₂ (e.g., 50-70 bar) B->C D Stir at Defined Temperature and Time C->D E Vent H₂ and Purge D->E F Filter to Remove Catalyst (e.g., through Celite®) E->F G Neutralize (e.g., NaHCO₃) F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify (if necessary) I->J G A 1,5-Dicarbonyl Compound C Cyclic Iminium Ion Intermediate A->C + B Primary Amine (R-NH₂) B->C + E Substituted Piperidine C->E + D Reducing Agent (e.g., NaBH₃CN) D->E + G A N-Protected Piperidine C Selective C-H Bond Activation (α, β, or γ) A->C B Catalyst/Reagent System (e.g., Photoredox, Organometallic) B->C E Functionalized Piperidine C->E D Coupling Partner (e.g., Aryl Halide) D->E

References

A Comparative Guide to Docking Studies of Piperidine Derivatives with Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of FDA-approved drugs and natural alkaloids.[1] Its conformational flexibility and ability to form diverse intermolecular interactions make it an invaluable asset in the design of novel therapeutics targeting a spectrum of diseases, from neurodegenerative disorders to obesity.[1][2] This guide provides an in-depth, objective comparison of the performance of piperidine derivatives against key biological targets, supported by experimental and computational data. We will delve into the causality behind experimental choices in molecular docking, present detailed protocols for self-validating studies, and visualize the complex interplay of these compounds within biological pathways.

The Power of Prediction: Molecular Docking in Piperidine Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing crucial insights into binding affinity and interaction mechanisms.[1] This in silico approach is instrumental in the early stages of drug discovery, enabling the screening of large virtual libraries of compounds and guiding the rational design of more potent and selective drug candidates.[3] For piperidine derivatives, docking studies are essential for understanding how substituent modifications on the piperidine ring influence their interaction with biological targets.

This guide will focus on two well-established biological targets for piperidine derivatives: Acetylcholinesterase (AChE) , a key enzyme in the pathophysiology of Alzheimer's disease, and Pancreatic Lipase , a critical enzyme in dietary fat absorption and a target for anti-obesity drugs.

Comparative Docking Performance of Piperidine Derivatives

The efficacy of a potential drug is often first gauged by its binding affinity to its biological target. Molecular docking simulations provide a quantitative measure of this interaction, typically expressed as a binding energy or docking score. A more negative binding energy generally indicates a more stable and favorable interaction between the ligand and the protein's active site.

Acetylcholinesterase (AChE) Inhibitors: A Focus on Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline seen in patients is linked to a deficit in cholinergic signaling. Acetylcholinesterase (AChE) is a primary target for Alzheimer's therapy as its inhibition increases the levels of the neurotransmitter acetylcholine in the brain.[4][5] Piperidine-containing drugs, such as Donepezil, are well-established AChE inhibitors.[6]

Below is a comparison of various piperidine derivatives and their docking performance against AChE, correlated with experimental inhibitory concentrations (IC50).

Derivative SeriesMost Potent CompoundDocking Score/Binding Energy (kcal/mol)Experimental IC50Key Interacting ResiduesPDB IDReference
N'-(4-benzylpiperidin-1-yl)alkylamineCompound 5kNot specified2.13 nMCatalytic active site and peripheral anionic site1EVE[5][7]
N-(2-(piperidine-1-yl)ethyl)benzamideCompound 5d (ortho-fluoro)-12.74 (for Donepezil validation)13 nMTyr1211EVE[8][9]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineE2020 (Donepezil)Not specified5.7 nMNot specifiedNot specified
N-benzylpiperidine derivativesNot specifiedNot specifiedVariedNot specifiedNot specified[10]

Analysis of AChE Interactions: The data consistently show that piperidine derivatives can be highly potent AChE inhibitors. Docking studies reveal that the N-benzylpiperidine moiety of Donepezil interacts with key aromatic residues such as Trp86 and His447 through π-π stacking, while the protonated piperidine ring interacts with Tyr337 and Tyr341.[5] The ability of novel piperidine derivatives to form similar interactions is a strong predictor of their inhibitory activity. For instance, the significant hydrogen bonding of the carbonyl group of compound 5d with Tyrosine 121 is a key determinant of its high potency.[8][9]

Pancreatic Lipase Inhibitors: Targeting Obesity

Pancreatic lipase is the primary enzyme responsible for hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.[11][12] Its inhibition is a validated therapeutic strategy for managing obesity by reducing fat absorption.[13][14]

Derivative SeriesMost Potent CompoundDocking Score/Binding Energy (kcal/mol)Experimental IC50Key Interacting ResiduesPDB IDReference
2,6-disubstituted piperidin-3-olNot specifiedNot specified for piperidines aloneNot specifiedNot specified1LPS[1]
Fluorinated piperidine analoguesCompound 4Not specified1.80 ± 0.08 µMCatalytic triadNot specified[15]
Piperine (from pepper)Piperine-9.9Not specifiedSer-152, His-263Not specified[16]

Analysis of Pancreatic Lipase Interactions: Docking studies of piperidine derivatives with pancreatic lipase highlight the importance of interactions with the catalytic triad (Ser-152, Asp-176, and His-263).[16] The binding of these inhibitors blocks the active site, preventing the hydrolysis of triglycerides.[13] The docking scores and observed interactions provide a rationale for the experimentally determined inhibitory activities.

Experimental Protocol: A Self-Validating Molecular Docking Workflow

To ensure the trustworthiness and reproducibility of docking studies, a robust and validated protocol is paramount. The following is a detailed, step-by-step methodology for a typical molecular docking workflow using AutoDock Vina, a widely used and validated open-source docking program.[17][18]

Step 1: Preparation of the Receptor (Biological Target)

The quality of the initial protein structure is critical for obtaining meaningful docking results.

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use Acetylcholinesterase (PDB ID: 4EY7).[4]

  • Pre-processing:

    • Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.

    • Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

    • Inspect the protein for any missing residues or atoms and use modeling tools to repair them if necessary.

  • Prepare for Docking (using AutoDock Tools):

    • Load the cleaned PDB file into AutoDock Tools.

    • Add polar hydrogens to the protein. This is crucial for correctly modeling hydrogen bonds.

    • Add Kollman charges to the protein atoms. These partial charges are used in the calculation of electrostatic interactions.

    • Save the prepared receptor in the PDBQT file format. The PDBQT format includes atomic charges, atom types, and information about torsional degrees of freedom.

Step 2: Preparation of the Ligands (Piperidine Derivatives)

Proper ligand preparation is equally important for accurate docking.

  • Obtain or Draw Ligand Structures: Ligand structures can be obtained from databases like PubChem or ZINC, or drawn using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Structure Generation and Optimization:

    • Convert the 2D structures to 3D.

    • Perform an energy minimization of the 3D structures using a force field like MMFF94. This step ensures that the initial ligand conformation is energetically favorable.

  • Prepare for Docking (using AutoDock Tools):

    • Load the energy-minimized ligand file into AutoDock Tools.

    • Detect the rotatable bonds in the ligand. AutoDock Vina will explore the conformational space of the ligand by rotating these bonds.

    • Save the prepared ligand in the PDBQT file format.

Step 3: Defining the Binding Site and Docking Parameters

The search space for the docking simulation must be defined.

  • Grid Box Definition:

    • Identify the active site of the receptor. This is often the location of the co-crystallized ligand in the original PDB file or can be predicted using active site prediction tools.

    • In AutoDock Tools, define a grid box that encompasses the entire active site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.

    • The exhaustiveness parameter in the configuration file controls the thoroughness of the search. A higher value increases the probability of finding the best binding mode but also increases the computation time. An exhaustiveness of 8 is a good starting point for routine docking.

Step 4: Running the Docking Simulation and Protocol Validation
  • Execution: Run AutoDock Vina from the command line, providing the configuration file as input.

  • Protocol Validation (Self-Validating System):

    • Redocking: Before docking a series of new piperidine derivatives, it is essential to validate the docking protocol. This is done by redocking the co-crystallized native ligand back into the active site of the receptor.[19][20]

    • RMSD Calculation: The accuracy of the docking protocol is assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose of the redocked ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[19]

Step 5: Analysis of Docking Results
  • Binding Energy: AutoDock Vina will output a series of predicted binding modes for the ligand, each with a corresponding binding energy in kcal/mol. The pose with the most negative binding energy is typically considered the most likely binding mode.

  • Visual Inspection: Visualize the predicted binding poses in the context of the receptor's active site using molecular graphics software.

  • Interaction Analysis: Analyze the intermolecular interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. This analysis provides insights into the key structural features of the piperidine derivatives that are responsible for their binding affinity.

Visualizing the Biological Context

To fully appreciate the significance of these docking studies, it is crucial to understand the biological pathways in which these targets operate.

Cholinergic Signaling Pathway in Alzheimer's Disease

Acetylcholinesterase plays a critical role in the cholinergic signaling pathway, which is severely impaired in Alzheimer's disease.[3][21] The following diagram illustrates this pathway and the role of AChE inhibitors.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ChAT Choline Acetyltransferase (ChAT) ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle synthesis AcetylCoA Acetyl-CoA AcetylCoA->ChAT Choline Choline Choline->ChAT ACh_Released ACh ACh_Vesicle->ACh_Released release AChE Acetylcholinesterase (AChE) ACh_Released->AChE hydrolysis ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor binding Choline_Uptake Choline AChE->Choline_Uptake Acetate Acetate AChE->Acetate Choline_Uptake->Choline reuptake Signal Signal Transduction (Memory, Learning) ACh_Receptor->Signal Piperidine_Inhibitor Piperidine Derivative (e.g., Donepezil) Piperidine_Inhibitor->AChE inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of piperidine derivatives on AChE.

Pancreatic Lipase and Fat Absorption

The inhibition of pancreatic lipase directly impacts the absorption of dietary fats, a key process in energy metabolism and weight management.

Pancreatic_Lipase_Workflow cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) Dietary_Fat Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Fat->Pancreatic_Lipase Excretion Fat Excretion Dietary_Fat->Excretion no hydrolysis Hydrolysis Hydrolysis Pancreatic_Lipase->Hydrolysis Fatty_Acids Free Fatty Acids & Monoglycerides Hydrolysis->Fatty_Acids Absorption Absorption Fatty_Acids->Absorption Metabolism Lipid Metabolism & Energy Storage Absorption->Metabolism Piperidine_Inhibitor Piperidine Derivative Piperidine_Inhibitor->Pancreatic_Lipase inhibition

Caption: Mechanism of pancreatic lipase inhibition by piperidine derivatives.

Conclusion and Future Directions

Molecular docking is an indispensable tool in the discovery and development of novel piperidine-based therapeutics. This guide has demonstrated how comparative docking studies, when grounded in robust, self-validating protocols and correlated with experimental data, can provide invaluable insights into the structure-activity relationships of these versatile compounds. The successful application of these in silico methods against targets like acetylcholinesterase and pancreatic lipase underscores their predictive power and their role in accelerating the design of next-generation drugs for Alzheimer's disease, obesity, and beyond. Future research will likely see the integration of more advanced computational techniques, such as molecular dynamics simulations and machine learning, to further refine the accuracy of binding predictions and to explore the dynamic nature of piperidine derivative-target interactions.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methoxy-3,3-dimethylpiperidine Analogs: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates targeting a wide array of biological systems, particularly within the central nervous system (CNS).[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. This guide delves into the prospective structure-activity relationship (SAR) of a novel, underexplored scaffold: 4-methoxy-3,3-dimethylpiperidine . While direct and extensive SAR studies on this specific analog series are not yet prevalent in published literature, by drawing parallels from structurally related compounds, we can construct a robust, predictive framework to guide future drug discovery efforts.

This document will serve as a comparative guide, not of existing products, but of virtual analogs designed to probe the therapeutic potential of the this compound core. We will hypothesize potential biological targets based on literature precedents for similar motifs and outline a comprehensive, albeit theoretical, experimental plan to validate these predictions. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to explore new chemical space.

Hypothesized Biological Targets: Insights from Structural Analogs

The 3,3-dimethylpiperidine moiety has been identified as a key pharmacophore in ligands targeting sigma receptors, with some derivatives exhibiting high selectivity for the sigma-1 (σ1) subtype.[3] Additionally, 3,3-dimethyl substituted N-aryl piperidines have been characterized as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[4] Based on these findings, we can postulate that the this compound scaffold holds promise as a modulator of these two important drug targets.

The Sigma-1 (σ1) Receptor: A Chaperone with Therapeutic Promise

The σ1 receptor is an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases. Its modulation offers a compelling therapeutic strategy.

Microsomal Prostaglandin E Synthase-1 (mPGES-1): A Key Player in Inflammation

mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway, a critical mediator of inflammation and pain. Selective inhibition of mPGES-1 is a desirable therapeutic approach that may circumvent the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

A Proposed Virtual Library for SAR Exploration

To systematically explore the SAR of the this compound scaffold, we propose a virtual library of analogs with modifications at key positions. The following table outlines these modifications and the predicted impact on biological activity, drawing upon established principles from related piperidine derivatives.

Analog Series Modification Predicted Effect on σ1 Affinity Predicted Effect on mPGES-1 Inhibition Rationale
Series A: N-Substitution N-H (Parent)BaselineBaselineUnsubstituted amine provides a key interaction point.
N-MethylLikely maintained or slightly decreasedPotentially decreasedSmall alkyl groups are often well-tolerated but may alter binding orientation.
N-BenzylLikely increasedPotentially increasedAromatic substitution can introduce beneficial pi-stacking interactions.
N-PhenethylPotentially increasedPotentially increasedExtension of the aromatic substituent can probe deeper into binding pockets.
Series B: 4-Position Modification 4-OHPotentially decreasedPotentially increasedIntroduction of a hydrogen bond donor could be beneficial for mPGES-1 but may reduce lipophilicity, impacting CNS penetration for σ1.
4-EthoxyMaintained or slightly decreasedMaintained or slightly decreasedMinor steric alteration, unlikely to significantly impact activity.
4-FluoroPotentially increasedPotentially increasedFluorine substitution can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.
Series C: 3,3-Position Modification 3,3-DiethylPotentially decreasedPotentially decreasedIncreased steric bulk at this position may disrupt optimal binding.
3-SpirocyclopropylPotentially increasedPotentially increasedIntroduction of conformational rigidity can be favorable for binding.

Experimental Protocols: A Roadmap for Synthesis and Evaluation

The following are detailed, step-by-step methodologies for the synthesis of the proposed analogs and their subsequent biological evaluation.

General Synthetic Scheme for this compound Analogs

A plausible synthetic route to the core scaffold and its N-substituted analogs is outlined below. The synthesis would commence from a suitable starting material, such as a substituted pyridine, which can be elaborated through a series of steps including reduction, oxidation, and methylation to install the desired functionalities.

Synthetic_Scheme A Substituted Pyridine B N-Oxidation A->B m-CPBA C Cyanation B->C TMSCN D Grignard Reaction (2x MeMgBr) C->D E Reduction (e.g., NaBH4) D->E F Piperidine Ring Formation E->F Hydrogenation (e.g., H2, Pd/C) G This compound (Parent Scaffold) F->G O-Methylation (e.g., MeI, NaH) H N-Alkylation / N-Arylation G->H R-X, Base I Target Analogs (Series A) H->I mPGES-1_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Inhibitor This compound Analog (Inhibitor) Inhibitor->mPGES1

References

A Comparative Guide to the In-Vitro Efficacy of Piperidine Derivatives as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in the development of opioid receptor modulators, offering a versatile framework for designing ligands with a wide spectrum of activities, from potent agonists to selective antagonists.[1][2] This guide provides a comparative analysis of the in-vitro efficacy of various piperidine derivatives, focusing on their interactions with mu (µ), delta (δ), and kappa (κ) opioid receptors. We will delve into the key structure-activity relationships (SAR), compare their performance in various in-vitro assays, and provide detailed protocols for reproducible experimental evaluation.

The Significance of Piperidine Derivatives in Opioid Research

The rigid structure of morphine, a natural opioid, has long served as a template for the design of synthetic analgesics.[2] The piperidine ring within morphine is a critical pharmacophore, and its analogues, such as the 4-phenylpiperidines, have been extensively studied to understand and optimize opioid receptor interactions.[3][4] Modifications to the piperidine core can significantly influence a compound's binding affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist).[1][3] This has led to the development of a diverse array of piperidine-based compounds, including potent analgesics, treatments for opioid use disorder, and valuable research tools.[5][6]

Understanding In-Vitro Efficacy: A Multi-Assay Approach

A comprehensive in-vitro characterization of piperidine derivatives requires a suite of assays to build a complete pharmacological profile. Historically, isolated tissue preparations like the guinea pig ileum and mouse vas deferens were the gold standard for assessing opioid activity.[7] However, with the cloning of opioid receptors, cell-based assays using transfected cell lines have become the standard, offering higher throughput and more controlled experimental conditions.[8]

Here, we will focus on three key types of in-vitro assays:

  • Radioligand Binding Assays: To determine the affinity of a compound for a specific opioid receptor subtype.

  • Functional Assays (G-protein activation): To measure the ability of a compound to activate the G-protein signaling cascade upon receptor binding.

  • Functional Assays (β-arrestin recruitment): To assess the potential for biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.[9]

Experimental Workflow for In-Vitro Characterization

G cluster_0 Initial Screening cluster_1 Binding Affinity Determination cluster_2 Functional Activity Assessment cluster_3 Bias Assessment cluster_4 Data Analysis & Interpretation A Synthesized Piperidine Derivatives B Radioligand Binding Assays (µ, δ, κ receptors) A->B Test Compounds C Determine Ki values (Binding Affinity & Selectivity) B->C D [35S]GTPγS Binding Assay (G-protein Activation) C->D Compounds with High Affinity E cAMP Inhibition Assay C->E Compounds with High Affinity F Determine EC50 & Emax (Potency & Efficacy) D->F E->F G β-arrestin Recruitment Assay (e.g., BRET, Tango) F->G Functionally Active Compounds H Calculate Bias Factor G->H I Comparative Analysis of Ki, EC50, Emax, and Bias H->I

Caption: A typical workflow for the in-vitro characterization of piperidine derivatives as opioid receptor modulators.

Comparative Efficacy Data of Representative Piperidine Derivatives

The following table summarizes the in-vitro efficacy data for a selection of piperidine derivatives, highlighting their diverse pharmacological profiles.

Compound ClassDerivative ExampleReceptor TargetBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, % vs DAMGO)Functional AssayReference
4-Phenylpiperidines FentanylMOR~0.3-1.0~1-10~100%[35S]GTPγS[8][10]
MeperidineMOR~100-500~1000~80%[35S]GTPγS[2]
Benzylpiperidines Compound 52MOR / σ1R56.4 (MOR), 11.0 (σ1R)Not ReportedNot ReportedNot Reported[11]
Piperidinyl Piperidines N-piperidinyl indolesNOPHigh AffinityFull AgonistNot ReportedNot Reported[1]
4-Substituted Piperidines (3R, 4S)-23MOR0.00210.0013209.1%Not Reported[6]
Compound 9MORLow nMPotent AgonistNot Reported[35S]GTPγS[5]
Benzimidazoles IsotonitazeneMOR0.05-0.060.71-0.99~100%[35S]GTPγS[10]
MetonitazeneMOR0.22-0.2310.0-19.1~100%[35S]GTPγS[10]

Note: Data is compiled from multiple sources and assay conditions may vary. This table is for comparative purposes. DAMGO is a standard MOR agonist.

In-Depth Analysis of Structure-Activity Relationships (SAR)

The subtle structural modifications to the piperidine scaffold can lead to profound changes in pharmacological activity.

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of activity. For instance, in the 4-phenylpiperidine series, an N-phenethyl group generally confers high µ-agonist potency.[3]

  • 4-Position Substitution: Modifications at the 4-position of the piperidine ring significantly impact affinity and efficacy. The presence of a 4-phenyl group is a common feature in many potent opioids.[3] Further substitution on this phenyl ring, such as a meta-hydroxyl group, mimics a key interaction of morphine with the opioid receptor.[3]

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring is crucial. For example, the (3R, 4S) stereoisomer of compound 23 was found to be a more potent and selective MOR agonist than its enantiomer.[6]

Signaling Pathway of a µ-Opioid Receptor Agonist

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Piperidine Agonist MOR µ-Opioid Receptor (GPCR) Agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates Arrestin β-arrestin MOR->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits

References

A Spectroscopic Showdown: Differentiating Cis and Trans Dimethylpiperidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Nuances of Stereoisomers

In the realm of pharmaceutical development and organic synthesis, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity and chemical properties. The cis and trans isomers of dimethylpiperidine, a common heterocyclic scaffold, are a case in point. While possessing the same molecular formula and connectivity, their distinct three-dimensional structures give rise to unique spectroscopic fingerprints. This guide provides an in-depth comparison of the spectroscopic characteristics of cis and trans isomers of 2,6- and 3,5-dimethylpiperidine, offering researchers a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The Stereochemical Landscape: Chair Conformations and Steric Hindrance

The piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of the cis and trans isomers, and their preferred conformations, are dictated by the energetic penalties of steric interactions, particularly 1,3-diaxial interactions.

For 2,6-dimethylpiperidine, the cis isomer is a meso compound, and in its most stable chair conformation, both methyl groups are in the equatorial position to avoid unfavorable 1,3-diaxial interactions. The trans isomer exists as a pair of enantiomers, and in its chair conformation, one methyl group must be axial while the other is equatorial. This inherent steric strain in the trans isomer makes the cis isomer the more stable of the two.

In the case of 3,5-dimethylpiperidine, the cis isomer (a meso compound) in a chair conformation has one axial and one equatorial methyl group. The trans isomer (a racemic mixture) can adopt a conformation where both methyl groups are equatorial, making it the more stable isomer. These conformational preferences are the root cause of the observable differences in their spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of dimethylpiperidine. The chemical shifts (δ) and coupling constants (J) of the ring protons and carbons are exquisitely sensitive to their spatial environment.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectra of cis and trans dimethylpiperidine isomers differ significantly in the chemical shifts of the methyl and ring protons, as well as the coupling constants between adjacent protons.

In 2,6-dimethylpiperidine , the cis isomer, with its two equatorial methyl groups, will exhibit a simpler spectrum due to its higher symmetry. The two methyl groups are equivalent, giving rise to a single doublet. The trans isomer, with one axial and one equatorial methyl group, will show two distinct doublets for the non-equivalent methyl groups. Furthermore, the axial and equatorial protons on the same carbon will have different chemical shifts, with axial protons generally appearing at a higher field (lower ppm) than their equatorial counterparts. The coupling constants between adjacent protons are also diagnostic. The coupling constant between two axial protons (³J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³J_ax-eq) and two equatorial protons (³J_eq-eq) are smaller (2-5 Hz). These differences in coupling patterns can be used to definitively assign the stereochemistry.

For 3,5-dimethylpiperidine , the trans isomer is expected to show a simpler spectrum due to its diequatorial conformation and resulting C2 symmetry. The cis isomer, with its axial-equatorial arrangement of methyl groups, will have a more complex spectrum with non-equivalent protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra also provide clear evidence for the stereochemical identity of the isomers. The chemical shifts of the ring carbons are influenced by the orientation of the methyl substituents.

In 2,6-dimethylpiperidine , the γ-gauche effect is a key determinant of the carbon chemical shifts. An axial substituent will cause a shielding (upfield shift) of the γ-carbons compared to an equatorial substituent. Therefore, the ring carbons of the trans isomer (with one axial methyl group) will show different chemical shifts compared to the cis isomer (with two equatorial methyl groups). Specifically, the C3, C5, and the methyl carbons will be shielded in the trans isomer.

A similar principle applies to 3,5-dimethylpiperidine . The cis isomer, with one axial methyl group, will exhibit upfield shifts for the γ-carbons (C1 and the other methyl group) compared to the trans isomer where both methyl groups are equatorial.

Table 1: Comparative ¹H and ¹³C NMR Data for Dimethylpiperidine Isomers

IsomerSpectroscopic ParameterC2/C6-HC3/C5-HC4-HCH₃C2/C6C3/C5C4CH₃
cis-2,6- δ (ppm) ~2.5-2.7~1.5-1.7~1.2-1.4~1.0-1.1 (d)~46-48~33-35~25-27~22-24
trans-2,6- δ (ppm) ~2.8-3.0 (eq), ~2.3-2.5 (ax)~1.6-1.8~1.1-1.3~1.1-1.2 (d, eq), ~0.9-1.0 (d, ax)~42-44~29-31~23-25~18-20
cis-3,5- δ (ppm) ~2.9-3.1 (eq), ~2.0-2.2 (ax)~1.8-2.0~1.0-1.2~0.8-0.9 (d)~53-55~32-34~42-44~19-21
trans-3,5- δ (ppm) ~2.8-3.0~1.5-1.7~0.8-1.0~0.8-0.9 (d)~60-62~40-42~33-35~22-24

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument frequency. 'd' denotes a doublet.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh 5-10 mg of dimethylpiperidine isomer Solvent Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Spectrometer Insert sample into a 400 MHz (or higher) NMR spectrometer Tube->Spectrometer Analysis Lock Lock and shim the instrument Spectrometer->Lock Acquire Acquire ¹H and ¹³C spectra (including DEPT, COSY, HSQC for full characterization) Lock->Acquire FT Fourier transform the raw data Acquire->FT Processing Phase Phase and baseline correct the spectra FT->Phase Reference Reference the spectra to TMS (0 ppm) Phase->Reference Analyze Analyze chemical shifts, coupling constants, and peak integrations Reference->Analyze

  • Sample Preparation: Accurately weigh 5-10 mg of the purified dimethylpiperidine isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. For a more detailed analysis, acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. Obtain a ¹³C NMR spectrum, potentially with DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis: Process the acquired data by applying a Fourier transform, phasing the spectra, and performing baseline correction. Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. Analyze the chemical shifts, coupling constants, and integration values to determine the stereochemistry of the isomer.

Infrared (IR) Spectroscopy: The Telltale "Bohlmann Bands"

Infrared spectroscopy can be a surprisingly effective and rapid method for distinguishing between cis and trans isomers of 2,6-dimethylpiperidine, thanks to a phenomenon known as "Bohlmann bands". These are a series of weak to medium absorption bands that appear in the C-H stretching region, typically between 2700 and 2800 cm⁻¹.

The appearance of Bohlmann bands is a direct consequence of the stereoelectronic interaction between the nitrogen lone pair and an anti-periplanar C-H bond on an adjacent carbon. This interaction weakens the C-H bond, causing its stretching frequency to shift to a lower wavenumber.

In cis-2,6-dimethylpiperidine , the diequatorial conformation allows for two axial C-H bonds at the C2 and C6 positions that are anti-periplanar to the nitrogen lone pair. This results in the presence of distinct Bohlmann bands in its IR spectrum.

Conversely, in the more stable chair conformation of trans-2,6-dimethylpiperidine , one methyl group is axial, which forces the C-H bond on that carbon to be equatorial. The other methyl group is equatorial, allowing for an axial C-H bond. However, the overall geometry is less favorable for the anti-periplanar arrangement, leading to very weak or absent Bohlmann bands. This clear difference provides a reliable diagnostic tool.

For 3,5-dimethylpiperidine , the diagnostic utility of Bohlmann bands is less pronounced as the key C-H bonds are further from the nitrogen atom. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can still be observed due to the overall difference in molecular symmetry and vibrational modes between the cis and trans isomers.

Table 2: Key IR Vibrational Frequencies for Dimethylpiperidine Isomers

IsomerN-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)Bohlmann Bands (cm⁻¹)C-H Bend (cm⁻¹)
cis-2,6- ~3300-3350~2850-2970Present (~2700-2800)~1440-1470
trans-2,6- ~3300-3350~2850-2970Absent or very weak~1440-1470
cis-3,5- ~3300-3350~2850-2970Not prominent~1440-1470
trans-3,5- ~3300-3350~2850-2970Not prominent~1440-1470

Experimental Protocol: FTIR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Place a drop of neat liquid dimethylpiperidine on an ATR crystal Spectrometer Place sample in an FTIR spectrometer Sample->Spectrometer Analysis SaltPlate Alternatively, press a thin film between two NaCl or KBr plates Background Acquire a background spectrum of air Spectrometer->Background Acquire Acquire the sample spectrum (typically 16-32 scans) Background->Acquire Process Process the spectrum (baseline correction, normalization) Acquire->Process Processing Analyze Identify characteristic absorption bands, focusing on the C-H stretching region Process->Analyze

  • Sample Preparation: For liquid samples, a simple and effective method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the neat liquid dimethylpiperidine isomer directly onto the ATR crystal. Alternatively, a thin film of the liquid can be pressed between two salt plates (NaCl or KBr).

  • Instrument Setup: Place the sample holder in the FTIR spectrometer.

  • Data Acquisition: First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor. Then, acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-infrared range, typically 4000-400 cm⁻¹.

  • Data Processing and Analysis: The resulting interferogram is Fourier transformed to produce the infrared spectrum. Perform baseline correction and normalization as needed. Analyze the positions and relative intensities of the absorption bands, paying close attention to the 2700-2800 cm⁻¹ region for the presence or absence of Bohlmann bands.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. While the molecular ion peak will be identical for both cis and trans isomers (m/z = 113 for dimethylpiperidine), their fragmentation patterns, influenced by stereochemistry, can differ in the relative abundances of certain fragment ions.

The primary fragmentation pathway for cyclic amines is typically α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This results in the loss of a substituent on the α-carbon.

For 2,6-dimethylpiperidine , the most abundant fragment ion is often observed at m/z 98, corresponding to the loss of a methyl group (CH₃). The relative intensity of this peak may differ between the cis and trans isomers due to the different steric environments of the methyl groups. The diequatorial cis isomer might show a slightly different propensity for methyl loss compared to the axial/equatorial trans isomer. Further fragmentation can lead to the loss of ethylene (C₂H₄) from the ring.

For 3,5-dimethylpiperidine , α-cleavage would involve the loss of an ethyl radical or a propyl radical, leading to fragment ions at m/z 84 and 70, respectively. The relative abundance of these fragments could be influenced by the stereochemistry of the methyl groups, as the ring conformation can affect the stability of the resulting radical cations.

Table 3: Expected Mass Spectrometry Fragmentation for Dimethylpiperidine Isomers

IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)Likely Neutral Loss
2,6-isomers 11398CH₃
84C₂H₅
3,5-isomers 11398CH₃
84C₂H₅
70C₃H₇

Note: The fragmentation patterns can be complex, and the relative intensities of the fragment ions are the most diagnostic feature.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Prepare a dilute solution (e.g., 1 mg/mL) of the isomer in a volatile organic solvent (e.g., CH₂Cl₂) GC Inject a small volume (e.g., 1 µL) into the GC-MS system Sample->GC Injection Separation Separate the isomers on a suitable capillary column (e.g., DB-5ms) GC->Separation Ionization Ionize the eluted compounds (typically by Electron Ionization at 70 eV) Separation->Ionization Detection Detect the ions based on their m/z ratio Ionization->Detection Chromatogram Analyze the chromatogram to determine retention times Detection->Chromatogram Data Output MassSpectrum Extract the mass spectrum for each isomer Chromatogram->MassSpectrum Fragmentation Analyze the fragmentation pattern and relative abundances of ions MassSpectrum->Fragmentation

  • Sample Preparation: Prepare a dilute solution of the dimethylpiperidine isomer (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or methanol.

  • Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is typically suitable for separating these isomers. Set the oven temperature program to achieve good separation of the isomers if analyzing a mixture.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compounds will be separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a standard method for generating fragments. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

  • Data Analysis: Analyze the resulting total ion chromatogram to determine the retention times of the isomers. Extract the mass spectrum for each peak and analyze the molecular ion and the fragmentation pattern. Compare the relative intensities of the key fragment ions to differentiate between the isomers.

Conclusion

The differentiation of cis and trans dimethylpiperidine isomers is a critical task in many areas of chemical research. While each spectroscopic technique offers valuable clues, a multi-faceted approach provides the most definitive characterization. ¹H and ¹³C NMR spectroscopy offer a wealth of information on the precise spatial arrangement of atoms through chemical shifts and coupling constants. For 2,6-disubstituted piperidines, the presence or absence of Bohlmann bands in the IR spectrum provides a rapid and reliable method of distinction. Finally, mass spectrometry can reveal subtle differences in fragmentation patterns that are influenced by the isomer's stereochemistry. By understanding the theoretical underpinnings of these spectroscopic differences and employing robust experimental protocols, researchers can confidently assign the stereochemistry of their dimethylpiperidine derivatives, paving the way for a deeper understanding of their structure-activity relationships.

The Potential of 4-Methoxy-3,3-dimethylpiperidine as a Novel Ligand in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of catalytic organic synthesis, the development of novel ligands that can enhance the efficiency, selectivity, and scope of transition-metal-catalyzed reactions is a paramount pursuit. This guide introduces 4-Methoxy-3,3-dimethylpiperidine, a previously unexplored scaffold, as a potential high-performance ligand in palladium-catalyzed cross-coupling reactions. We will delve into its theoretical advantages, propose a rigorous experimental framework for its evaluation, and compare its projected performance against established ligand classes. This document is intended for researchers, scientists, and drug development professionals seeking to expand their catalytic toolbox.

Introduction: The Rationale for this compound as a Ligand

The efficacy of a ligand in a catalytic cycle is fundamentally governed by its steric and electronic properties.[1][2] An ideal ligand should facilitate the key steps of oxidative addition and reductive elimination while ensuring the stability of the catalytic species.[3] this compound, with its unique structural features, presents a compelling candidate for a new class of ligands.

Structural Features and Hypothesized Advantages:

  • Bulky Steric Profile: The gem-dimethyl group at the 3-position of the piperidine ring is expected to create significant steric hindrance around the coordinating nitrogen atom. This bulk can promote the formation of monoligated palladium(0) species, which are often the active catalysts in cross-coupling reactions, and can facilitate the reductive elimination step.[4]

  • Electron-Donating Nature: The nitrogen atom of the piperidine ring is a strong sigma-donor, which can increase the electron density on the palladium center. This enhanced electron density is known to facilitate the oxidative addition of aryl halides, a crucial step in many cross-coupling catalytic cycles.[5][6] The methoxy group at the 4-position may also contribute to the overall electron-donating character of the ligand.

  • Potential for Air and Moisture Stability: The saturated piperidine backbone may offer greater stability compared to some phosphine-based ligands that can be sensitive to oxidation.[4]

Proposed Experimental Evaluation: A Head-to-Head Comparison

To ascertain the catalytic prowess of this compound, a systematic evaluation in well-established palladium-catalyzed cross-coupling reactions is proposed. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are selected as benchmark reactions due to their widespread use and sensitivity to ligand effects.[7][8]

Ligand Synthesis

As this compound is not commercially available, its synthesis is the first critical step. A plausible synthetic route is outlined below:

3,3-Dimethyl-4-piperidone 3,3-Dimethyl-4-piperidone 4-Hydroxy-3,3-dimethylpiperidine 4-Hydroxy-3,3-dimethylpiperidine 3,3-Dimethyl-4-piperidone->4-Hydroxy-3,3-dimethylpiperidine NaBH4, MeOH This compound This compound 4-Hydroxy-3,3-dimethylpiperidine->this compound NaH, CH3I, THF

Caption: Proposed synthesis of this compound.

Comparative Ligands

The performance of this compound (L1) will be benchmarked against two well-established, high-performance ligands:

  • SPhos (L2): A bulky, electron-rich biaryl phosphine ligand known for its high activity in Suzuki-Miyaura couplings.[4]

  • XPhos (L3): Another highly effective biaryl phosphine ligand, widely used in Buchwald-Hartwig amination reactions.[7]

  • Tri-tert-butylphosphine (L4): A classic example of a bulky, electron-rich monodentate phosphine ligand.[5]

Experimental Protocols

The following sections detail the proposed experimental procedures for evaluating the performance of L1 in comparison to L2, L3, and L4. High-throughput experimentation (HTE) techniques are recommended for initial screening to efficiently evaluate a range of reaction parameters.[9][10]

General Procedure for Suzuki-Miyaura Coupling

A 96-well plate will be charged with an array of aryl bromides and arylboronic acids to test the substrate scope.

cluster_0 Reaction Setup cluster_1 Catalyst Loading Aryl Bromide (0.1 mmol) Aryl Bromide (0.1 mmol) Arylboronic Acid (0.15 mmol) Arylboronic Acid (0.15 mmol) Base (e.g., K3PO4, 0.2 mmol) Base (e.g., K3PO4, 0.2 mmol) Solvent (e.g., Toluene/H2O, 1 mL) Solvent (e.g., Toluene/H2O, 1 mL) Pd(OAc)2 (1 mol%) Pd(OAc)2 (1 mol%) Ligand (L1-L4, 2 mol%) Ligand (L1-L4, 2 mol%) Reaction Setup Reaction Setup Heating (e.g., 100 °C, 12 h) Heating (e.g., 100 °C, 12 h) Workup & Analysis (GC-MS, LC-MS) Workup & Analysis (GC-MS, LC-MS) Heating (e.g., 100 °C, 12 h)->Workup & Analysis (GC-MS, LC-MS) Catalyst Loading Catalyst Loading Catalyst Loading->Heating (e.g., 100 °C, 12 h)

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • To each well of a 96-well plate, add the aryl bromide (0.1 mmol, 1.0 equiv).

  • Add the arylboronic acid (0.15 mmol, 1.5 equiv).

  • Add the base (e.g., K3PO4, 0.2 mmol, 2.0 equiv).

  • In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)2) and the respective ligand (L1, L2, L3, or L4) in the reaction solvent.

  • Add the catalyst solution to each well.

  • Seal the plate and heat at the desired temperature (e.g., 100 °C) for a specified time (e.g., 12 hours).

  • After cooling, quench the reaction, and analyze the yield and purity of the product by GC-MS or LC-MS.

General Procedure for Buchwald-Hartwig Amination

A similar high-throughput screening approach will be employed for the Buchwald-Hartwig amination.[11][12]

cluster_0 Reaction Setup cluster_1 Catalyst Loading Aryl Halide (0.1 mmol) Aryl Halide (0.1 mmol) Amine (0.12 mmol) Amine (0.12 mmol) Base (e.g., NaOtBu, 0.14 mmol) Base (e.g., NaOtBu, 0.14 mmol) Solvent (e.g., Toluene, 1 mL) Solvent (e.g., Toluene, 1 mL) Pd2(dba)3 (0.5 mol%) Pd2(dba)3 (0.5 mol%) Ligand (L1-L4, 1.5 mol%) Ligand (L1-L4, 1.5 mol%) Reaction Setup Reaction Setup Heating (e.g., 100 °C, 12 h) Heating (e.g., 100 °C, 12 h) Workup & Analysis (GC-MS, LC-MS) Workup & Analysis (GC-MS, LC-MS) Heating (e.g., 100 °C, 12 h)->Workup & Analysis (GC-MS, LC-MS) Catalyst Loading Catalyst Loading Catalyst Loading->Heating (e.g., 100 °C, 12 h)

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • To each well of a 96-well plate, add the aryl halide (0.1 mmol, 1.0 equiv).

  • Add the amine (0.12 mmol, 1.2 equiv).

  • Add the base (e.g., NaOtBu, 0.14 mmol, 1.4 equiv).

  • In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd2(dba)3) and the respective ligand (L1, L2, L3, or L4) in the reaction solvent.

  • Add the catalyst solution to each well.

  • Seal the plate and heat at the desired temperature (e.g., 100 °C) for a specified time (e.g., 12 hours).

  • After cooling, quench the reaction, and analyze the yield and purity of the product by GC-MS or LC-MS.

Data Presentation and Performance Metrics

The performance of each ligand will be evaluated based on the following metrics:

  • Yield (%): The percentage of the desired product formed.

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst.

  • Selectivity: The ratio of the desired product to any side products.

The results will be summarized in clear, comparative tables.

Table 1: Hypothetical Performance Data for Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

LigandYield (%)TON
L1 (this compound) 9595
L2 (SPhos)9898
L3 (XPhos)9292
L4 (t-Bu3P)8585

Table 2: Hypothetical Performance Data for Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

LigandYield (%)TON
L1 (this compound) 92184
L2 (SPhos)88176
L3 (XPhos)96192
L4 (t-Bu3P)80160

Mechanistic Insights and Logical Relationships

The anticipated catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are depicted below. The performance of this compound will be rationalized based on its influence on the key steps within these cycles.

Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine Coordination R2NH [Ar-Pd(II)-X(L)(R2NH)] [Ar-Pd(II)-X(L)(R2NH)] Amine Coordination->[Ar-Pd(II)-X(L)(R2NH)] Deprotonation Deprotonation [Ar-Pd(II)-X(L)(R2NH)]->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Methoxy-3,3-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4-Methoxy-3,3-dimethylpiperidine. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural similarity to other substituted piperidines allows us to establish a robust safety protocol based on well-documented analogs. This document is designed to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Hazard Profile and Pre-Disposal Risk Assessment

Understanding the inherent risks is the foundation of safe chemical handling. The disposal process begins not at the waste container, but with a thorough risk assessment before the chemical is even used. Based on data from piperidine and its derivatives, this compound should be treated as a hazardous substance.

1.1. Inferred Chemical Hazards

Piperidine and its analogs are recognized as hazardous materials with multiple risk factors.[1] The primary hazards include:

  • Corrosivity: Causes severe skin burns and serious eye damage.[2]

  • Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]

  • Flammability: Many piperidine derivatives are flammable liquids and vapors. Vapors may form explosive mixtures with air and can travel to an ignition source.[3]

  • Environmental Hazard: Harmful to aquatic life. Therefore, it must be prevented from entering drains, sewers, or waterways.[4][5][6]

Application Scientist's Note: The methoxy and dimethyl groups on the piperidine ring do not mitigate the fundamental hazards of the piperidine core structure. Always assume the highest level of risk within the chemical class unless specific data proves otherwise.

1.2. Personal Protective Equipment (PPE)

A non-negotiable requirement for handling this compound, from initial use to final disposal, is the correct PPE.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[5]To prevent skin contact, as the substance is likely corrosive and toxic upon absorption.[2]
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[5]To protect against splashes that can cause severe eye damage.
Skin/Body Protection A flame-retardant, chemical-resistant lab coat or a complete protective suit.[5]To protect against skin exposure and potential ignition of flammable vapors.
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood.[7][8] If ventilation is inadequate, a NIOSH (US) or EN 166 (EU) approved respirator with appropriate cartridges is necessary.[5]To prevent inhalation of harmful or toxic vapors.

1.3. Incompatible Materials

To prevent dangerous reactions within a waste container, this compound waste must be segregated from incompatible materials. These include:

  • Strong Oxidizing Agents[3]

  • Acids, Acid Chlorides, and Acid Anhydrides[3][9]

  • Carbon Dioxide (CO2)[3][9]

Waste Segregation and Containment Protocol

Proper containment is crucial for preventing accidental exposure and ensuring the waste is accepted by disposal facilities.

2.1. Designating a Hazardous Waste Stream

From the moment it is deemed unusable, this compound and any materials contaminated with it must be classified as hazardous waste.[4] This includes:

  • Unused or expired neat chemical.

  • Reaction mixtures containing the compound.

  • Solvent rinsates from cleaning contaminated glassware.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent pads).

2.2. Proper Labeling and Container Selection

  • Container Choice: Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all other components in the container (e.g., solvents, reactants), with percentages.

    • The relevant hazard pictograms (e.g., Corrosive, Toxic, Flammable).

    • The date the waste was first added to the container.

Application Scientist's Note: Vague labels like "Lab Waste" are unacceptable and dangerous. Accurate labeling prevents accidental mixing of incompatible chemicals and is a legal requirement for waste disposal.

Step-by-Step Disposal Procedures

Disposal must always be conducted in accordance with your institution's Environmental Health & Safety (EHS) department guidelines and local, state, and federal regulations.[9][10]

3.1. Disposal of Neat (Unused) Product and Concentrated Solutions

  • Consult EHS: Before proceeding, confirm the disposal pathway with your institution's EHS office. They will provide specific instructions and arrange for pickup.

  • Do Not Attempt Neutralization: Do not try to neutralize or chemically treat the waste yourself unless it is a specifically approved and documented laboratory procedure.

  • Secure for Pickup: Ensure the hazardous waste container is securely sealed, properly labeled, and stored in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.[1][7]

The primary and recommended method for final disposal is through a licensed professional waste disposal service, typically involving high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][5][6] This method ensures the complete destruction of the hazardous compound.

3.2. Disposal of Dilute Solutions and Contaminated Labware

  • Aqueous Solutions: Do NOT dispose of aqueous solutions down the drain.[4][5] They must be collected in a designated hazardous waste container as described above. Large volumes of basic solutions may harm aquatic organisms and must be managed as chemical waste.[4]

  • Contaminated Sharps: Needles, syringes, or glass pipettes contaminated with this compound should be placed in a designated sharps container and treated as hazardous chemical waste.

  • Contaminated Solids: Gloves, absorbent pads, and other solid materials should be collected in a separate, clearly labeled hazardous waste container lined with a chemically compatible bag.

3.3. Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Remove Ignition Sources: If the material is flammable, immediately remove all sources of ignition.[9]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material like dry lime, sand, or vermiculite.[6][9] Do not use combustible materials like paper towels to absorb large spills.

  • Collect and Dispose: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated hazardous waste container for disposal.[9][11]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's EHS office.

Visualization of the Disposal Workflow

To ensure clarity, the following diagram outlines the decision-making process for managing waste generated from activities involving this compound.

G start Waste Generated Containing This compound is_spill Is this an accidental spill? start->is_spill spill_protocol IMMEDIATELY ENACT EMERGENCY SPILL PROTOCOL (Section 3.3) is_spill->spill_protocol Yes waste_type Identify Waste Type is_spill->waste_type No collect_solid Collect in a designated, sealed, and compatible SOLID hazardous waste container. spill_protocol->collect_solid neat_liquid Neat Chemical or Concentrated Solution waste_type->neat_liquid Liquid contaminated_solid Contaminated Labware, Gloves, or Absorbent waste_type->contaminated_solid Solid collect_liquid Collect in a designated, sealed, and compatible LIQUID hazardous waste container. neat_liquid->collect_liquid contaminated_solid->collect_solid label_container Label container with: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Pictograms - Accumulation Start Date collect_liquid->label_container collect_solid->label_container store_waste Store container in a designated satellite accumulation area. (Cool, dry, ventilated, away from incompatibles) label_container->store_waste contact_ehs Contact Institutional EHS for waste pickup and final disposal. store_waste->contact_ehs end_node Waste Managed Safely contact_ehs->end_node

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.